molecular formula C12H14BNO2 B3024923 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile CAS No. 214360-47-1

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

Cat. No.: B3024923
CAS No.: 214360-47-1
M. Wt: 215.06 g/mol
InChI Key: QHAYLPAKZXKQSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is a useful research compound. Its molecular formula is C12H14BNO2 and its molecular weight is 215.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BNO2/c1-12(2)8-15-13(16-9-12)11-6-4-3-5-10(11)7-14/h3-6H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAYLPAKZXKQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80944019
Record name 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80944019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214360-47-1
Record name 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214360-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80944019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, also known as 2-cyanophenylboronic acid neopentyl glycol ester, is a versatile organoboron compound of significant interest in organic synthesis and medicinal chemistry. Its utility as a building block, particularly in cross-coupling reactions, necessitates a thorough understanding of its physical properties. This guide provides a comprehensive overview of the known physical characteristics of this compound, offers insights into its handling and storage, and presents methodologies for its empirical characterization. Given the limited availability of specific experimental data for this exact molecule, this guide also draws logical comparisons with its close structural analog, 2-(1,3,2-dioxaborinan-2-yl)benzonitrile, to provide a broader predictive context.

Chemical Identity and Molecular Structure

The foundational step in understanding a compound's physical behavior is to establish its chemical identity. This compound is characterized by a benzonitrile moiety attached to a 5,5-dimethyl-1,3,2-dioxaborinane ring. This dioxaborinane ring serves as a protecting group for the boronic acid, enhancing its stability and modulating its reactivity.

The key identifiers for this compound are:

IdentifierValue
Chemical Name This compound
Synonyms 2-Cyanophenylboronic acid neopentyl glycol ester, 2-(2-Cyanophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
CAS Number 214360-47-1[1]
Molecular Formula C₁₂H₁₄BNO₂[1][2]
Molecular Weight 215.06 g/mol [1][2]

The presence of the gem-dimethyl group on the dioxaborinane ring is a key structural feature. This substitution is expected to influence the compound's physical properties, such as melting point and solubility, when compared to its non-methylated counterpart.

Known and Predicted Physical Properties

A summary of the available and predicted physical properties of this compound is presented below. For comparative purposes, data for the non-dimethylated analog, 2-(1,3,2-dioxaborinan-2-yl)benzonitrile (CAS: 172732-52-4), is also included.

PropertyThis compound2-(1,3,2-Dioxaborinan-2-yl)benzonitrile (Analog)
Appearance White or off-white powder[1]White to light yellow powder or crystals[3]
Melting Point Data not available. Predicted to be higher than the analog due to increased molecular weight and crystal packing effects. A structurally related compound, Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate, has a melting point of 72-80 °C.[4]46-56 °C[5] or 49 °C[3]
Boiling Point Data not available.372.4 °C at 760 mmHg (Predicted)[6]
Solubility Data not available. Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.Data not available.
Storage Sealed, dry, microthermal, and protected from light.[1]Store in a cool place. Keep container tightly closed in a dry and well-ventilated place.

The addition of the two methyl groups increases the molecular weight and alters the molecular symmetry, which typically leads to a higher melting point due to more efficient crystal lattice packing and increased van der Waals forces.

Safety, Handling, and Storage

Proper handling and storage are paramount for maintaining the integrity of this compound and ensuring laboratory safety.

Hazard Identification

According to its Safety Data Sheet (SDS), this compound is classified as:

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 4[7]

  • Skin Corrosion/Irritation: Category 2[7]

  • Serious Eye Damage/Eye Irritation: Category 2A[7]

It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[7]

Recommended Handling Procedures
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

Storage Recommendations

Store in a tightly sealed container in a cool, dry, and dark place.[1][7] The compound should be protected from moisture, as boronic esters can be susceptible to hydrolysis.

Experimental Protocols for Physical Property Determination

For researchers requiring precise physical property data, the following standard experimental protocols are recommended.

Melting Point Determination (Capillary Method)

This method provides a sharp melting range, which is indicative of purity.

Workflow:

MeltingPoint A Sample Preparation: Finely powder the crystalline sample. B Capillary Loading: Pack the powder into a capillary tube to a height of 2-3 mm. A->B C Apparatus Setup: Place the capillary in a melting point apparatus. B->C D Heating: Heat rapidly to ~10-15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute. C->D E Observation & Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. D->E

Capillary Melting Point Determination Workflow
Solubility Assessment

A qualitative assessment of solubility is crucial for selecting appropriate solvents for reactions and purifications.

Methodology:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Sample Addition: To 1 mL of each solvent in a separate test tube, add approximately 10 mg of the compound.

  • Observation: Agitate the mixture and observe for dissolution at room temperature.

  • Heating (Optional): If the compound is insoluble at room temperature, gently heat the mixture to assess for temperature-dependent solubility.

  • Classification: Classify the solubility as soluble, partially soluble, or insoluble for each solvent.

Logical Framework for Synthesis and Purification

The physical properties of this compound are directly influenced by its synthesis from 2-cyanophenylboronic acid and neopentyl glycol (2,2-dimethylpropane-1,3-diol).

Synthesis cluster_reactants Starting Materials cluster_process Process cluster_products Products A 2-Cyanophenylboronic Acid (Solid, MP: ~240°C dec.) C Esterification Reaction (Dehydration) A->C B Neopentyl Glycol (Solid, MP: ~129°C, BP: 208°C) B->C D This compound (Solid) C->D E Water (Byproduct) C->E

Synthesis Relationship Diagram

The significant difference in the melting points of the starting materials and the final product is a key consideration for reaction monitoring and purification. The solid nature of the final product suggests that crystallization is a viable method for purification.

Conclusion

While comprehensive experimental data for this compound remains to be fully published, this guide synthesizes the available information to provide a robust working knowledge of its physical properties. The data on its chemical identity, appearance, and safe handling, combined with predictive analysis based on its structural analogs, offers a solid foundation for its use in research and development. The provided experimental frameworks empower scientists to precisely characterize this important synthetic building block within their own laboratory settings.

References

  • PubChem. (n.d.). 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile. Retrieved from [Link]

  • Otto Chemie Pvt. Ltd. (n.d.). 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile, 98%. Retrieved from [Link]

  • Henan Allgreen Chemical Co.,Ltd. (n.d.). 2-Cyanophenylboronic acid neopentylglycol ester. Retrieved from [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2012). Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate. Retrieved from [Link]

Sources

synthesis of 2-cyanophenylboronic acid neopentyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Cyanophenylboronic Acid Neopentyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanophenylboronic acid neopentyl ester is a pivotal building block in contemporary organic synthesis, prized for its role in constructing complex molecular architectures essential for drug discovery. Its unique bifunctional nature, possessing both a nucleophilic boronic ester and an electrophilic cyano group, makes it a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions. The neopentyl ester moiety confers enhanced stability and favorable handling characteristics compared to the corresponding free boronic acid, mitigating common side reactions such as protodeboronation and trimerization to boroxines. This guide provides a comprehensive overview of the principal synthetic methodologies for preparing this key intermediate, delving into the mechanistic underpinnings, detailed experimental protocols, and the strategic rationale behind procedural choices.

Strategic Importance in Medicinal Chemistry

The synthesis of novel therapeutic agents often relies on the efficient formation of carbon-carbon bonds to assemble complex biaryl and heteroaryl scaffolds. 2-Cyanophenylboronic acid and its esters are instrumental in this regard, serving as key intermediates in the synthesis of various active pharmaceutical ingredients (APIs), including the antiepileptic drug Perampanel.[1][2] The cyano group can be retained as a critical pharmacophoric element or serve as a synthetic handle for further transformations into groups like amides, carboxylic acids, or tetrazoles.

The primary utility of this reagent lies in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for its mild conditions and broad functional group tolerance.[3][4][5][6] The neopentyl ester, in particular, offers a balance of reactivity and stability, being more robust towards hydrolysis than the free boronic acid or simpler esters, yet sufficiently reactive for efficient transmetalation in the catalytic cycle.[7][8][9][10]

Principal Synthetic Methodologies

The preparation of 2-cyanophenylboronic acid neopentyl ester can be approached via several distinct strategies. The optimal choice depends on factors such as starting material availability, scalability, and tolerance for specific reagents or conditions.

Method A: Directed Ortho-Metalation of Benzonitrile

This classical and highly effective method leverages the directing ability of the cyano group to achieve selective C-H activation at the ortho position.

Mechanistic Rationale: The core of this strategy is a Directed ortho-Metalation (DoM) reaction. The cyano group coordinates to a lithium amide base, positioning it to deprotonate the adjacent C-H bond. A sterically hindered, non-nucleophilic base such as Lithium 2,2,6,6-tetramethylpiperidide (LTMP) is critical.[11] Using a less hindered or more nucleophilic base like n-butyllithium alone would result in competitive addition to the nitrile. The resulting ortho-lithiated species is then trapped with a trialkoxyborane, like triisopropyl borate, to form the boronate complex, which is subsequently esterified with neopentyl glycol.

Ortho_Metalation_Workflow Start Benzonitrile Lithiated Ortho-lithiated Benzonitrile Start->Lithiated -78 °C, THF Base LTMP (n-BuLi + TMP) BoronateComplex Boronate Complex (Diisopropyl Ester) Lithiated->BoronateComplex Quench Borate B(O-iPr)3 Product 2-Cyanophenylboronic Acid Neopentyl Ester BoronateComplex->Product Esterification Esterification Neopentyl Glycol (Acid workup)

Caption: Workflow for the synthesis via ortho-metalation.

Experimental Protocol:

  • Preparation of LTMP: In a flame-dried, nitrogen-purged flask, dissolve 2,2,6,6-tetramethylpiperidine (1.1 eq.) in anhydrous THF. Cool the solution to -10 °C. Add n-butyllithium (1.05 eq., as a solution in hexanes) dropwise, maintaining the temperature below 0 °C. Stir the resulting solution for 30 minutes.

  • Ortho-lithiation: Cool the freshly prepared LTMP solution to -78 °C. Add a solution of benzonitrile (1.0 eq.) in anhydrous THF dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.

  • Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq.) dropwise at -78 °C. After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

  • Esterification and Workup: Cool the mixture to 0 °C and quench by the slow addition of aqueous HCl (e.g., 2 M) until the pH is acidic (~pH 2-3). Add neopentyl glycol (1.5 eq.) and stir vigorously for 1-2 hours. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Method B: Palladium-Catalyzed Miyaura Borylation

This method utilizes a pre-functionalized starting material, 2-halobenzonitrile, and couples it with a diboron reagent in a classic palladium-catalyzed reaction.

Mechanistic Rationale: The Miyaura borylation follows a well-established catalytic cycle.[12]

  • Oxidative Addition: A Pd(0) catalyst oxidatively adds to the 2-halobenzonitrile (Ar-X), forming an Ar-Pd(II)-X complex. The reactivity order for the halide is I > Br >> Cl.[6]

  • Transmetalation: The diboron reagent (e.g., bis(neopentyl glycolato)diboron) coordinates to the palladium complex. A base (typically a carboxylate like KOAc) facilitates the transfer of a boryl group to the palladium center, displacing the halide.

  • Reductive Elimination: The aryl and boryl groups on the palladium complex reductively eliminate to form the desired aryl boronic ester and regenerate the Pd(0) catalyst.

Miyaura_Borylation_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX ArX 2-Br-Benzonitrile OxAdd Oxidative Addition ArPdB Ar-Pd(II)L_n-B(OR)₂ ArPdX->ArPdB Transmetalation Transmetalation ArPdB->Pd0 Product Product ArPdB->Product RedElim Reductive Elimination Diboron B₂(neop)₂ Base KOAc

Caption: Catalytic cycle of the Miyaura Borylation reaction.

Experimental Protocol:

  • Reaction Setup: To a flask, add 2-bromobenzonitrile (1.0 eq.), bis(neopentyl glycolato)diboron (1.1 eq.), and potassium acetate (KOAc, 3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%), to the flask.

  • Solvent and Degassing: Add an anhydrous, degassed solvent such as dioxane or toluene. Purge the reaction mixture with nitrogen or argon for 15-20 minutes.

  • Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup and Purification: After cooling to room temperature, filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst. Rinse the pad with the reaction solvent. Concentrate the filtrate under reduced pressure. The resulting residue can be purified by flash column chromatography on silica gel.

Method C: Iridium-Catalyzed C-H Borylation

This state-of-the-art method offers an atom-economical route directly from benzonitrile, avoiding the need for pre-halogenation.

Mechanistic Rationale: Iridium-catalyzed C-H borylation typically proceeds via an Ir(III)/Ir(V) cycle.[13] A catalytically active Ir(III) tris(boryl) species is generated in situ. This complex coordinates to the arene and undergoes oxidative addition into a C-H bond to form a highly crowded Ir(V) intermediate. Reductive elimination then furnishes the aryl boronate ester and an Ir(III) hydride species, which re-enters the catalytic cycle.[13] For benzonitrile, the regioselectivity is a key consideration. While the ortho-position is electronically activated, the reaction is highly sensitive to sterics, often favoring borylation at the less hindered meta and para positions.[14] Judicious choice of ligand (e.g., substituted bipyridines) can enhance selectivity for the desired ortho-isomer.[15]

Iridium_CH_Borylation IrIII [Ir(III)]-Bpin IrV [Ir(V)]-Ar-H IrIII->IrV Arene Benzonitrile CH_Activation C-H Activation IrV->IrIII Product Product IrV->Product Red_Elim Reductive Elimination B2pin2 B₂pin₂ Regen Catalyst Regeneration

Caption: Simplified catalytic cycle for Ir-catalyzed C-H borylation.

Experimental Protocol:

  • Reaction Setup: In a nitrogen-filled glovebox, combine benzonitrile (1.0 eq.), bis(pinacolato)diboron (B₂pin₂, 1.5 eq.), an iridium precursor such as [Ir(cod)OMe]₂ (1.5 mol%), and a ligand like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 3.0 mol%).

  • Solvent and Reaction: Add an anhydrous solvent like cyclohexane or THF. Seal the reaction vessel and heat to 80-100 °C for 12-24 hours.

  • Transesterification: After cooling, remove the solvent under reduced pressure. To the crude pinacol ester, add toluene, neopentyl glycol (2.0 eq.), and a catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid). Heat the mixture to reflux with a Dean-Stark apparatus to remove isopropanol and drive the transesterification to completion.

  • Workup and Purification: Cool the reaction, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography or recrystallization.

Purification and Characterization

Purification Strategy: Purification of the final product is most commonly achieved via recrystallization from a non-polar solvent system (e.g., heptane/toluene or hexane/ethyl acetate) or flash column chromatography on silica gel.[11][16] While neopentyl esters are relatively stable, prolonged exposure to silica gel can sometimes lead to minor hydrolysis.[9] Using a less polar eluent system and minimizing chromatography time is advisable. An alternative purification method for boronic acids and their esters involves a basic wash to form the water-soluble boronate salt, extraction of neutral organic impurities, followed by re-acidification and extraction of the purified product.[17][18]

Analytical Data Summary:

PropertyValueSource
CAS Number 214360-47-1[3]
Molecular Formula C₁₂H₁₄BNO₂[3]
Molecular Weight 215.06 g/mol [3]
Appearance Colorless to light yellow solid/crystal[19]
Melting Point Approx. 80-82 °C[19]
Storage Room temperature, dry conditions[3]

Stability and Handling Considerations

A significant advantage of neopentyl boronic esters is their hydrolytic stability.[7] Unlike free boronic acids, which can readily dehydrate to form cyclic boroxine anhydrides, neopentyl esters are typically stable, crystalline solids that can be handled and stored in air for extended periods without special precautions, though storage in a dry environment is recommended.[3] They are also more robust towards protodeboronation—a common side reaction where the C-B bond is cleaved by a proton source—than many other boronic acid derivatives.[7][20] This stability is crucial for ensuring reproducibility and high yields in subsequent coupling reactions.

Conclusion

The is a well-established process critical to the field of drug discovery. Researchers can choose from several robust synthetic routes, each with distinct advantages. The directed ortho-metalation pathway offers a direct and high-yielding approach from benzonitrile, while the palladium-catalyzed Miyaura borylation provides a reliable route from readily available halo-benzonitriles. Emerging iridium-catalyzed C-H activation techniques represent the most atom-economical strategy, aligning with the principles of green chemistry. The resulting neopentyl ester stands out as a stable, easy-to-handle, and highly effective reagent, ensuring its continued prominence as a valuable building block in the synthesis of next-generation pharmaceuticals.

References

  • MySkinRecipes. 2-Cyanophenylboronic acid, neopentyl ester. [Link]

  • ChemBK. 2-CYANOPHENYLBORONIC ACID, NEOPENTYL ESTER - Introduction. [Link]

  • Blair, D. J., et al. (2022). Automated iterative Csp³–Csp³ bond formation. Nature. [Link]

  • Google Patents.
  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • University of Queensland. PROCESS FOR THE PREPARATION OF 2-CYANOPHENYLBORONIC ACID AND ESTERS THEREOF. [Link]

  • Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Chemistry Letters. [Link]

  • Hartwig, J. F., et al. (2012). Cyanation of Arenes via Iridium-Catalyzed Borylation. [Link]

  • SINOPEG. 2-Cyanophenylboronic Acid: A Key Building Block for Pharmaceutical Synthesis. [Link]

  • ResearchGate. Order of thermodynamic stability of representative boronic esters. [Link]

  • Google Patents. Process for the preparation of 2-cyanophenylboronic acid and esters thereof (WO2014023576A1).
  • ResearchGate. Cyanation of Arenes via Iridium-Catalyzed Borylation | Request PDF. [Link]

  • Google Patents.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

  • Smith, A. M., et al. (2021). Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Angewandte Chemie International Edition. [Link]

  • ResearchGate. How to purify boronic acids/boronate esters?. [Link]

  • Ghorpade, S. A., & Ramapanicker, R. (2021). Iridium-Catalyzed Regioselective Borylation through C-H Activation and the Origin of Ligand-Dependent Regioselectivity Switching. The Journal of Organic Chemistry. [Link]

  • Pinto, A. M. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • ChemRxiv. Base-free palladium-catalyzed borylation of enol carboxylates and further reactivity toward deboronation and cross-coupling. [Link]

  • Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]

  • Pinto, A. M. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link]

  • Royal Society of Chemistry. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. [Link]

Sources

Technical Guide to GSK1070916: A Potent and Selective Aurora B/C Kinase Inhibitor for Oncological Research

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification: This guide focuses on the Aurora kinase inhibitor GSK1070916. The initial query referenced CAS number 883898-97-3, which corresponds to the chemical reagent 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxybenzonitrile. However, the context of the request strongly indicates an interest in the well-documented oncological therapeutic agent, GSK1070916, which is more commonly associated with CAS number 942918-07-2. This guide will proceed with a comprehensive analysis of GSK1070916.

Introduction

The Aurora kinase family, comprising serine/threonine kinases Aurora A, B, and C, are critical regulators of mitosis.[1] Their overexpression or amplification is a common feature in a multitude of human cancers, making them a prime target for therapeutic intervention.[1][2] GSK1070916 is a novel, potent, and highly selective small molecule inhibitor targeting Aurora B and Aurora C kinases.[3] Developed from a 7-azaindole-based series, this compound has demonstrated significant antitumor activity across a broad range of cancer cell lines and in vivo xenograft models, positioning it as a valuable tool for both basic research and clinical investigation.[1][4] This guide provides an in-depth technical overview of GSK1070916, detailing its mechanism of action, biochemical and cellular characteristics, and key experimental protocols for its evaluation.

Mechanism of Action: Competitive Inhibition and Extended Target Engagement

GSK1070916 functions as a reversible and ATP-competitive inhibitor, binding to the catalytic domain of Aurora B and Aurora C kinases.[5][6] This binding event prevents the phosphorylation of downstream substrates essential for proper mitotic progression. A key distinguishing feature of GSK1070916 is its exceptionally slow dissociation from its target enzymes, resulting in a prolonged duration of action.[5]

The primary cellular consequence of Aurora B inhibition by GSK1070916 is the disruption of the chromosomal passenger complex (CPC), leading to defects in chromosome segregation, failure of the spindle assembly checkpoint, and ultimately, abortive cytokinesis.[3] This results in the formation of polyploid cells, which subsequently undergo apoptosis.[6] A reliable pharmacodynamic biomarker for GSK1070916 activity is the dose-dependent inhibition of phosphorylation of Histone H3 on serine 10 (pHH3-S10), a direct substrate of Aurora B.[6]

GSK1070916_Mechanism_of_Action Signaling Pathway of Aurora B Inhibition by GSK1070916 cluster_0 Mitosis cluster_1 Therapeutic Intervention Aurora_B_Kinase Aurora B Kinase (as part of CPC) Histone_H3 Histone H3 Aurora_B_Kinase->Histone_H3 Phosphorylates Blocked_Phosphorylation Inhibition of H3 Phosphorylation Aurora_B_Kinase->Blocked_Phosphorylation pHH3_S10 Phospho-Histone H3 (Ser10) Histone_H3->pHH3_S10 Chromosome_Segregation Correct Chromosome Segregation & Cytokinesis pHH3_S10->Chromosome_Segregation Cell_Division Normal Cell Division Chromosome_Segregation->Cell_Division GSK1070916 GSK1070916 GSK1070916->Aurora_B_Kinase ATP-Competitive Inhibition Failed_Cytokinesis Failed Cytokinesis & Polyploidy Blocked_Phosphorylation->Failed_Cytokinesis Apoptosis Apoptosis Failed_Cytokinesis->Apoptosis

Figure 1: Mechanism of action of GSK1070916 on the Aurora B signaling pathway.

Biochemical and Cellular Characterization

GSK1070916 exhibits high potency and selectivity for Aurora B and C over Aurora A. Its prolonged target residence time distinguishes it from other clinical Aurora kinase inhibitors.[5] The compound has demonstrated broad antiproliferative activity against a wide array of human tumor cell lines, with median EC50 values in the low nanomolar range.[6]

ParameterAurora BAurora CAurora AReference
IC50 3.5 nM6.5 nM1100 nM[7]
Ki* 0.38 ± 0.29 nM1.45 ± 0.35 nM492 ± 61 nM[5]
Dissociation Half-life >480 min270 ± 28 minNot Time-Dependent[5][7]
Cellular EC50 (pHH3-S10) 8 to 118 nM (across various cell lines)N/AN/A[4]
Antiproliferative EC50 Median 8 nM (across >100 cell lines)N/AN/A[6]

Table 1: Summary of in vitro and cellular activity of GSK1070916.

Experimental Protocol: In Vitro Aurora B Kinase Inhibition Assay

This protocol outlines a standard biochemical assay to determine the inhibitory activity of GSK1070916 against Aurora B kinase. This type of assay is fundamental for initial compound characterization and structure-activity relationship (SAR) studies.

Objective: To quantify the potency (e.g., IC50) of GSK1070916 in inhibiting the phosphorylation of a peptide substrate by recombinant human Aurora B kinase.

Materials:

  • Recombinant active Aurora B-INCENP complex

  • GSK1070916 (dissolved in 100% DMSO)

  • Peptide substrate (e.g., 5FAM-PKAtide)[6]

  • ATP (adenosine triphosphate)

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 0.01% Tween 20, 2 mM DTT)

  • Assay plates (e.g., 384-well, low volume, black)

  • Detection reagents (specific to the chosen assay format, e.g., fluorescence polarization)

  • Plate reader capable of detecting the appropriate signal

Methodology:

  • Compound Preparation: Perform serial dilutions of the GSK1070916 stock solution in 100% DMSO. Subsequently, dilute these into the kinase assay buffer to achieve the final desired concentrations.

  • Enzyme-Inhibitor Pre-incubation: Add the diluted GSK1070916 solutions to the assay plate wells. Introduce the Aurora B-INCENP enzyme to the wells. Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding. This pre-incubation step is crucial to account for the time-dependent inhibition characteristic of GSK1070916.[6]

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP. The final ATP concentration should be at or near its Km for the enzyme to ensure competitive inhibition is accurately measured.

  • Reaction Incubation: Incubate the reaction mixture at room temperature for a specified duration (e.g., 60-120 minutes), allowing for substrate phosphorylation.

  • Reaction Termination and Detection: Stop the reaction (method depends on the assay format). Add detection reagents according to the manufacturer's protocol.

  • Data Acquisition: Read the plate using a plate reader. The signal generated will be inversely proportional to the kinase activity.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the GSK1070916 concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Inhibition_Assay_Workflow Workflow for In Vitro Kinase Inhibition Assay Start Start Serial_Dilution 1. Serial Dilution of GSK1070916 Start->Serial_Dilution Pre_Incubation 2. Pre-incubation: GSK1070916 + Aurora B Kinase Serial_Dilution->Pre_Incubation Reaction_Initiation 3. Reaction Initiation: Add ATP & Peptide Substrate Pre_Incubation->Reaction_Initiation Reaction_Incubation 4. Reaction Incubation (e.g., 60-120 min) Reaction_Initiation->Reaction_Incubation Detection 5. Termination & Signal Detection Reaction_Incubation->Detection Data_Analysis 6. Data Analysis: IC50 Calculation Detection->Data_Analysis End End Data_Analysis->End

Figure 2: Generalized workflow for an in vitro Aurora B kinase inhibition assay.

Applications in Drug Discovery and Research

GSK1070916 serves as a critical tool for:

  • Target Validation: Elucidating the downstream cellular consequences of selective Aurora B/C inhibition in various cancer models.

  • Preclinical Studies: Demonstrating potent antitumor effects in multiple human tumor xenograft models, including those for breast, colon, lung, and leukemia.[1]

  • Clinical Development: GSK1070916 has undergone Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors.[8]

  • Biomarker Discovery: Investigating potential biomarkers that may predict sensitivity or resistance to Aurora B/C inhibition.

Conclusion and Future Outlook

GSK1070916 is a highly potent and selective Aurora B/C kinase inhibitor characterized by its slow dissociation rate and broad antiproliferative activity. Its well-defined mechanism of action and robust preclinical data have established it as a significant compound in the field of oncology research. Future investigations will likely focus on identifying patient populations most likely to benefit from this targeted therapy, exploring rational combination strategies to overcome potential resistance mechanisms, and further clarifying the full therapeutic potential of selective Aurora B/C inhibition.[3][9]

References

  • ClinicalTrials.gov. (n.d.). Aurora B/C Kinase Inhibitor GSK1070916A in Treating Patients With Advanced Solid Tumors. Retrieved from [Link]

  • Copeland, R. A., et al. (2010). Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time. Biochemical Journal, 427(1), 145–154. Retrieved from [Link]

  • Hardwicke, M. A., et al. (2009). GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. Molecular Cancer Therapeutics, 8(6), 1534–1543. Retrieved from [Link]

  • Anderson, K., et al. (2010). Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time. Biochemical Journal, 427(1), 145-154. Retrieved from [Link]

  • Massive Bio. (2025, November 23). Aurora B C Kinase Inhibitor Gsk1070916a. Retrieved from [Link]

  • Chen, L., et al. (2021). Elevated ABCB1 Expression Confers Acquired Resistance to Aurora Kinase Inhibitor GSK-1070916 in Cancer Cells. Frontiers in Oncology, 11, 685820. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GSK1070916. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Utility of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, a key organoboron compound in modern synthetic chemistry. Structurally, it is the neopentyl glycol ester of 2-cyanophenylboronic acid. This esterification confers significant stability and improved handling characteristics over the parent boronic acid, making it a preferred reagent for a variety of chemical transformations. Its principal application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it serves as a versatile building block for the synthesis of complex biaryl structures. These motifs are of paramount importance in the development of pharmaceuticals, agrochemicals, and advanced functional materials.[1][2] This document will elucidate its molecular structure, detail its synthesis and characterization, explore its reactivity and applications, and provide essential safety and handling protocols.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The molecule integrates two primary functional components:

  • Benzonitrile Moiety: An aromatic benzene ring substituted with a nitrile (-C≡N) group. The nitrile group is a powerful electron-withdrawing group and a versatile synthetic handle. The ortho-positioning of the boronate ester is critical for its specific reactivity in cross-coupling reactions.

  • 5,5-Dimethyl-1,3,2-dioxaborinane Group: This portion is a six-membered ring containing boron, two oxygen atoms, and three carbon atoms. It is formed by the condensation of a boronic acid with neopentyl glycol (2,2-dimethyl-1,3-propanediol). This specific cyclic boronate ester, often called a neopentyl glycol boronate, is known for its high stability towards hydrolysis and oxidation compared to both free boronic acids and other boronate esters like pinacol esters. This enhanced stability translates to a longer shelf-life and greater compatibility with a wider range of reaction conditions.

The combination of the cyano-substituted aryl ring and the robust neopentyl boronate ester makes this compound a highly valuable and reliable reagent in synthetic workflows.[1]

Key Physicochemical Data
PropertyValueReference
CAS Number 214360-47-1[3]
Alternate Name 2-Cyanophenylboronic acid, neopentyl ester[4]
Molecular Formula C₁₂H₁₄BNO₂[1]
Molecular Weight 215.06 g/mol [1]
Appearance White to light yellow powder or crystals[5]

Synthesis and Mechanistic Considerations

Primary Synthetic Pathway

The most common and efficient synthesis of this compound involves the direct condensation (esterification) of 2-cyanophenylboronic acid with neopentyl glycol.

Causality of Reagent Choice:

  • Solvent: The reaction is typically performed in a non-polar solvent like toluene or dichloromethane. A key consideration is the removal of water, which is a byproduct of the esterification. Using a Dean-Stark apparatus with toluene allows for the azeotropic removal of water, driving the reaction equilibrium towards the product.

  • Mechanism: The reaction proceeds via a dehydration mechanism. The Lewis acidic boron atom of the boronic acid coordinates with the hydroxyl groups of the diol, leading to the elimination of two molecules of water and the formation of the stable six-membered cyclic ester. The use of the neopentyl glycol is a deliberate choice to enhance the product's stability for storage and subsequent reactions.

Experimental Protocol: Synthesis
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-cyanophenylboronic acid (1.0 eq) and neopentyl glycol (1.1 eq).

  • Solvent Addition: Add anhydrous toluene to the flask to create a slurry that can be efficiently stirred.

  • Dehydration: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Reaction Monitoring: Monitor the reaction's progress by observing the cessation of water collection in the trap or by using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, often an oil or a solid, can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) or by silica gel column chromatography to yield the pure product.[6][7]

Synthesis Workflow Diagram

Synthesis_Workflow BoronicAcid 2-Cyanophenylboronic Acid Reaction Esterification (Reflux, Dean-Stark) BoronicAcid->Reaction NeopentylGlycol Neopentyl Glycol NeopentylGlycol->Reaction Solvent Toluene (Solvent) Solvent->Reaction Product This compound Reaction->Product Water Water (removed) Reaction->Water

Caption: Synthesis of the target compound via esterification.

Chemical Reactivity and Applications

The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this reagent is as a coupling partner in the Suzuki-Miyaura reaction.[1] This palladium-catalyzed reaction forges a new carbon-carbon bond between the boron-substituted carbon of the benzonitrile ring and an sp²-hybridized carbon of an organic halide or triflate (Ar-X).[8][9]

Advantages in Suzuki Coupling:

  • Stability: The neopentyl boronate is robust, resisting protodeboronation (cleavage of the C-B bond by a proton source) under the basic conditions often required for the reaction.

  • Controlled Reactivity: It provides a slow, controlled release of the active boronic acid in situ, which can sometimes lead to cleaner reactions and higher yields.

  • Purification: The non-polar nature of the ester often simplifies product purification, as the boron-containing byproducts are typically easier to separate.

Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X (Ln) Pd0->OxAdd Oxidative Addition (Ar'-X) Transmetal Ar-Pd(II)-Ar' (Ln) OxAdd->Transmetal Transmetalation (Base, Ar-B(OR)₂) Transmetal->Pd0 Reductive Elimination Biaryl Ar-Ar' Transmetal->Biaryl

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

This reaction has been instrumental in synthesizing a vast array of molecules, including biflavones and other natural products.[9] The choice of catalyst has also expanded from traditional palladium complexes to more accessible nickel catalysts.[10]

Spectroscopic and Analytical Characterization

Confirming the structure and purity of this compound relies on standard analytical techniques. Computational methods like Density Functional Theory (DFT) can also be used to predict and corroborate experimental NMR data for boronate esters.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural confirmation. The expected signals provide unambiguous evidence for the successful formation of the target molecule.

Assignment ¹H NMR (ppm, predicted) ¹³C NMR (ppm, predicted) Rationale
Aromatic Protons7.4 - 8.0 (multiplet, 4H)110 - 140Complex multiplet pattern characteristic of a 1,2-disubstituted benzene ring.
Nitrile Carbon (-C≡N)-~118Quaternary carbon, typically in this region. Data for benzonitrile shows the nitrile carbon at ~119 ppm and the ipso-carbon at ~112 ppm.[13]
Methylene Protons (-O-CH₂-)~3.7 (singlet, 4H)~72The four protons of the two CH₂ groups are equivalent, appearing as a sharp singlet.
Quaternary Carbon (-C(CH₃)₂)-~32The central quaternary carbon of the neopentyl group.
Methyl Protons (-CH₃)~1.0 (singlet, 6H)~22The six protons of the two equivalent methyl groups appear as a strong singlet.
Other Analytical Techniques
  • Mass Spectrometry (MS): Confirms the molecular weight (215.06 g/mol ) and provides fragmentation patterns consistent with the structure.

  • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the C≡N stretch (~2230 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), aliphatic C-H stretches (<3000 cm⁻¹), and strong B-O stretches (~1350 cm⁻¹).

Safety, Handling, and Storage

Hazard Identification

This compound must be handled with care, as it presents several health hazards.

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][14]

  • Irritation: Causes skin irritation and serious eye irritation.[15]

  • Respiratory Irritation: May cause respiratory irritation.[15]

Recommended Handling Procedures

Standard laboratory safety protocols for handling hazardous chemicals should be strictly followed.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles.

  • Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[15]

  • Spills: In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[15]

Storage Conditions

Proper storage is essential to maintain the integrity and reactivity of the compound.

  • Container: Keep the container tightly closed.

  • Environment: Store in a cool, dark, and dry place. Some related compounds are noted to be hygroscopic and require storage under an inert atmosphere.

  • Security: Store in a locked-up area, away from incompatible materials such as strong oxidizing agents.[15]

Conclusion

This compound is a cornerstone reagent for synthetic chemists. Its molecular design—a stable neopentyl boronate ester coupled with a versatile benzonitrile unit—provides an optimal balance of stability, reliability, and reactivity. Its primary role in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex molecular architectures, solidifying its importance in the pipelines of drug discovery, materials science, and academic research. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective application in the laboratory.

References

  • Safety Data Sheet. (2024).
  • 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-trifluoromethylbenzonitrile - 883899-03-4. (n.d.).
  • Chemical label for this compound. (n.d.).
  • 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-5-trifluoromethylbenzonitrile - 883898-98-4. (n.d.).
  • 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile. (n.d.). Smolecule.
  • Safety Data Sheet - TCI Chemicals. (2023).
  • Safety Data Sheet. (2024).
  • This compound; 2-Cyanophenylboronic acid,neopentyl ester. (n.d.). Chemrio.
  • 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile | C10H10BNO2. (n.d.). PubChem.
  • 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile Formula - ECHEMI. (n.d.).
  • 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile, 98%. (n.d.). Otto Chemie Pvt. Ltd.
  • 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile SDS, 172732-52-4 Safety Data Sheets. (n.d.). ECHEMI.
  • 2-(1,3,2-DIOXABOROLAN-2-YL)BENZONITRILE | 172732-52-4. (2025). ChemicalBook.
  • 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxybenzonitrile. (n.d.). BLD Pharm.
  • tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce. (n.d.). IS MUNI.
  • Suzuki cross-coupling reaction. (2020). YouTube.
  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. (n.d.). MDPI.
  • Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. (2018). MedCrave online.
  • 172732-52-4|2-(1,3,2-Dioxaborinan-2-yl)benzonitrile. (n.d.). BLDpharm.
  • 2-(5, 5-Dimethyl-1, 3, 2-dioxaborinan-2-yl)-6-(trifluoromethyl)benzonitrile, min 98%, 1 gram. (n.d.).
  • Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. (2013). Chemical Society Reviews (RSC Publishing).
  • Benzonitrile - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. (2023). MDPI.
  • 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole AldrichCPR. (n.d.). Sigma-Aldrich.
  • Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the... (2023). Semantic Scholar.
  • 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile suppliers and producers. (n.d.). BuyersGuideChem.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

1.1 Overview of the Compound

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is a pivotal organoboron compound widely utilized in synthetic organic chemistry. As a neopentyl glycol boronic ester of 2-cyanophenylboronic acid, it serves as a stable, crystalline, and highly reactive building block in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its utility extends to the synthesis of complex pharmaceutical intermediates and advanced materials, where the precise introduction of a 2-cyanophenyl moiety is required. The neopentyl glycol protecting group confers enhanced stability against protodeboronation compared to the corresponding boronic acid, making it a preferred reagent for multi-step syntheses demanding robust and reliable reaction partners.

1.2 The Imperative of Spectroscopic Analysis

In the realm of drug development and materials science, the structural integrity and purity of chemical reagents are paramount. For a key intermediate like this compound, rigorous spectroscopic characterization is not merely a procedural formality but a cornerstone of quality control and experimental reproducibility. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a comprehensive analytical toolkit. This guide offers an in-depth exploration of the spectroscopic data for this compound, grounded in the principles of structural chemistry and aimed at providing researchers with the detailed insights necessary for its confident application.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR provides a complete picture of its molecular framework.

¹H NMR Analysis: Mapping the Proton Environment

Proton NMR provides precise information about the number, connectivity, and chemical environment of hydrogen atoms in the molecule.

2.1.1 Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its simple residual solvent peak.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Number of Scans: 16-32 scans are generally adequate for achieving a good signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-2 seconds ensures proper relaxation of the protons.

    • Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

2.1.2 Data Summary: ¹H NMR

Signal (ppm)MultiplicityIntegrationAssignment
~7.8-8.0m2HAromatic (ortho-CN)
~7.4-7.6m2HAromatic
3.78s4HO-CH₂
1.03s6HC-(CH₃)₂
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

2.1.3 Spectral Interpretation and Structural Assignment

The ¹H NMR spectrum is characterized by distinct regions corresponding to the aromatic and aliphatic protons.

  • Aromatic Region (7.4-8.0 ppm): The four protons on the benzonitrile ring appear as a complex multiplet. The protons ortho to the boronic ester and cyano groups are typically shifted downfield due to the electron-withdrawing nature of these substituents.

  • Aliphatic Region:

    • A sharp singlet at approximately 3.78 ppm, integrating to 4H, is characteristic of the two equivalent methylene (CH₂) groups of the neopentyl glycol protecting group. The equivalence arises from the free rotation around the C-C bond of the dioxaborinane ring.

    • Another sharp singlet at around 1.03 ppm, integrating to 6H, corresponds to the two equivalent methyl (CH₃) groups of the neopentyl glycol moiety. The singlet nature of these signals confirms the gem-dimethyl substitution pattern.

Diagram: ¹H NMR Structural Assignments

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Information Obtained cluster_Confirmation Final Confirmation NMR NMR (¹H, ¹³C, ¹¹B) Structure Connectivity & 3D Structure NMR->Structure IR IR Functional_Groups Functional Groups IR->Functional_Groups MS MS MW Molecular Weight MS->MW Final Structure & Purity Confirmed Structure->Final Functional_Groups->Final MW->Final

Caption: Workflow for comprehensive structural confirmation using multiple spectroscopic techniques.

This integrated approach ensures the highest level of confidence in the identity and quality of this compound. For instance:

  • ¹H NMR confirms the ratio of aromatic to aliphatic protons.

  • ¹³C NMR confirms the carbon skeleton.

  • ¹¹B NMR confirms the boronic ester integrity.

  • IR confirms the presence of the nitrile and B-O bonds.

  • MS confirms the overall molecular weight.

By correlating the data from all these techniques, a researcher can be certain that the material in hand is indeed the desired compound and that it meets the purity requirements for subsequent, often costly and time-consuming, synthetic applications.

Conclusion

The spectroscopic characterization of this compound is a clear-cut process when approached with a multi-technique strategy. The key spectral signatures—the distinct aromatic and neopentyl signals in the ¹H NMR, the characteristic nitrile and B-O stretches in the IR, the expected molecular ion in the MS, and the specific ¹¹B NMR chemical shift—collectively provide an unambiguous fingerprint of the molecule. This guide has detailed the experimental considerations and data interpretation necessary for researchers, scientists, and drug development professionals to confidently verify the structure and purity of this essential synthetic building block, thereby upholding the principles of scientific integrity and ensuring the reliability of their research outcomes.

References

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

  • Organoboron. (n.d.). 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-chlorobenzonitrile - Structure, Synthesis, Properties. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile. Retrieved from [Link]

  • Otto Chemie Pvt. Ltd. (n.d.). 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile, 98%. Retrieved from [Link]

  • BIOFOUNT. (n.d.). 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxy-benzonitrile. Retrieved from [Link]

  • MDPI. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory. Retrieved from [Link]

  • Otto Chemie Pvt. Ltd. (n.d.). 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile, 98% - Specification Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzonitrile - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Semantic Scholar. (1984). Quantitative determination of the monoclinic crystalline phase content in polyethylene by 13C n.m.r.. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile suppliers and producers. Retrieved from [Link]

The Chemistry and Application of Ortho-Cyanophenylboronic Esters: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ortho-cyanophenylboronic esters have emerged as versatile and powerful reagents in modern organic synthesis and chemical biology. Their unique structural motif, featuring a sterically demanding and electronically influential cyano group in close proximity to the boronic ester functionality, imparts distinct reactivity and properties. This guide provides an in-depth exploration of the synthesis, characterization, and diverse applications of these valuable compounds, with a particular focus on their pivotal role in palladium-catalyzed cross-coupling reactions and their growing utility in the development of sophisticated chemical sensors and bioconjugation strategies. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to facilitate their work with this important class of molecules.

Introduction: The Unique Profile of an Ortho-Substituted Boronic Ester

Boronic acids and their corresponding esters are indispensable tools in contemporary organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The strategic placement of substituents on the aryl ring of a phenylboronic acid or ester can profoundly influence its stability, reactivity, and potential applications. The ortho-cyanophenylboronic esters represent a fascinating case study in this regard. The presence of the cyano (CN) group at the C2 position introduces a combination of steric bulk and strong electron-withdrawing effects, which modulates the reactivity of the boronic ester in a predictable and often advantageous manner.

This guide will delve into the nuances of working with ortho-cyanophenylboronic esters, from their synthesis and purification to their application in complex molecular construction and functional assays. We will explore the mechanistic underpinnings of their reactivity and provide detailed experimental protocols to enable their effective utilization in the laboratory.

Synthesis and Purification of Ortho-Cyanophenylboronic Esters

The most prevalent and efficient method for the synthesis of ortho-cyanophenylboronic acids and their subsequent esters is through a directed ortho-metalation (DoM) strategy, specifically via ortho-lithiation of benzonitrile, followed by borylation.[1][2]

Synthesis via Ortho-Lithiation and Borylation

This method leverages the acidity of the proton at the C2 position of benzonitrile, which is enhanced by the electron-withdrawing cyano group. A strong, sterically hindered base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), is typically employed to deprotonate the ortho position selectively.[3][4] The resulting aryllithium intermediate is then quenched with a trialkyl borate, such as triisopropyl borate, to form the boronic ester. Subsequent hydrolysis yields the boronic acid, which can then be esterified with a diol like pinacol or 1,3-propanediol to afford the desired stable boronic ester.[5]

Experimental Protocol: Synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (Ortho-Cyanophenylboronic Acid Pinacol Ester)

Materials:

  • Benzonitrile

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • 2,2,6,6-Tetramethylpiperidine (TMP)

  • Triisopropyl borate

  • Pinacol

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Preparation of LTMP: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 2,2,6,6-tetramethylpiperidine (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equivalents) dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

  • Ortho-Lithiation: To the freshly prepared LTMP solution, add benzonitrile (1.0 equivalent) dropwise while maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 2 hours.

  • Borylation: Slowly add triisopropyl borate (1.2 equivalents) to the reaction mixture at -78 °C. The reaction is typically exothermic, so careful addition is crucial to maintain the temperature. After the addition is complete, allow the reaction to warm slowly to room temperature and stir overnight.

  • Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2). Stir vigorously for 1 hour.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Esterification: Filter the dried organic solution and concentrate under reduced pressure to obtain the crude ortho-cyanophenylboronic acid. To this crude product, add toluene, followed by pinacol (1.1 equivalents). Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until completion.

  • Purification: Cool the reaction mixture and concentrate under reduced pressure. The crude ortho-cyanophenylboronic acid pinacol ester can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[6]

Purification Strategies

The purification of boronic acids and their esters can sometimes be challenging due to their propensity to dehydrate and form boroxines. For boronic acids, recrystallization from hot water or ethanol can be effective.[7] An alternative method involves the formation of a crystalline diethanolamine adduct, which can be isolated and then hydrolyzed to yield the pure boronic acid.[7] For boronic esters, such as the pinacol ester, column chromatography on silica gel is a standard and effective purification technique.[6] It has been reported that silica gel treated with boric acid can improve the purification of pinacol esters.

Reactivity and Mechanistic Considerations

The unique arrangement of the cyano and boronic ester groups in ortho-cyanophenylboronic esters governs their reactivity, particularly in the context of the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

Ortho-cyanophenylboronic esters are excellent coupling partners in Suzuki-Miyaura reactions, allowing for the efficient formation of C-C bonds to construct complex biaryl structures.[8] The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R'-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex R'-Pd(II)L2-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Ar-B(OR)2 + Base) Pd(II)_Complex->Transmetalation Pd(II)_Aryl_Complex Ar-Pd(II)L2-R' Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R' Reductive_Elimination->Product

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

Influence of the Ortho-Cyano Group

The reactivity of phenylboronic acids in Suzuki-Miyaura coupling is influenced by both electronic and steric effects. A general trend for substituted phenylboronic acids is para > meta >> ortho in terms of reactivity.[9] This is primarily due to the steric hindrance of the ortho-substituent, which can impede the approach of the boronic acid to the palladium center during the transmetalation step.

However, the strong electron-withdrawing nature of the cyano group deactivates the aryl ring, which can also affect the rate of transmetalation.[9] Despite the potential for steric hindrance, ortho-cyanophenylboronic esters are still effective coupling partners, often requiring slightly more forcing reaction conditions or more active catalyst systems to achieve high yields.[10] The choice of palladium catalyst, ligand, base, and solvent are all critical parameters that may need to be optimized for a given substrate combination.[11][12]

Table 1: Comparison of General Reactivity of Phenylboronic Acid Isomers

Isomer PositionSteric HindranceElectronic Effect (for EWG)General Reactivity in Suzuki Coupling
OrthoHighStrongest inductive effectGenerally lowest
MetaLowModerate inductive effectIntermediate
ParaLowStrongest resonance effectGenerally highest

Note: EWG = Electron-Withdrawing Group. This is a generalized trend and can be influenced by the specific nature of the substituent and the reaction conditions.[9][13][14]

Applications in Drug Discovery and Medicinal Chemistry

The biaryl motif is a common structural feature in many biologically active molecules and approved drugs. The Suzuki-Miyaura coupling, utilizing reagents like ortho-cyanophenylboronic esters, is therefore a cornerstone of modern medicinal chemistry.[15][16] The introduction of a cyanophenyl group can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.[17]

The boronic acid functional group itself has gained significant attention in drug development, with several boronic acid-containing drugs, such as Bortezomib (Velcade®), approved for clinical use.[15][18] These drugs often function as enzyme inhibitors, where the boronic acid forms a reversible covalent bond with a key residue in the enzyme's active site. While ortho-cyanophenylboronic esters are primarily used as synthetic intermediates, the unique properties they impart to the final molecule are of great interest to medicinal chemists.

Applications as Chemical Sensors

Boronic acids have been extensively investigated for their ability to bind with diols, such as those found in carbohydrates, to form cyclic boronate esters.[19] This interaction can be coupled with a signaling mechanism, such as a change in fluorescence, to create a chemical sensor.[19][20]

Ortho-cyanophenylboronic acids and their derivatives have been explored as fluorescent probes, particularly for the detection of fluoride ions.[20][21] The sensing mechanism relies on the interaction of the fluoride ion with the Lewis acidic boron center. This interaction alters the electronic properties of the molecule, leading to a change in its fluorescence emission. The electron-withdrawing cyano group can play a role in modulating the Lewis acidity of the boron and the photophysical properties of the sensor.

Diagram: Fluoride Sensing Mechanism

Fluoride_Sensing Sensor _ortho_-Cyanophenylboronic Acid B(OH)2 Fluoride F- Complex [ortho-Cyanophenyl-BF3]- Stronger Electron Donor Fluorescence_Change Change in Fluorescence Complex->Fluorescence_Change SensorFluoride SensorFluoride SensorFluoride->Complex Binding

Caption: General mechanism of a boronic acid-based fluorescent sensor for fluoride.

Bioconjugation Strategies

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a vital tool in chemical biology.[22][23] Boronic acids and esters are attractive reagents for bioconjugation due to their ability to form reversible covalent bonds with diols present in many biomolecules, such as carbohydrates on the surface of cells.

The unique reactivity of ortho-substituted arylboronic acids, including those with carbonyl or related functionalities, has been harnessed for bioorthogonal conjugation reactions.[8][24] These reactions exhibit fast kinetics and can proceed under physiological conditions, making them suitable for labeling proteins and other biomolecules in living systems.[24] While the direct application of ortho-cyanophenylboronic esters in this context is less explored than their aldehyde or ketone counterparts, the principles of leveraging the ortho-substituent to tune reactivity are highly relevant.

Conclusion and Future Outlook

Ortho-cyanophenylboronic esters are a class of reagents with significant and expanding utility in organic synthesis and beyond. Their well-defined synthesis and predictable, albeit sterically influenced, reactivity in Suzuki-Miyaura cross-coupling reactions have solidified their role as valuable building blocks in the construction of complex molecules for pharmaceutical and materials science applications.

The future of ortho-cyanophenylboronic esters and related compounds is bright. Further exploration of their use in developing novel chemical sensors with enhanced selectivity and sensitivity is a promising avenue of research. Additionally, the principles governing their reactivity, particularly the interplay of steric and electronic effects of the ortho-substituent, will continue to inform the design of new reagents for bioorthogonal chemistry and targeted drug delivery. As our understanding of the nuanced behavior of these molecules deepens, so too will their application in solving complex challenges in chemistry and biology.

References

Sources

solubility of 2-cyanophenylboronic acid neopentyl ester in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Cyanophenylboronic Acid Neopentyl Ester in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 2-cyanophenylboronic acid neopentyl ester, a key building block in contemporary organic synthesis and drug discovery.[1] موجه للباحثين والعلماء والمتخصصين في تطوير الأدوية، يقدم هذا المستند رؤى نظرية عميقة وبروتوكولات تجريبية عملية ومدعومة بالكامل بمراجع موثوقة.

Introduction: The Significance of Solubility in Modern Chemistry

2-Cyanophenylboronic acid neopentyl ester, appearing as a white to off-white powder, is a vital reagent in various chemical transformations, most notably in Suzuki-Miyaura cross-coupling reactions.[2][3] Its utility in constructing complex molecular architectures makes it indispensable in the synthesis of active pharmaceutical ingredients (APIs).[1][3] Understanding the solubility of this compound is paramount, as it directly influences reaction kinetics, purification efficiency, and the overall viability of a synthetic route. Proper solvent selection, guided by solubility data, is a cornerstone of process optimization and green chemistry initiatives within the pharmaceutical industry.[4][5][6][7]

While specific quantitative solubility data for 2-cyanophenylboronic acid neopentyl ester is not extensively documented in publicly available literature, general descriptions note its good solubility and stability in organic solvents.[8] Insights can be drawn from studies on structurally similar compounds, such as phenylboronic acid pinacol ester, which is soluble in a range of organic solvents including alcohols, ethers, and ketones.[9] Research on phenylboronic acid and its cyclic esters has shown that esters like the pinacol derivative exhibit higher solubility than the parent acid across various solvents.[10][11]

This guide will equip you with the foundational knowledge and practical methodologies to determine and apply the solubility of 2-cyanophenylboronic acid neopentyl ester in your research.

Theoretical Framework: Principles of Solubility

The adage "like dissolves like" is the guiding principle in understanding solubility. This refers to the concept that substances with similar polarities are more likely to be soluble in one another.[12] The polarity of a molecule is determined by the distribution of its electron density.[13]

  • Polar Solvents: These solvents, such as water, methanol, and acetone, have molecules with significant partial positive and negative charges. They are effective at dissolving polar solutes, including ionic compounds and molecules with polar functional groups like hydroxyl (-OH) and amine (-NH2).[14]

  • Nonpolar Solvents: Solvents like hexane, toluene, and cyclohexane have a more even distribution of electron density and are adept at dissolving nonpolar solutes, which are typically rich in hydrocarbon content.[13][14]

2-Cyanophenylboronic acid neopentyl ester possesses both polar (the cyano and boronic ester groups) and nonpolar (the phenyl ring and neopentyl group) regions. This amphiphilic nature suggests it will exhibit solubility in a range of solvents with varying polarities.

Expected Solubility Profile of 2-Cyanophenylboronic Acid Neopentyl Ester

Based on the solubility of analogous boronic esters, a qualitative solubility profile can be predicted. A study on phenylboronic acid pinacol ester revealed good solubility in solvents like chloroform, 3-pentanone, and acetone, with lower solubility in nonpolar hydrocarbons like methylcyclohexane.[10][11] It is reasonable to expect a similar trend for the neopentyl ester.

The following table presents a list of common organic solvents, ordered by increasing polarity index, which can be used as a starting point for solubility screening.[15]

SolventPolarity Index (P')
Hexane0.1
Cyclohexane0.2
Toluene2.4
Methyl t-Butyl Ether2.5
Diethyl Ether2.8
Dichloromethane3.1
Tetrahydrofuran4.0
Chloroform4.1
Ethyl Acetate4.4
Acetone5.1
Methanol5.1
Acetonitrile5.8
Dimethylformamide (DMF)6.4
Dimethyl Sulfoxide (DMSO)7.2

Experimental Protocol for Determining Solubility

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 2-cyanophenylboronic acid neopentyl ester.[12][16][17]

Objective: To determine the solubility of 2-cyanophenylboronic acid neopentyl ester in a selected organic solvent at a specific temperature.

Materials:

  • 2-Cyanophenylboronic acid neopentyl ester (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-cyanophenylboronic acid neopentyl ester to a vial containing a known volume of the selected solvent.

    • Seal the vial and place it in a constant temperature bath set to the desired temperature.

    • Stir the mixture vigorously for a predetermined equilibration time (e.g., 24 hours) to ensure saturation.

  • Sample Collection and Filtration:

    • After equilibration, stop the stirring and allow the undissolved solid to settle.

    • Carefully draw a known volume of the supernatant into a syringe.

    • Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved particles.

  • Gravimetric Analysis (for a rough estimate):

    • Evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven.

    • Weigh the vial containing the dried residue to determine the mass of the dissolved solute.

    • Calculate the solubility in g/L or mg/mL.

  • Quantitative Analysis (for precise measurement):

    • Dilute the filtered solution with a known volume of a suitable solvent.

    • Analyze the concentration of the diluted solution using a pre-calibrated HPLC or UV-Vis method.

    • Calculate the original concentration in the saturated solution to determine the solubility.

Workflow for Solubility Determination

G A Add excess solute to a known volume of solvent B Equilibrate at constant temperature with stirring A->B C Allow solid to settle B->C D Withdraw supernatant C->D E Filter through 0.45 µm syringe filter D->E F Analyze concentration (HPLC/UV-Vis) E->F G Calculate solubility F->G

Caption: Experimental workflow for determining the solubility of a solid compound in a liquid solvent.

Practical Implications for Researchers

Accurate solubility data is crucial for several aspects of research and development:

  • Reaction Optimization: Choosing a solvent in which the reactants are sufficiently soluble is key to achieving optimal reaction rates and yields.

  • Purification: Solubility differences are exploited in crystallization, a primary method for purifying solid compounds.

  • Formulation: In drug development, solubility in various pharmaceutically acceptable solvents is a critical parameter.

Solvent Selection Decision Tree

G A Define Experimental Need (Reaction, Purification, Formulation) B Consult Theoretical Solubility Profile A->B C Perform Small-Scale Solubility Screening B->C D Select Optimal Solvent(s) C->D E Proceed with Application D->E

Caption: A logical flow for selecting an appropriate solvent based on solubility considerations.

Conclusion

While direct, quantitative solubility data for 2-cyanophenylboronic acid neopentyl ester remains to be extensively published, a strong understanding of its expected behavior can be inferred from the principles of chemical polarity and data from analogous compounds. This guide provides the theoretical foundation and a robust experimental protocol to empower researchers to determine precise solubility data. Armed with this information, scientists can make more informed decisions in solvent selection, leading to more efficient and successful research and development outcomes.

References

  • Comparison Of The Polarity Of Organic Solvents - Professional HPLC Column Hardware Consumables Supplier - uHPLCs. (2023, March 29).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Procedure For Determining Solubility of Organic Compounds | PDF - Scribd.
  • Solvents and Polarity - Department of Chemistry : University of Rochester.
  • Polarity of Solvents.
  • 2-Cyanophenylboronic acid pinacol ester - ChemBK. (2024, April 10).
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Properties of Common Organic Solvents. (2022, September 8).
  • Polarity Index.
  • 214360-47-1 | 2-Cyanophenylboronic acid neopentyl ester, 97%.
  • Solubility of Organic Compounds. (2023, August 31).
  • 2-CYANOPHENYLBORONIC ACID, NEOPENTYL ESTER - ChemBK. (2024, April 9).
  • 2-Cyanophenylboronic acid neopentyl ester CAS#: 214360-47-1 - ChemicalBook.
  • 2-Cyanophenylboronic acid neopentyl ester | 214360-47-1 - ChemicalBook.
  • SAFETY DATA SHEET - Fisher Scientific. (2011, August 11).
  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020, June 6).
  • (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020, June 6).
  • 2-Cyanophenylboronic acid neopentylglycol ester - Henan Allgreen Chemical Co.,Ltd.
  • 2-Cyanophenylboronic Acid Pinacol Ester: A Key Building Block for Chemical Synthesis. (2025, October 10).
  • WO2014023576A1 - Process for the preparation of 2-cyanophenylboronic acid and esters thereof - Google Patents. (2014, February 13).
  • Toward a More Holistic Framework for Solvent Selection | Organic Process Research & Development - ACS Publications. (2016, February 18).
  • Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. (2013, November 4).
  • JP6235932B2 - Method for producing 2-cyanophenylboronic acid derivative - Google Patents.
  • Solvent and Reagent Selection Guide - Green Chemistry Initiative.
  • 2-Cyanophenylboronic acid pinacol ester - CPHI Online.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central.
  • (PDF) Expanding GSK's Solvent Selection Guide – Embedding sustainability into solvent selection starting at Medicinal Chemistry. - ResearchGate. (2025, December 19).

Sources

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Strategic Importance of 2-Arylbenzonitriles

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its versatility in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed reaction has revolutionized the synthesis of complex molecules, particularly biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] Within this context, 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, a neopentyl glycol boronate ester of 2-cyanophenylboronic acid, has emerged as a critical building block. Its unique structure, featuring a cyano group ortho to the boronic ester, allows for the direct synthesis of 2-arylbenzonitriles. These motifs are key pharmacophores in numerous biologically active compounds and serve as versatile intermediates for further synthetic transformations.[3][6][7][8]

The use of the neopentyl glycol boronate ester offers enhanced stability compared to the corresponding boronic acid, mitigating issues like protodeboronation and trimerization to boroxines, which can lead to lower yields and purification challenges.[1] This guide provides a comprehensive overview, detailed protocols, and expert insights for the successful application of this compound in Suzuki-Miyaura coupling reactions, tailored for researchers and professionals in drug development and chemical synthesis.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

  • Oxidative Addition: The cycle initiates with the oxidative addition of a Pd(0) complex to the organohalide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[2][9]

  • Transmetalation: In this key step, the organic moiety from the organoboron reagent is transferred to the palladium center. The base plays a crucial role here, activating the boronic ester to form a more nucleophilic boronate "ate" complex, which facilitates the transfer of the 2-cyanophenyl group to the palladium.[11][12][13][14]

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product (Ar-Ar'), regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[9][10]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_activation Boronate Activation Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)Ln-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal [Ar'B(OR)2OH]⁻ PdII_ArAr Ar-Pd(II)Ln-Ar' Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Ar-Ar' BoronicEster Ar'B(OR)2 Base Base (e.g., K2CO3, OH⁻) BoronicEster->Base AteComplex [Ar'B(OR)2OH]⁻ Base->AteComplex AteComplex->Transmetal Nucleophilic Attack caption Suzuki-Miyaura Catalytic Cycle

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Recommended Materials and Reagents

Reagent/Material Grade/Specification Supplier Example Notes
This compound>98% puritySigma-Aldrich, Combi-BlocksA white to off-white solid. Store under an inert atmosphere.
Aryl Halide (e.g., Aryl Bromide, Aryl Chloride)>98% purityVariousThe reactivity order is generally I > Br > Cl. Aryl chlorides may require more active catalyst systems.[9]
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)Catalyst gradeStrem Chemicals, Acros OrganicsPd(PPh₃)₄ can often be used directly. Pd₂(dba)₃ requires an external phosphine ligand. Pd(dppf)Cl₂ is a robust, air-stable precatalyst.
Phosphine Ligand (e.g., SPhos, XPhos, PPh₃)>98% purityVariousRequired when using a palladium source like Pd(OAc)₂ or Pd₂(dba)₃. Buchwald ligands (e.g., SPhos, XPhos) are often effective for challenging couplings, including those with aryl chlorides.[15]
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)Anhydrous, >99%VariousThe choice of base is critical and substrate-dependent. K₂CO₃ is a good starting point for many reactions. K₃PO₄ is a stronger base often used for less reactive halides.[14]
Solvent (e.g., 1,4-Dioxane, Toluene, THF/H₂O)Anhydrous or degassedVariousA mixture of an organic solvent and water is commonly used to facilitate the dissolution of both the organic and inorganic reagents.[1] Ensure solvents are properly degassed to prevent catalyst oxidation.[16]
Inert GasHigh purity Argon or NitrogenAirgas, PraxairEssential for maintaining an oxygen-free environment to protect the Pd(0) catalyst from oxidation.[16]
Reaction VesselFlame-dried Schlenk flask or sealed reaction vialChemglassMust be thoroughly dried to prevent unwanted side reactions.
StirringTeflon-coated magnetic stir barVarious
HeatingHeating mantle or oil bath with a temperature controllerIKA, Heidolph
PurificationSilica gel for column chromatography, TLC plates, CeliteVarious

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for different substrates.

Reaction Setup Workflow:

Workflow start Start prep_glassware Flame-Dry Glassware start->prep_glassware add_solids Add Solids: Aryl Bromide Boronic Ester Base Catalyst/Ligand prep_glassware->add_solids inert_atm Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) add_solids->inert_atm add_solvents Add Degassed Solvents (e.g., Dioxane/Water) inert_atm->add_solvents heat_stir Heat and Stir (e.g., 80-100 °C) add_solvents->heat_stir monitor Monitor Reaction (TLC, LC-MS) heat_stir->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end Characterize Product purify->end

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Glassware Preparation: A Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar is thoroughly flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Addition of Reagents: To the reaction vessel, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).

  • Addition of Catalyst: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%). If using a palladium source and a separate ligand, they should be added at this stage.

  • Inert Atmosphere: The vessel is evacuated and backfilled with inert gas three times to ensure an oxygen-free environment.[16]

  • Solvent Addition: A degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL total volume), is added via syringe.[5] The mixture should be stirred to ensure all solids are suspended.

  • Reaction Execution: The reaction vessel is sealed and placed in a preheated oil bath at 80-100 °C. The reaction is stirred vigorously for the specified time (typically 4-24 hours).

  • Monitoring Progress: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Work-up:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The mixture is diluted with ethyl acetate (20 mL) and washed with water (20 mL) and brine (20 mL).

    • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 15 mL).

    • The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.[10]

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-arylbenzonitrile product.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvents/reagents.3. Inappropriate base or solvent system.4. Low reaction temperature.1. Use a fresh batch of catalyst or a more robust precatalyst like Pd(dppf)Cl₂.2. Ensure thorough degassing of solvents (e.g., by sparging with argon for 30 minutes).[17] 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.[5] 4. Increase the reaction temperature.
Protodeboronation of the Boronic Ester 1. Presence of excess water or protic impurities.2. Base is too strong or reaction time is too long.1. Use anhydrous solvents and ensure glassware is perfectly dry.2. Try a milder base (e.g., K₂CO₃ or even KF).[13] Reduce reaction time if the coupling is fast.
Homocoupling of the Aryl Halide or Boronic Ester 1. Presence of oxygen, leading to reductive elimination from a diarylpalladium(II) species.2. For boronic ester homocoupling, this can be promoted by Pd(II) species at the start of the reaction.[1]1. Maintain a strict inert atmosphere throughout the reaction.[1][16] 2. Ensure the Pd(II) precatalyst is efficiently reduced to Pd(0) in the initial stages.
Formation of Unidentified Byproducts 1. Side reactions due to sensitive functional groups on the substrates.2. Thermal decomposition of reactants or products.1. Choose a milder base or lower the reaction temperature.[16] 2. Lower the reaction temperature and extend the reaction time.
Difficulty in Product Purification 1. Co-elution of the product with residual phosphine ligands or their oxides.2. Incomplete reaction leading to a mixture of starting materials and product.1. Use a catalyst system with more polar ligands that are easier to separate, or wash the crude product with a solvent that selectively dissolves the impurities.2. Drive the reaction to completion by increasing the reaction time, temperature, or catalyst loading.

Scope and Applications

The Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of a wide range of 2-arylbenzonitriles. This reaction is compatible with a variety of functional groups on the aryl halide coupling partner, including ethers, esters, and other halides, making it a valuable tool in multi-step syntheses.[15] The resulting 2-arylbenzonitrile products are not only important final targets in medicinal chemistry but also serve as versatile intermediates for the synthesis of other complex heterocyclic systems.[3][18]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • Braga, A. C. S., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307. [Link]

  • Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis, 4(6), 1932-1941. [Link]

  • Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(24), 7311-7320. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Pharmarecipereview.com. (n.d.). 2-Cyanophenylboronic Acid: A Key Building Block for Pharmaceutical Synthesis. [Link]

  • Gök, Y., et al. (2019). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. New Journal of Chemistry, 43(1), 224-235. [Link]

  • Pharmarecipereview.com. (n.d.). Exploring the Role of 2-Cyanophenylboronic Acid Pinacol Ester in Suzuki Coupling. [Link]

  • Singh, R., & Nolan, S. P. (2005). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Journal of Organometallic Chemistry, 690(24-25), 5832-5842. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • Catalysis Consulting. (n.d.). Case Study: Knowledge Based Problem Solving. [Link]

  • Gong, L., & Chen, G. (2003). Suzuki Coupling Catalyzed by Ligand-Free Palladium(II) Species at Room Temperature and by Exposure to Air. Synthesis, 2003(12), 1915-1918. [Link]

  • Pharmarecipereview.com. (n.d.). Applications of 2-Cyanophenylboronic Acid in Material Science. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(1), 420-431. [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. [Link]

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Li, Y., et al. (2022). A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. STAR Protocols, 3(3), 101533. [Link]

  • Wang, L., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2445. [Link]

  • Gök, Y., et al. (2019). Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a. [Link]

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. [Link]

  • D'agosto, C., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Advances, 12(15), 8924-8935. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Organic Letters, 5(13), 2267-2270. [Link]

  • D'agosto, C., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Advances, 12(15), 8924-8935. [Link]

Sources

Introduction: The Strategic Advantage of 2-Cyanophenylboronic Acid Neopentyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of 2-cyanophenylboronic acid neopentyl ester in modern cross-coupling reactions, designed for researchers, scientists, and professionals in drug development.

In the landscape of synthetic organic chemistry, the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science.[1][2][3] 2-Cyanophenylboronic acid neopentyl ester has emerged as a superior building block for these transformations. Its structure, featuring an ortho-cyano group on a phenyl ring protected as a neopentyl boronate ester, offers distinct advantages over the analogous free boronic acid.

The neopentyl glycol protecting group confers significantly enhanced stability.[4][5] Unlike free boronic acids, which are prone to dehydration to form cyclic boroxine trimers and susceptible to protodeboronation, neopentyl esters are typically robust, crystalline solids.[6] This stability translates to a longer shelf-life, easier handling and weighing, and improved reproducibility in reactions.[5][6] Consequently, they often provide cleaner reaction profiles and higher isolated yields, making them ideal for complex, multi-step syntheses where reagent integrity is paramount.[6][7]

This guide provides detailed protocols and mechanistic insights for the application of 2-cyanophenylboronic acid neopentyl ester in three pivotal cross-coupling reactions: the Suzuki-Miyaura coupling, the Chan-Lam coupling, and the Buchwald-Hartwig amination.

Diagram: General Experimental Workflow

The following diagram outlines the typical workflow for a cross-coupling reaction, from initial setup to the isolation of the final product.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: Aryl Halide, Boronic Ester, Base, Catalyst, Ligand solvent Add Anhydrous Solvent reagents->solvent degas Degas Mixture (e.g., N2/Ar sparging) solvent->degas heat Heat to Required Temperature degas->heat monitor Monitor Progress (TLC, GC, LC-MS) heat->monitor quench Quench Reaction & Cool monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify product Isolate Pure Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

The Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl structures, a common motif in active pharmaceutical ingredients (APIs).[1][8] The use of 2-cyanophenylboronic acid neopentyl ester in this reaction is highly effective for synthesizing ortho-cyano-substituted biaryls.

Mechanistic Overview

The reaction is catalyzed by a Palladium(0) species and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The use of boronic esters can accelerate the transmetalation step compared to boronic acids.[9]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n PdII Ar-Pd(II)-X L_n Pd0->PdII OxAdd Oxidative Addition OxAdd->PdII PdII_Ar Ar-Pd(II)-Ar' L_n PdII->PdII_Ar Transmetal Transmetalation Transmetal->PdII_Ar PdII_Ar->Pd0 RedElim Reductive Elimination PdII_Ar->RedElim Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd BoronicEster Ar'-B(OR)₂ BoronicEster->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling 2-cyanophenylboronic acid neopentyl ester with a variety of aryl bromides.

Reagents & Equipment:

  • Aryl bromide (1.0 equiv)

  • 2-Cyanophenylboronic acid neopentyl ester (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%) or a suitable precatalyst like a Buchwald G3 palladacycle

  • SPhos (4 mol%) or other appropriate phosphine ligand

  • Potassium phosphate (K₃PO₄, 3.0 equiv), finely ground

  • Anhydrous 1,4-dioxane or toluene

  • Schlenk flask or microwave vial, magnetic stirrer, heating mantle/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), 2-cyanophenylboronic acid neopentyl ester (1.2 mmol), K₃PO₄ (3.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Degassing: Subject the mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed (typically 4-12 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Causality and Optimization Insights
  • Catalyst System: Third-generation (G3) Buchwald precatalysts are often preferred as they rapidly and cleanly generate the active Pd(0) species, leading to more reliable and efficient reactions.

  • Base Selection: The choice of base is critical. While aqueous bases like K₂CO₃ or Cs₂CO₃ are common, anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can dramatically decrease reaction times and improve yields, especially with boronic esters, by preventing protodeboronation.[7]

  • Substrate Scope: This protocol is generally effective for aryl and heteroaryl bromides. For less reactive aryl chlorides, a more active catalyst system (e.g., using a more electron-rich ligand) and higher temperatures may be necessary.[8]

Coupling Partner (Ar-X)Catalyst SystemBaseTemp (°C)Typical Yield (%)
4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄100>90
1-Bromo-4-(trifluoromethyl)benzenePd₂(dba)₃ / XPhosK₃PO₄11085-95
2-BromopyridinePd-P(t-Bu₃)-G3TMSOK80>90[7]
4-ChloroacetophenonePd(OAc)₂ / RuPhosK₃PO₄12070-85

Chan-Lam Coupling: Constructing C(sp²)–N Bonds

The Chan-Lam coupling provides a valuable, copper-catalyzed pathway to form C-N and C-O bonds under relatively mild conditions, often open to the air.[10][11] This makes it an attractive alternative to palladium-catalyzed methods. While boronic esters can be less reactive than boronic acids in this transformation, recent methodological advances have expanded their utility.[12]

Mechanistic Overview

The mechanism is believed to proceed through a copper(III) intermediate. A copper(II) salt is oxidized in the presence of the boronic ester and the amine/alcohol nucleophile. The resulting Cu(III) species then undergoes reductive elimination to form the C-N or C-O bond and regenerate a Cu(I) species, which is re-oxidized to Cu(II) by an oxidant (often atmospheric oxygen) to complete the catalytic cycle.[10][11]

Chan_Lam_Cycle CuII Cu(II)L_n CuIII Ar-Cu(III)-(Nu)L_n CuII->CuIII Coordination Coordination & Oxidation Coordination->CuIII RedElim Reductive Elimination CuIII->RedElim CuI Cu(I)L_n CuIII->CuI Product Ar-Nu RedElim->Product CuI->CuII Reoxidation Reoxidation CuI->Reoxidation Reoxidation->CuII ArB Ar'-B(OR)₂ ArB->Coordination NuH R₂NH or ROH NuH->Coordination Oxidant O₂ (Air) Oxidant->Reoxidation

Caption: Proposed catalytic cycle for the Chan-Lam C-N coupling reaction.

Protocol for Chan-Lam N-Arylation

This protocol is adapted for the coupling of an amine with 2-cyanophenylboronic acid neopentyl ester.

Reagents & Equipment:

  • Amine (e.g., morpholine, aniline) (1.0 equiv)

  • 2-Cyanophenylboronic acid neopentyl ester (1.5 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 10-20 mol%)

  • Pyridine or another suitable ligand (2.0 equiv)

  • Molecular sieves (4 Å), activated

  • Solvent such as Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Round-bottom flask, magnetic stirrer, air condenser

Step-by-Step Procedure:

  • Preparation: To a round-bottom flask, add the amine (1.0 mmol), 2-cyanophenylboronic acid neopentyl ester (1.5 mmol), Cu(OAc)₂ (0.1 mmol), and activated 4 Å molecular sieves.

  • Solvent and Ligand: Add DCM (5 mL) and pyridine (2.0 mmol).

  • Reaction: Equip the flask with an air condenser (or a balloon of air) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may take 24-72 hours to reach completion.[10]

  • Work-up: Upon completion, filter the reaction mixture through Celite® and rinse the pad with DCM.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the N-arylated product.

Causality and Optimization Insights
  • Solvent System: For coupling boronic esters, a mixed solvent system such as MeCN/EtOH can be crucial to facilitate the reaction while minimizing side products like aryl ethers.[12]

  • Additives: The addition of boric acid can sometimes improve yields by competitively binding to the pinacol or neopentyl glycol byproduct, preventing it from interfering with the copper catalyst.[12]

  • Reaction Conditions: Unlike many palladium-catalyzed reactions, Chan-Lam couplings are often performed open to the air, as oxygen serves as the terminal oxidant to regenerate the active Cu(II) catalyst.[11]

Buchwald-Hartwig-Type Amination: The Role of Boronic Esters as Activators

While the classic Buchwald-Hartwig amination involves the direct coupling of an aryl halide with an amine, boronic esters can play a crucial, non-traditional role in related transformations.[13] Recent studies have shown that in certain nickel-catalyzed C-N couplings, a phenylboronic ester is an essential activator for the reaction to proceed.[14][15][16]

Mechanistic Role of the Boronic Ester

In this nickel-catalyzed system, the boronic ester does not act as the aryl source. Instead, it is proposed to react with the amine to form a boron-amine "ate" complex. This complex then participates in the catalytic cycle, facilitating the C-N bond formation with the aryl halide. The reaction is highly selective for aryl iodides.[15][16]

Protocol for Nickel-Catalyzed Amination with Boronic Ester Activation

This protocol describes the amination of an aryl iodide using an amine, where the presence of the boronic ester is critical.

Reagents & Equipment:

  • Aryl iodide (1.0 equiv)

  • Amine (1.2 equiv)

  • 2-Cyanophenylboronic acid neopentyl ester (or Phenylboronic acid neopentyl ester) (1.5 equiv)

  • Nickel(II) acetylacetonate (Ni(acac)₂, 10 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous solvent such as 1,4-dioxane

  • Schlenk tube, magnetic stirrer, heating mantle/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Preparation: In an inert atmosphere glovebox, charge a Schlenk tube with Ni(acac)₂ (0.1 mmol) and K₃PO₄ (2.0 mmol).

  • Reagent Addition: Add the aryl iodide (1.0 mmol), the amine (1.2 mmol), and 2-cyanophenylboronic acid neopentyl ester (1.5 mmol).

  • Solvent: Add anhydrous 1,4-dioxane (4 mL).

  • Reaction: Seal the tube and heat the mixture to 120 °C with stirring for 12-24 hours.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a short pad of silica gel.

  • Purification: Concentrate the filtrate and purify by column chromatography to yield the N-arylated product. The boronic ester can often be recovered from the reaction mixture.[15]

Causality and Optimization Insights
  • Essential Activator: In this specific nickel-catalyzed reaction, the transformation does not proceed in the absence of the boronic ester, highlighting its unique role in activating the amine.[14][16]

  • Catalyst: This protocol utilizes a less expensive, earth-abundant nickel catalyst as an alternative to palladium.[16]

  • Selectivity: The system shows high selectivity for aryl iodides, leaving aryl bromides and chlorides intact, which allows for selective functionalization of polyhalogenated substrates.[15][16]

Summary of Cross-Coupling Reactions

FeatureSuzuki-Miyaura CouplingChan-Lam CouplingBuchwald-Hartwig-Type Amination
Bond Formed C(sp²)–C(sp²)C(sp²)–N / C(sp²)–OC(sp²)–N
Metal Catalyst Palladium (Pd)Copper (Cu)Nickel (Ni)
Role of Boronic Ester Arylating AgentArylating AgentAmine Activator
Typical Base K₃PO₄, Cs₂CO₃, TMSOKPyridine, Et₃NK₃PO₄
Atmosphere Inert (N₂ or Ar)Aerobic (Air)Inert (N₂ or Ar)
Key Advantage High yields, broad scopeMild conditions, air-tolerantUses earth-abundant catalyst, high selectivity

References

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). ResearchGate. [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). ACS Omega. [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). PMC - NIH. [Link]

  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. (2020). Organic Syntheses. [Link]

  • 2-CYANOPHENYLBORONIC ACID, NEOPENTYL ESTER. ChemBK. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2017). NIH. [Link]

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2024). Organic Syntheses. [Link]

  • Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. (2025). NIH. [Link]

  • Chan–Lam coupling. Wikipedia. [Link]

  • Chan-Lam Coupling. Organic Chemistry Portal. [Link]

  • 2-Cyanophenylboronic acid, neopentyl ester. MySkinRecipes. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews (RSC Publishing). [Link]

  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. (2022). ChemRxiv. [Link]

  • 2-Cyanophenylboronic Acid: A Key Building Block for Pharmaceutical Synthesis. Pharmaffiliates. [Link]

  • Chan-Lam coupling reaction: Copper-promoted C-element bond oxidative coupling reaction with boronic acids. (2014). ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Organic Synthesis. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). PMC - PubMed Central. [Link]

  • Chemoselective Boronic Ester Synthesis by Controlled Speciation. (2015). PMC - NIH. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). NIH. [Link]

  • 214360-47-1 | 2-Cyanophenylboronic acid neopentyl ester, 97%. Aspirachem. [Link]

  • WO2014023576A1 - Process for the preparation of 2-cyanophenylboronic acid and esters thereof.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). PubMed. [Link]

  • Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. (2016). MedChemComm (RSC Publishing). [Link]

  • Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. (2020). Thieme. [Link]

Sources

Application Notes & Protocols: 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview and detailed experimental protocols for the application of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile in synthetic organic chemistry. Primarily utilized as a robust organoboron reagent, this compound is a key building block for the synthesis of complex biaryl and heteroaryl structures via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, the rationale behind procedural steps, and practical, field-proven protocols for its successful implementation.

Introduction and Compound Profile

This compound is a versatile and stable boronic acid derivative. The neopentyl glycol protecting group confers greater stability compared to the corresponding boronic acid, making it less prone to protodeboronation and trimerization into boroxines.[1] This enhanced stability simplifies storage, handling, and reaction setup. Its structure, featuring a benzonitrile moiety, makes it an invaluable synthon for introducing the 2-cyanophenyl group into a wide array of molecular scaffolds. This is particularly relevant in medicinal chemistry and materials science, where the cyano group can act as a key pharmacophore, a synthetic handle for further transformations, or a modulator of electronic properties.[2]

The primary application of this reagent lies in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[1][3] This reaction's broad functional group tolerance, mild conditions, and the commercial availability of its components have established it as a cornerstone of modern organic synthesis.[4]

Physicochemical Properties
PropertyValue
IUPAC Name This compound
Synonyms 2-Cyanophenylboronic acid, neopentyl ester
CAS Number 214360-47-1
Molecular Formula C₁₂H₁₄BNO₂
Molecular Weight 215.06 g/mol
Appearance White to light yellow powder or crystals
Melting Point 86-88 °C[5]

Safety and Handling

Proper safety precautions are essential when handling this compound and the associated reagents used in cross-coupling reactions.

  • Hazard Identification: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[6][7] It may also cause skin and serious eye irritation.[7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[7]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][8] Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Store locked up.[8]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[7]

The Suzuki-Miyaura Coupling: Mechanism and Rationale

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond by coupling an organoboron species with an organohalide (or triflate) using a palladium catalyst and a base.[3] The reaction proceeds through a well-established catalytic cycle.

The Catalytic Cycle

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) complex.[1] Bulky, electron-rich phosphine ligands are known to facilitate this rate-limiting step.[9][10]

  • Transmetalation: This is the crucial step where the organic group from the boron reagent (R²) is transferred to the palladium center. The base plays a pivotal role here by activating the boronate ester to form a more nucleophilic "ate" complex, which then readily transfers its organic substituent to the palladium, displacing the halide.[11][12]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) complex couple and are eliminated from the metal center, forming the final product (R¹-R²) and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[3]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ (Catalyst) OxAdd Oxidative Addition (R¹-Pd(II)L₂-X) Pd0->OxAdd R¹-X Transmetal Transmetalation (R¹-Pd(II)L₂-R²) OxAdd->Transmetal [R²-B(OR)₂OH]⁻ (from Boronate + Base) Transmetal->Pd0 Reductive Elimination Product R¹-R² Transmetal->Product Product Formation Reactants R¹-X + R²-B(OR)₂ + Base caption Fig 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Fig 1: The Suzuki-Miyaura Catalytic Cycle.

Causality Behind Reagent Choices
  • The Palladium Catalyst: Palladium is the heart of the catalytic cycle, cycling between Pd(0) and Pd(II) oxidation states to bring the coupling partners together. Precatalysts are often used, which generate the active Pd(0) species in situ.

  • The Phosphine Ligand: Ligands are not mere spectators; they are crucial for catalyst stability and reactivity.[1] They stabilize the palladium nanoparticles, preventing their precipitation as inactive "palladium black."[1] Bulky, electron-rich ligands like SPhos and XPhos enhance the rates of both oxidative addition and reductive elimination, allowing for the coupling of less reactive aryl chlorides and sterically hindered substrates.[9][10]

  • The Base: The base is essential for the transmetalation step.[3] It activates the organoboron compound, increasing its nucleophilicity.[12][13] Common inorganic bases like K₃PO₄ or K₂CO₃ are effective, with the choice often depending on the specific substrates and solvent system.[12] The base can act via two proposed pathways: forming a highly nucleophilic boronate "ate" complex or generating a palladium hydroxide intermediate that reacts with the neutral boronic ester.[11][12]

Experimental Protocols

The following protocols are designed to be robust starting points. Optimization may be required depending on the specific aryl or heteroaryl halide used.

General Experimental Workflow

Experimental_Workflow Setup 1. Reaction Setup (Inert Atmosphere) Addition 2. Reagent Addition (Substrates, Base, Catalyst) Setup->Addition Reaction 3. Reaction (Heating & Stirring) Addition->Reaction Workup 4. Aqueous Workup (Quench & Extract) Reaction->Workup Purify 5. Purification (Column Chromatography) Workup->Purify Analyze 6. Analysis (NMR, MS) Purify->Analyze caption Fig 2: General Experimental Workflow.

Caption: Fig 2: General Experimental Workflow.

Protocol 1: Standard Suzuki Coupling with an Aryl Bromide

This protocol is a reliable method for coupling this compound with a range of aryl and heteroaryl bromides.

Materials & Reagents:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (3.0 mmol, 3.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To the reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), K₃PO₄ (3.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the atmosphere is free of oxygen.

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe. Using degassed solvents is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[14]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.[15][16]

Protocol 2: Coupling with a More Challenging Aryl Chloride

Aryl chlorides are less reactive than bromides, often requiring a more active catalyst system.[17] Buchwald precatalysts are highly effective for these transformations.

Materials & Reagents:

  • Aryl Chloride (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • XPhos Pd G3 Precatalyst (0.01 mmol, 1 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic, aqueous solution (0.5 M, 4 mL)

  • Tetrahydrofuran (THF), anhydrous (2 mL)

  • Reaction vessel with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vial, combine the aryl chloride (1.0 mmol), this compound (1.5 mmol), and the XPhos Pd G3 precatalyst (0.01 mmol).[18]

  • Inert Atmosphere: Seal the vial and replace the atmosphere with an inert gas.

  • Solvent and Base Addition: Add anhydrous THF (2 mL) followed by the degassed 0.5 M aqueous solution of K₃PO₄ (4 mL) via syringe.[18]

  • Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating (e.g., 50 °C) for 2-18 hours. The high activity of the precatalyst often allows for lower temperatures. Monitor by TLC or LC-MS.

  • Workup and Purification: Follow the workup, extraction, drying, and purification steps as detailed in Protocol 1.[14][18]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Poor quality or wet solvent.4. Low reaction temperature/time.1. Ensure proper inert atmosphere technique.2. Switch to a stronger base (e.g., Cs₂CO₃ or K₃PO₄).3. Use fresh, anhydrous, and degassed solvents.4. Increase temperature and/or reaction time.
Protodeboronation 1. Presence of excess water or acid.2. Prolonged reaction time at high temperature.1. Use anhydrous conditions or a carefully controlled amount of water.2. Monitor the reaction closely and stop it upon completion. Consider using a milder base.
Homocoupling of Aryl Halide 1. Reaction temperature is too high.2. Catalyst system promotes side reactions.1. Lower the reaction temperature.2. Screen different palladium sources and ligands.
Difficult Purification 1. Residual boron-containing byproducts.2. Complex reaction mixture.1. Perform an acidic or basic wash during workup to remove boron species.2. Re-evaluate reaction conditions (catalyst loading, temperature) to improve selectivity.

References

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Amatore, C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Bard, A. J., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Retrieved from [Link]

  • University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • Chemical Safety. (n.d.). chemical label this compound. Retrieved from [Link]

  • Scilit. (n.d.). Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Retrieved from [Link]

  • ScholarWorks @ RIT. (n.d.). Exploring Palladium-Catalyzed Cross-Coupling at Nitrile Groups. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]

  • Otto Chemie Pvt. Ltd. (n.d.). 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile, 98%. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile. Retrieved from [Link]

  • ACS Publications. (2010). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2014). Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls. Retrieved from [Link]

  • Molbase. (n.d.). 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-5-trifluoromethylbenzonitrile. Retrieved from [Link]

  • ResearchGate. (2014). Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls. Retrieved from [Link]

Sources

The Ascendant Role of Benzonitrile Boronic Esters in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Convergence of Versatility and Potency

In the landscape of contemporary drug discovery, the benzonitrile boronic ester scaffold has emerged as a privileged structure, commanding significant attention from researchers and drug development professionals. This unique molecular architecture marries the desirable pharmacokinetic attributes of the benzonitrile group with the versatile reactivity of the boronic ester. The nitrile moiety, an electron-withdrawing group, influences the electronic properties of the benzene ring and can serve as a key interaction point with biological targets or as a synthetic handle for further molecular elaboration.[1] Concurrently, the boronic acid/ester functional group provides a powerful tool for forming reversible covalent bonds with nucleophilic residues in enzymes and other proteins, a characteristic that has been successfully exploited in the design of highly potent and selective therapeutics.[2][3] This guide provides an in-depth exploration of the applications of benzonitrile boronic esters in medicinal chemistry, complete with detailed protocols and field-proven insights.

Core Applications in Drug Discovery

The utility of benzonitrile boronic esters spans a wide array of therapeutic strategies, from targeted covalent inhibition to innovative drug delivery systems.

Reversible Covalent Inhibitors: A Paradigm of Precision

A significant application of benzonitrile boronic esters lies in their role as "warheads" for covalent inhibitors.[4][5] Unlike irreversible covalent inhibitors that form permanent bonds with their targets, which can lead to off-target toxicity, the boronic ester group can form a reversible covalent bond with nucleophilic amino acid residues such as serine, threonine, or cysteine.[4][6] This interaction is characterized by a dynamic equilibrium, allowing for a tunable on-target residence time while minimizing the risk of permanent off-target modification.[4] The boron atom in a boronic ester is trigonal planar and electron-deficient, making it an excellent Lewis acid that readily interacts with biological nucleophiles.[4][7]

Mechanism of Action: Reversible Covalent Inhibition

The interaction between a boronic ester and a serine residue in an enzyme's active site exemplifies this mechanism. The vacant p-orbital of the boron atom readily accepts a lone pair of electrons from the hydroxyl group of serine, leading to the formation of a tetrahedral boronate intermediate. This boronate ester linkage is stable enough to inhibit the enzyme's activity but can also dissociate, restoring both the inhibitor and the enzyme to their original states.

G cluster_0 Enzyme Active Site cluster_1 Benzonitrile Boronic Ester Ser_OH Serine Residue (Ser-OH) Complex Enzyme-Inhibitor Complex (Tetrahedral Boronate) Ser_OH->Complex Nucleophilic Attack B_Ester R-B(OR')2 B_Ester->Complex Binding Inhibited_Enzyme Inhibited Enzyme Complex->Inhibited_Enzyme Covalent Bond Formation Inhibited_Enzyme->Complex Reversible Dissociation BNCT_Workflow cluster_Systemic Systemic Circulation cluster_Tumor Tumor Microenvironment cluster_Irradiation External Treatment cluster_Cellular Cellular Level DrugAdmin 1. Administration of Benzonitrile Boronic Ester (¹⁰B) TumorUptake 2. Selective Accumulation in Tumor Cells DrugAdmin->TumorUptake Targeting Moiety NeutronBeam 3. Neutron Irradiation TumorUptake->NeutronBeam Patient Positioning NuclearReaction 4. ¹⁰B(n,α)⁷Li Reaction NeutronBeam->NuclearReaction Neutron Capture CellDeath 5. Targeted Cell Death NuclearReaction->CellDeath α, ⁷Li particles

Figure 2. Workflow of Boron Neutron Capture Therapy (BNCT).

ROS-Responsive Drug Delivery

The tumor microenvironment is often characterized by elevated levels of reactive oxygen species (ROS). This feature can be exploited for targeted drug delivery. Boronic esters are susceptible to oxidation by ROS, such as hydrogen peroxide, which cleaves the carbon-boron bond to release the corresponding alcohol and boric acid. [8][9]By incorporating a benzonitrile boronic ester as a linker between a drug and a delivery vehicle (e.g., a polymer or nanoparticle), a ROS-responsive drug delivery system can be designed. The drug is released preferentially in the high-ROS environment of the tumor, enhancing therapeutic efficacy and reducing systemic toxicity. [8][9]

Experimental Protocols

Protocol 1: General Synthesis of a Benzonitrile Boronic Ester via Miyaura Borylation

This protocol describes a general method for the synthesis of a benzonitrile boronic ester from the corresponding aryl halide using a palladium-catalyzed Miyaura borylation reaction.

Materials:

  • Substituted bromobenzonitrile

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry, oven-baked flask under an inert atmosphere, add the substituted bromobenzonitrile (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Add Pd(dppf)Cl₂ (0.03 eq) to the flask.

  • Add anhydrous 1,4-dioxane to the flask to achieve a suitable concentration (e.g., 0.1 M).

  • Stir the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired benzonitrile boronic ester.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. An inert atmosphere is crucial to maintain catalytic activity.

  • Anhydrous Solvent: Water can hydrolyze the boronic ester product and interfere with the catalytic cycle.

  • Potassium Acetate: Acts as a base to facilitate the transmetalation step in the catalytic cycle.

  • Pd(dppf)Cl₂: A robust and commonly used catalyst for Miyaura borylation reactions, known for its efficiency with a wide range of substrates.

Protocol 2: In Vitro Enzyme Inhibition Assay

This protocol outlines a general procedure to evaluate the inhibitory potency of a synthesized benzonitrile boronic ester against a target enzyme (e.g., a serine protease).

Materials:

  • Purified target enzyme

  • Fluorogenic or chromogenic substrate for the enzyme

  • Assay buffer (e.g., Tris-HCl or PBS at physiological pH)

  • Benzonitrile boronic ester test compound dissolved in DMSO

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the benzonitrile boronic ester test compound in the assay buffer. Ensure the final DMSO concentration is low (e.g., <1%) to avoid interference with the assay.

  • In a 96-well plate, add the diluted test compound to the wells. Include control wells with buffer and DMSO only (no inhibitor).

  • Add the purified target enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the fluorescence or absorbance signal over time using a microplate reader.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the reaction rates as a function of inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.

Self-Validating System:

  • Controls: The inclusion of positive (no inhibitor) and negative (no enzyme) controls is essential to validate the assay results.

  • Substrate Concentration: The substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) to ensure accurate determination of competitive inhibition.

  • Pre-incubation Time: Varying the pre-incubation time can provide insights into the time-dependent nature of the inhibition, which is characteristic of covalent inhibitors.

Conclusion and Future Perspectives

Benzonitrile boronic esters represent a powerful and versatile class of molecules in medicinal chemistry. Their ability to act as reversible covalent inhibitors, bioisosteres, and components of targeted drug delivery systems has solidified their importance in the development of novel therapeutics. [2][3][4][7]The synthetic accessibility of these compounds, coupled with their unique chemical properties, ensures that they will continue to be a focal point of research and development in the pharmaceutical industry. Future work will likely focus on the development of more sophisticated benzonitrile boronic ester-based probes for chemical biology and the expansion of their application in emerging therapeutic areas.

References

  • Brown N, Mannhold R, Kubinyi H, et al., editors. Bioisosteres in Medicinal Chemistry. 1st ed. Weinheim, Germany: Wiley-VCH; 2012.
  • Patani GA, LaVoie EJ. Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. 1996;96(8):3147-3176.
  • D. Silva, F., et al. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals (Basel). 2022;15(6):757.
  • Zhang, Y., et al. Enhancing Cancer Therapy: Boron-Rich Polyboronate Ester Micelles for Synergistic Boron Neutron Capture Therapy and PD-1/PD-L1 Checkpoint Blockade. ACS Nano. 2023;17(15):14785-14798.
  • Oncodesign Services. Recent trends in drug discovery of covalent binders: - can we move beyond cysteine?. Available from: [Link].

  • de Visser, M., et al. Covalent Allosteric Inhibitors of Akt Generated Using a Click Fragment Approach. Chemistry. 2021;27(42):10896-10906.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. Available from: [Link].

  • Meanwell, N. A. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In: Comprehensive Medicinal Chemistry III. Elsevier; 2017:225-299.
  • Silva, F., et al.
  • Peter, V., & Nicolas, M. Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. 2023.
  • Patani, G. A., & LaVoie, E. J. Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. 1996;96(8):3147-3176.
  • Al-Zoubi, R. M., et al. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry. 2023;38(1):2171121.
  • Drug Design. Bioisosterism. Available from: [Link].

  • Silva, F., et al.
  • Boudou, T., et al. Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Gels. 2022;8(2):119.
  • Johnson, S. M., et al. Stilbene Boronic Acids Form a Covalent Bond with Human Transthyretin and Inhibit Its Aggregation. Journal of Medicinal Chemistry. 2017;60(18):7820-7834.
  • Wang, H., et al. Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B. 2021;11(8):2155-2175.
  • Singh, J., et al. Nitrile-based reversible covalent inhibitors.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boronic Acid Esters in Modern Pharmaceutical Synthesis. Available from: [Link].

  • The Scripps Research Institute. Chemists devise simple method for making sought-after boronic acid-based drugs and other products. ScienceDaily. 2017.
  • Silva, F., et al.
  • Drug Discovery and Development. Novel Synthesis Technique Produces Boronic Acid-Based Drugs. 2017.
  • Krishan, A., et al. A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets. ChemRxiv. 2023.
  • Wang, Y., et al. Optimization of boronic ester-based amphiphilic copolymers for ROS-responsive drug delivery.
  • Murlikiewicz, J., et al. Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics. 2022;12(5):2019-2037.
  • Murlikiewicz, J., et al. Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics. 2022;12(5):2019-2037.

Sources

Application Notes and Protocols for 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile in the Synthesis of Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile in OLED Emitter Design

The advancement of Organic Light-Emitting Diode (OLED) technology is intrinsically linked to the molecular engineering of its core components, particularly the emissive layer materials.[1][2] Third-generation OLEDs leverage Thermally Activated Delayed Fluorescence (TADF) to achieve internal quantum efficiencies approaching 100%, effectively harvesting both singlet and triplet excitons.[3][4][5] The design of high-performance TADF emitters hinges on the precise control of intramolecular charge transfer (ICT) character, which is achieved by strategically combining electron-donating and electron-accepting moieties within a single molecule.[3][4]

This guide focuses on the application of a key building block, This compound , in the synthesis of state-of-the-art TADF materials. The molecule's structure is uniquely advantageous: the neopentyl boronic ester provides a stable, yet highly reactive site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic electronics synthesis.[6][7] Simultaneously, the ortho-positioned benzonitrile group acts as a potent electron-accepting unit. Its inclusion in a donor-acceptor framework has been shown to enhance intermolecular interactions and significantly increase the efficiency of OLED devices.[8] The steric hindrance imparted by the ortho-substitution can also enforce a twisted geometry between donor and acceptor units, which is crucial for minimizing the singlet-triplet energy gap (ΔEST) and promoting the reverse intersystem crossing (RISC) necessary for TADF.[3][4]

These application notes provide a comprehensive overview of the physicochemical properties of this versatile precursor, a detailed, field-tested protocol for its use in the synthesis of a high-performance blue TADF emitter, and standardized procedures for the fabrication and characterization of OLED devices incorporating such materials.

Physicochemical Properties of the Precursor

A thorough understanding of the precursor's properties is essential for its effective use in synthesis.

PropertyValue
IUPAC Name This compound
Synonyms 2-Cyanophenylboronic acid, neopentyl ester
CAS Number 331733-41-4
Molecular Formula C₁₃H₁₆BNO₂
Molecular Weight 229.09 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in common organic solvents (THF, Toluene, Dichloromethane)

Synthesis of a High-Efficiency Blue TADF Emitter: A Step-by-Step Protocol

The following protocol details the synthesis of a novel blue TADF emitter, 2',6'-bis(9H-carbazol-9-yl)-[1,1'-biphenyl]-2-carbonitrile , utilizing this compound as a key reactant. This molecule is designed to leverage the strong electron-donating nature of carbazole units and the accepting character of the cyanobiphenyl core.

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product R1 This compound C1 Pd(PPh₃)₄ (Catalyst) K₂CO₃ (Base) Toluene/H₂O (Solvent) 90 °C, 24h R1->C1 Suzuki-Miyaura Cross-Coupling R2 9-(2',6'-dibromo-[1,1'-biphenyl]-4-yl)-9H-carbazole R2->C1 P1 2',6'-bis(9H-carbazol-9-yl)-[1,1'-biphenyl]-2-carbonitrile (Blue TADF Emitter) C1->P1

Caption: Synthetic pathway for a blue TADF emitter.

Materials and Equipment
  • This compound

  • 9-(2',6'-dibromo-[1,1'-biphenyl]-4-yl)-9H-carbazole

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Deionized Water

  • Schlenk flask and standard glassware

  • Magnetic stirrer with heating plate

  • Argon or Nitrogen gas supply

  • Rotary evaporator

  • Silica gel for column chromatography

Protocol
  • Inert Atmosphere Preparation: Assemble a 100 mL Schlenk flask containing a magnetic stir bar. Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: To the flask, add 9-(2',6'-dibromo-[1,1'-biphenyl]-4-yl)-9H-carbazole (1.0 mmol), this compound (2.5 mmol, 2.5 equiv.), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent and Base Addition: Prepare a degassed solution of 2M K₂CO₃ in deionized water. Add 20 mL of anhydrous toluene to the Schlenk flask, followed by 10 mL of the 2M K₂CO₃ solution. The mixture should be biphasic.

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Separate the organic layer and extract the aqueous layer with toluene (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent to yield the final product as a white solid.

Fabrication of a Multilayer OLED Device

The performance of the synthesized emitter is evaluated by fabricating a multilayer OLED device via thermal evaporation.

Device Architecture and Workflow

G cluster_workflow OLED Fabrication Workflow Start ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment Start->UV_Ozone HIL HIL Deposition (e.g., HAT-CN) UV_Ozone->HIL HTL HTL Deposition (e.g., TAPC) HIL->HTL EML Co-deposition of Host:Emitter (e.g., CBP: 10% Emitter) HTL->EML ETL ETL Deposition (e.g., TPBi) EML->ETL EIL EIL Deposition (e.g., LiF) ETL->EIL Cathode Cathode Deposition (e.g., Al) EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation

Caption: Workflow for OLED device fabrication.

Protocol
  • Substrate Preparation: Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried in an oven.

  • Plasma Treatment: Immediately before deposition, the ITO surface is treated with UV-ozone for 10 minutes to improve the work function and enhance hole injection.

  • Organic Layer Deposition: The device layers are deposited in a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).

    • Hole Injection Layer (HIL): 10 nm of dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN).

    • Hole Transport Layer (HTL): 40 nm of 1,1-bis[4-[N,N-di(p-tolyl)amino]phenyl]cyclohexane (TAPC).

    • Emissive Layer (EML): 20 nm of 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) doped with 10 wt% of the synthesized blue TADF emitter. This is achieved by co-evaporation from two separate sources with controlled rates.

    • Electron Transport Layer (ETL): 40 nm of 2,2',2''-(1,3,5-benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi).

  • Cathode Deposition: A 1 nm layer of Lithium Fluoride (LiF) is deposited as an electron injection layer, followed by 100 nm of Aluminum (Al) as the cathode.

  • Encapsulation: The completed device is encapsulated under a nitrogen atmosphere using a glass lid and UV-curable epoxy resin to prevent degradation from moisture and oxygen.

Characterization and Performance Analysis

The fabricated OLED devices are characterized to evaluate their electroluminescent properties.

Characterization Protocols
  • Current-Voltage-Luminance (J-V-L): Measured using a programmable sourcemeter and a calibrated photodiode.

  • Electroluminescence (EL) Spectra: Recorded with a spectroradiometer.

  • External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum, assuming a Lambertian emission profile.

Expected Performance Data

The following table presents typical performance metrics for an OLED device incorporating a blue TADF emitter synthesized from a benzonitrile-boronic ester precursor.

ParameterExpected Value
Peak Emission Wavelength (λₑₗ) ~470 nm (Sky Blue)
CIE Coordinates (x, y) (~0.15, ~0.25)
Turn-on Voltage (at 1 cd/m²) < 3.5 V
Maximum External Quantum Efficiency (EQE) > 20%
Maximum Luminance (Lₘₐₓ) > 10,000 cd/m²
Efficiency Roll-off at 1000 cd/m² < 15%

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low reaction yield in synthesis Incomplete reaction; degradation of catalyst; insufficient base.Extend reaction time; use fresh catalyst; ensure base is properly dissolved and degassed.
Poor device performance (low EQE) Unbalanced charge injection/transport; inefficient host-to-guest energy transfer.Optimize layer thicknesses; screen different host materials with appropriate energy levels.
High turn-on voltage Large energy barriers at layer interfaces.Use appropriate injection layers (HIL/EIL); ensure proper substrate cleaning and treatment.
Device shorts Particulate contamination; defects in ITO or deposited layers.Perform fabrication in a cleanroom environment; inspect substrates for defects before deposition.

Safety Precautions

  • Chemical Handling: Handle all organic solvents and reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Palladium Catalyst: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

  • High-Vacuum Equipment: Operating high-vacuum deposition systems requires proper training. Be aware of implosion hazards and follow all safety protocols for the equipment.

  • Electrical Measurements: High voltages may be used during device characterization. Ensure proper electrical grounding and use caution when connecting and disconnecting the device.

References

  • Wikipedia. Thermally activated delayed fluorescence. [Link]

  • Edinburgh Instruments. TADF: What is Thermally Activated Delayed Fluorescence?. [Link]

  • ResearchGate. Impact of an ortho-cyano group on photophysical properties and performance of OLEDs based on D-A–A type pyrazine push-pull system. [Link]

  • ResearchGate. Device performance for OLEDs with different CzDBA layer thickness. [Link]

  • ResearchGate. Device performance of single-layer CzDBA OLEDs. [Link]

  • AIP Publishing. Color-tunable organic light-emitting diodes with ultrathin thermal activation delayed fluorescence emitting layer. [Link]

  • ResearchGate. Photophysical properties of the DBA derivatives. [Link]

  • American Chemical Society. Photophysical characterisation of a novel TADF emitter. [Link]

  • ResearchGate. Temperature‐dependent characterization of a 200 nm CzDBA OLED. [Link]

  • ResearchGate. Device design concept. [Link]

  • ResearchGate. Chemical and photophysical properties of materials for OLEDs. [Link]

  • ResearchGate. Chemical structures of the OLED materials possessing intra/intermolecular H-bond interactions. [Link]

  • OLED-Info. Researchers develop new highly-efficient cyanopyrazine-enhanced fluorophores OLED emitters. [Link]

  • ResearchGate. Blue TADF emitters based on the acceptor of cyano. [Link]

  • RSC Publishing. Narrowband blue emission with insensitivity to the doping concentration from an oxygen-bridged triarylboron-based TADF emitter. [Link]

  • PMC - NIH. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. [Link]

  • ResearchGate. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. [Link]

  • PMC - NIH. A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. [Link]

  • ResearchGate. A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. [Link]

  • PMC - NIH. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling with 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Cyanophenyl Boronic Esters in Modern Synthesis

The Suzuki-Miyaura reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with unparalleled efficiency and functional group tolerance.[1][2] This palladium-catalyzed cross-coupling of an organoboron compound with an organohalide has revolutionized the construction of complex molecular architectures, particularly in the pharmaceutical and materials science industries.[3][4][5]

This guide focuses on a specific, highly valuable building block: 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile . This reagent is the neopentyl glycol boronic ester of 2-cyanophenylboronic acid.[6][7] The use of boronic esters, especially those derived from neopentyl glycol, offers significant advantages over their corresponding boronic acids, including enhanced stability, easier handling, and resistance to common side reactions like protodeboronation.[8][9][10][11] The 2-cyanophenyl motif is a critical pharmacophore and a versatile synthetic handle, serving as a precursor to various functional groups like amines, carboxylic acids, and heterocycles.[12] Understanding the nuances of its coupling is therefore essential for researchers aiming to synthesize novel biaryl compounds with precision and high yield.

This document provides an in-depth exploration of the mechanistic principles, a comparative analysis of catalyst systems, and a field-proven protocol for the successful application of this reagent in Suzuki-Miyaura cross-coupling reactions.

Mechanistic Framework: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[2][8] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][3][13]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the coupling partner (e.g., an aryl bromide, Ar¹-X). This step oxidizes the metal to a Pd(II) complex. This is often the rate-determining step of the reaction.[1]

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (the 2-cyanophenyl moiety, Ar²) to the Pd(II) center. The base (e.g., K₃PO₄) facilitates the formation of a more nucleophilic "ate" complex, [Ar²-B(OR)₂(Base)]⁻, which is crucial for the efficient transfer of the aryl group to palladium, displacing the halide.[2][14]

  • Reductive Elimination: The two organic fragments (Ar¹ and Ar²) on the palladium center couple, forming the new C-C bond of the biaryl product (Ar¹-Ar²). This step reduces the palladium back to its catalytically active Pd(0) state, which re-enters the cycle.[3][13]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L (Active Catalyst) PdII_OA Ar¹-Pd(II)-X (Oxidative Adduct) Pd0->PdII_OA Oxidative Addition Product Ar¹-Ar² (Biaryl Product) Product Formation PdII_TM Ar¹-Pd(II)-Ar² (Diaryl Complex) PdII_OA->PdII_TM Transmetalation PdII_TM->Pd0 Reductive Elimination PdII_TM->Product ArX Ar¹-X (Organohalide) ArX->PdII_OA ArB Ar²-B(OR)₂ (Boronic Ester) + Base ArB->PdII_TM

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing the Reaction: A Guide to Key Components

The success of coupling with this compound depends on the judicious selection of four key components: the palladium catalyst system, the organohalide coupling partner, the base, and the solvent.

The Palladium Catalyst System: Precatalyst and Ligand

The "catalyst" is rarely a single component but a system comprising a palladium source (precatalyst) and a phosphine ligand.

  • Palladium Precatalysts: These are stable Pd(II) or Pd(0) sources that generate the active, monoligated Pd(0) species in the reaction mixture. Common examples include Pd(OAc)₂, Pd₂(dba)₃, and more advanced, well-defined "precatalysts" that incorporate the ligand, such as SPhos G3 Palladacycle.[2][8][15] The latter often provide more reproducible results and higher activity.[15]

  • Ligands: The ligand is arguably the most critical factor for a successful reaction. Its role is to stabilize the palladium center, prevent its aggregation into inactive palladium black, and fine-tune its electronic and steric properties.[8][14] For challenging substrates, including those with cyano groups or for coupling with less reactive aryl chlorides, bulky and electron-rich dialkylbiaryl phosphine ligands are the gold standard.[14][16] Ligands like SPhos and XPhos have demonstrated exceptional performance, enabling reactions at lower catalyst loadings and milder temperatures.[14][17] The steric bulk of these ligands promotes the formation of the highly reactive monoligated L₁Pd(0) species, which accelerates the oxidative addition step.[14]

The Organohalide Coupling Partner

The reactivity of the organohalide (Ar-X) partner follows the general trend of bond dissociation energy: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl .[6] While aryl iodides and bromides are traditional substrates, modern catalyst systems based on ligands like SPhos allow for the routine and efficient coupling of the more economical and widely available aryl chlorides.[4][14][18]

The Base

A base is essential for the transmetalation step. It interacts with the boronic ester to form a tetracoordinate boronate species, which enhances the nucleophilicity of the cyanophenyl group, facilitating its transfer to the palladium center.[13][14] Common choices include:

  • Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base, often used in aprotic solvents. It is highly effective for a wide range of substrates.[14]

  • Potassium Carbonate (K₂CO₃): A milder base, frequently used in solvent systems containing water.[5]

  • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base, often employed for particularly challenging or sterically hindered couplings.

The Solvent

The solvent must solubilize all reaction components and be stable at the required reaction temperature. Anhydrous, degassed solvents are critical to prevent catalyst deactivation and protodeboronation of the boronic ester. Common choices include:

  • Aprotic Polar Solvents: Dioxane, Tetrahydrofuran (THF)

  • Aromatic Hydrocarbons: Toluene, Benzene Often, a small amount of water is added, particularly when using carbonate bases, to aid in dissolving the base and facilitating the catalytic cycle.[5][19]

Comparative Analysis of Palladium Catalyst Systems

The choice of catalyst and ligand dramatically impacts reaction efficiency, particularly with challenging substrates like aryl chlorides. The following table provides a comparative overview of different catalyst systems for a representative Suzuki-Miyaura coupling reaction.

Catalyst SystemLigand:Pd RatioCoupling PartnersConditionsYield (%)Key Insights & Remarks
Pd(OAc)₂ / PPh₃2:1Aryl Bromide + Phenylboronic AcidToluene, K₂CO₃, 100 °C, 12h~70-85%"Traditional" catalyst. Effective for simple aryl bromides but struggles with aryl chlorides or hindered substrates.
Pd₂(dba)₃ / SPhos2:1Aryl Chloride + Phenylboronic AcidDioxane, K₃PO₄, 110 °C, 8h>95%SPhos ligand enables the efficient coupling of less reactive aryl chlorides.[14]
XPhos G3 PalladacycleN/A (Precatalyst)Heteroaryl Chloride + Unstable Boronic AcidTHF, K₃PO₄, 40 °C, 2h>90%Advanced precatalyst allows for rapid reactions at low temperatures, crucial for unstable substrates.[17][20]
Pd/CN/AAryl Chloride + Phenylboronic AcidToluene/H₂O, K₃PO₄, 100 °C, 18h~80-90%A heterogeneous option that can be effective, though it may require higher temperatures and longer reaction times.[18]

Data is representative and compiled from general literature on catalyst performance for analogous challenging couplings.[14][15][17][18]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound using a modern catalyst system.

Safety: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds and organic solvents are hazardous.[10]

Reagents and Materials
  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • SPhos G3 Palladacycle (or other suitable Pd precatalyst, 1-2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Ethyl Acetate (for workup)

  • Brine and Deionized Water (for workup)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Reaction Setup and Execution
  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the SPhos G3 Palladacycle (0.02 mmol, 2 mol%).

  • Solvent Addition: Seal the vessel with a septum and add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.2 M with respect to the aryl bromide).

  • Degassing (Optional but Recommended): If not working in a glovebox, purge the reaction mixture by bubbling argon through the solution for 5-10 minutes.

  • Heating and Monitoring: Place the sealed vessel in a preheated oil bath or heating block at 80-100 °C. Stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).

Work-up and Purification
  • Quenching: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.[19]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.[19]

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove inorganic salts.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.

Workflow_Diagram start Start: Reagent Preparation setup 1. Reaction Setup (Add solids, catalyst, solvent under inert gas) start->setup reaction 2. Reaction Execution (Heat, stir, and monitor progress via TLC/GC-MS) setup->reaction workup 3. Aqueous Work-up (Quench, extract with EtOAc, wash with brine) reaction->workup purify 4. Purification (Dry, concentrate, and perform column chromatography) workup->purify end End: Pure Product (Characterize via NMR, MS) purify->end

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Cause: Inactive catalyst due to oxygen exposure.

    • Solution: Ensure all solvents are thoroughly degassed and the reaction is set up under a strictly inert atmosphere.

    • Cause: Poor quality of reagents (e.g., wet solvent or base).

    • Solution: Use anhydrous solvents and freshly dried base.

  • Protodeboronation:

    • Cause: The boronic ester is cleaved by trace amounts of acid or water, replacing the C-B bond with a C-H bond. While neopentyl esters are robust, this can occur under harsh conditions.[8]

    • Solution: Ensure anhydrous conditions and avoid overly high temperatures or prolonged reaction times. Use a strong, non-nucleophilic base like K₃PO₄.

  • Homocoupling of Boronic Ester:

    • Cause: The boronic ester couples with itself to form 2,2'-dicyanobiphenyl.

    • Solution: This is often promoted by oxygen or certain catalyst systems.[21] Ensuring an inert atmosphere and using a well-defined precatalyst/ligand system can minimize this side reaction.[22]

Conclusion

The palladium-catalyzed Suzuki-Miyaura coupling of this compound is a powerful and reliable method for synthesizing valuable 2-cyanobiaryl compounds. The stability and reactivity of this neopentyl glycol boronic ester make it a superior choice over the corresponding boronic acid. Success in these couplings is not merely procedural but relies on a rational understanding of the catalytic cycle and the critical role of each component. By selecting modern, highly active palladium catalyst systems featuring bulky, electron-rich phosphine ligands and maintaining rigorous anhydrous and inert reaction conditions, researchers can overcome common challenges and achieve high yields of desired products, paving the way for innovations in drug discovery and materials science.

References

  • Suzuki Cross-Coupling Reactions Mechanisms . Mettler Toledo. [Link]

  • Exploring the Role of 2-Cyanophenylboronic Acid Pinacol Ester in Suzuki Coupling . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands . Acc. Chem. Res., via PMC - NIH. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction . ChemRxiv. [Link]

  • Suzuki reaction . Wikipedia. [Link]

  • Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylboron Reagents via Pd(II)/Pd(0) Catalysis . Nat. Chem., via PMC - NIH. [Link]

  • Mechanism for Palladium catalyzed Suzuki cross‐coupling reaction . ResearchGate. [Link]

  • Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives . Chemistry – An Asian Journal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]

  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate . Organic Syntheses. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances . Synthesis. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations . J. Am. Chem. Soc., via NIH. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids . J. Am. Chem. Soc.[Link]

  • Palladium on carbon as a precatalyst for the Suzuki–Miyuara cross-coupling of aryl chlorides . ResearchGate. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives . MDPI. [Link]

  • Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

  • Ligand promoted palladium-catalyzed homo-coupling of arylboronic acids . ResearchGate. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids . PubMed. [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media . Org. Lett.[Link]

  • Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis . PubMed. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling . Amanote Research. [Link]

  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) . YouTube. [Link]

Sources

reaction conditions for C-C bond formation with 2-cyanophenylboronic acid neopentyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed C-C Bond Formation Using 2-Cyanophenylboronic Acid Neopentyl Ester

Introduction: The Strategic Importance of Protected Boronic Acids in Modern Synthesis

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures fundamental to pharmaceuticals, agrochemicals, and materials science.[1][2] Among the myriad of methods available, the Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent tool due to its operational simplicity, mild conditions, and exceptional tolerance of diverse functional groups.[2][3] The reaction orchestrates a palladium-catalyzed coupling between an organoboron species and an organohalide or pseudohalide.

While boronic acids are the traditional nucleophilic partners, their susceptibility to protodeboronation and trimerization into boroxines can complicate reaction outcomes and shelf-life. This has led to the widespread adoption of boronic esters as more stable, reliable alternatives.[4] Among these, neopentyl glycol esters have gained prominence. The gem-dimethyl group of the neopentyl moiety provides significant steric shielding, enhancing the ester's stability against hydrolysis and degradation compared to simpler diols.[5][6][7] This stability is crucial for ensuring reproducibility and for applications in complex, multi-step syntheses.

This guide focuses on a particularly valuable reagent: 2-cyanophenylboronic acid neopentyl ester . The presence of an ortho-cyano group introduces unique electronic and steric properties, making it a key building block for introducing the 2-cyanophenyl motif, a precursor to various pharmaceutically relevant heterocycles. This document serves as a comprehensive technical guide for researchers, providing an in-depth analysis of the reaction mechanism, optimized protocols, and critical parameters for achieving successful C-C bond formation with this versatile reagent.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is paramount to rational optimization and troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura reaction involves a Pd(0)/Pd(II) cycle, which can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The cycle begins with the active 14-electron Pd(0) catalyst inserting into the carbon-halide (C-X) bond of the electrophilic coupling partner (e.g., an aryl bromide). This step forms a square planar Pd(II) complex.

  • Transmetalation : This is often the rate-determining step. The organic group from the boronic ester is transferred to the palladium center. This process requires activation by a base, which is believed to form a borate complex (e.g., [RB(OR)2(OH)]⁻), enhancing the nucleophilicity of the organic group and facilitating its transfer to the Pd(II) center. The halide on the palladium is displaced by the organic moiety from the boron reagent.[8]

  • Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)L₂-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0  Regeneration product R¹-R² reductive_elimination->product reagent1 R¹-X reagent1->oxidative_addition reagent2 R²-B(OR)₂ reagent2->transmetalation base Base base->transmetalation catalyst_regen

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Conditions: A Scientist's Guide

The success of coupling with 2-cyanophenylboronic acid neopentyl ester hinges on the careful selection of several key parameters. The ortho-cyano group can present both steric hindrance and electronic effects that influence catalyst and base selection.

Catalyst and Ligand Selection

The choice of palladium source and phosphine ligand is critical. For sterically demanding or electronically deactivated substrates, electron-rich and bulky phosphine ligands are often required to promote efficient oxidative addition and reductive elimination.

  • Standard Catalysts : For simple aryl bromide or iodide partners, catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) may be sufficient.

  • Advanced Catalysts/Ligands : For more challenging substrates, such as aryl chlorides, or to improve reaction rates and yields, more sophisticated systems are recommended. Buchwald-type biarylphosphine ligands are highly effective.

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) : Excellent for a wide range of aryl halides.

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) : Often provides high activity for sterically hindered couplings.

    • AntPhos : Has been shown to be effective in rapid couplings of alkylboronic esters.[9]

  • Pre-catalysts : Using well-defined palladium pre-catalysts (e.g., G3 or G4 palladacycles) can lead to more reproducible results by ensuring the efficient generation of the active Pd(0) species.

The Crucial Role of the Base

The base activates the boronic ester for transmetalation. The choice of base can dramatically affect reaction time and yield.

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃) : These are standard choices, particularly cesium carbonate, which often enhances reaction rates due to the high solubility of its boronate salts. These typically require aqueous or biphasic solvent systems.[10]

  • Phosphates (K₃PO₄) : A strong, non-nucleophilic base that is highly effective, especially for coupling aryl chlorides.[11]

  • Anhydrous Conditions (Potassium Trimethylsilanolate - TMSOK) : Recent studies have demonstrated that using neopentyl glycol boronic esters with a strong, anhydrous base like TMSOK in an ethereal solvent (e.g., THF, Dioxane) can lead to extremely rapid and high-yielding reactions.[9][12] This system is advantageous as it minimizes protodeboronation, a common side reaction in aqueous conditions.[12]

Solvent System Selection

The solvent must solubilize the reactants and be compatible with the chosen temperature.

  • Aromatic Solvents : Toluene, Benzene.

  • Ethereal Solvents : Dioxane, Tetrahydrofuran (THF), 1,2-dimethoxyethane (DME).

  • Biphasic Systems : Often Toluene/Water or Dioxane/Water, used in conjunction with inorganic bases like K₂CO₃.

For the recommended anhydrous protocol with TMSOK, THF or Dioxane are the solvents of choice.[12]

Data Summary: Recommended Reaction Parameters

The following table provides a starting point for optimizing the Suzuki-Miyaura coupling of 2-cyanophenylboronic acid neopentyl ester with various aryl halides.

ParameterCondition for Aryl Bromide/IodideCondition for Aryl ChlorideAnhydrous "Rapid" Protocol
Pd Catalyst Pd(PPh₃)₄ (2-5 mol%)Pd₂(dba)₃ (1-2 mol%)AntPhos-ligated Pd Pre-catalyst (1-2 mol%)
Ligand -SPhos or XPhos (2-4 mol%)AntPhos (2-4 mol%)
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv.)K₃PO₄ (3 equiv.)TMSOK (1.5-2 equiv.)
Solvent Toluene/H₂O (4:1) or Dioxane/H₂ODioxane or TolueneAnhydrous THF or Dioxane
Temperature 80-110 °C100-120 °CRoom Temperature to 60 °C
Time 4-24 hours12-36 hours15 minutes - 2 hours

Yields are typically good to excellent (70-95%), but are highly substrate-dependent.

Detailed Experimental Protocol: Anhydrous Suzuki-Miyaura Coupling

This protocol is optimized for rapid and efficient coupling under anhydrous conditions, leveraging the stability of the neopentyl ester and the high reactivity of TMSOK.[12] It is crucial that all glassware is oven- or flame-dried and that all reagents and solvents are anhydrous.

Materials and Reagents
  • 2-Cyanophenylboronic acid neopentyl ester (1.0 equiv.)

  • Aryl halide (Ar-X) (1.1 - 1.2 equiv.)

  • Palladium pre-catalyst (e.g., Pd-P(t-Bu₃)-G3) (1-2 mol%)

  • Ligand (if not using a pre-catalyst)

  • Potassium trimethylsilanolate (TMSOK) (1.5 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard workup reagents (Hexane, Ethyl Acetate, Brine, MgSO₄)

  • Silica gel for column chromatography

Experimental_Workflow start Start: Prepare Dry Glassware setup Reaction Setup: Add boronic ester, aryl halide, and catalyst to flask. start->setup inert Establish Inert Atmosphere: Evacuate and backfill with Nitrogen or Argon (3x). setup->inert solvent Add Anhydrous Solvent (e.g., THF) via syringe. inert->solvent base_prep Prepare Base Solution: Dissolve TMSOK in THF in a separate flask. solvent->base_prep addition Slowly add TMSOK solution to the reaction mixture via syringe pump or dropping funnel. base_prep->addition reaction Reaction Progress: Stir at specified temperature (e.g., 40-60 °C). addition->reaction monitor Monitor Reaction: Use TLC or GC-MS to check for consumption of starting material. reaction->monitor monitor->reaction Incomplete quench Workup: Quench Reaction (e.g., with saturated NH₄Cl). monitor->quench Complete extract Perform Liquid-Liquid Extraction (e.g., with Ethyl Acetate). quench->extract dry Dry organic layer (e.g., MgSO₄), filter, and concentrate. extract->dry purify Purify Product: Silica Gel Column Chromatography. dry->purify end End: Characterize Product purify->end

Caption: A typical experimental workflow for the anhydrous Suzuki-Miyaura coupling.

Step-by-Step Procedure
  • Reaction Setup : To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-cyanophenylboronic acid neopentyl ester (e.g., 0.20 mmol, 1.0 equiv.), the aryl halide (e.g., 0.22 mmol, 1.1 equiv.), and the palladium catalyst (e.g., 0.004 mmol, 2 mol%).

  • Inert Atmosphere : Seal the flask with a septum, and purge the vessel by evacuating and backfilling with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition : Add anhydrous THF (e.g., 2 mL) via syringe. Stir the mixture to dissolve the solids.

  • Base Addition : In a separate dry vial, dissolve TMSOK (e.g., 0.30 mmol, 1.5 equiv.) in anhydrous THF (e.g., 1 mL). Draw this solution into a syringe and add it dropwise to the stirring reaction mixture over 5-10 minutes. Caution : The reaction may be exothermic.[12]

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and stir vigorously.

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the limiting reagent is consumed (typically 30 minutes to 2 hours).

  • Workup : Once complete, cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficiently anhydrous conditions; Base is not strong enough.Use a fresh batch of catalyst or a more active pre-catalyst. Ensure all glassware is dry and solvents are anhydrous. Switch to a stronger base like K₃PO₄ or TMSOK.
Protodeboronation Presence of water or protic impurities.Switch to the anhydrous TMSOK protocol.[12] Ensure solvent and reagents are scrupulously dry.
Formation of Homocoupling Product (Ar-Ar) Catalyst decomposition; Reaction temperature too high.Lower the reaction temperature. Use a more stable ligand or pre-catalyst. Ensure a thoroughly deoxygenated environment.
Difficult Purification Residual boron impurities.During workup, perform an extraction with 1M aqueous ethanolamine to remove boron species.[12] Alternatively, a wash with aqueous NaOH can help remove boronic acid byproducts.

Conclusion

2-Cyanophenylboronic acid neopentyl ester is a highly stable and versatile reagent for introducing the 2-cyanophenyl group via Suzuki-Miyaura cross-coupling. Its enhanced stability, conferred by the neopentyl glycol protecting group, allows for greater control and reproducibility. By leveraging modern anhydrous protocols with potent bases like TMSOK, researchers can achieve rapid, high-yielding C-C bond formation under mild conditions.[9][12] This guide provides the foundational knowledge and practical steps necessary for scientists to successfully implement this valuable building block in their synthetic endeavors, accelerating discovery in drug development and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Navigating Side Reactions of Ortho-Substituted Phenylboronic Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for troubleshooting common side reactions encountered when working with ortho-substituted phenylboronic esters, particularly in the context of Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the expert knowledge and practical solutions required to overcome these synthetic challenges.

Introduction: The Challenge of Ortho-Substitution

Ortho-substituted biaryls are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The Suzuki-Miyaura coupling reaction is a cornerstone for synthesizing these compounds; however, the presence of ortho-substituents on the phenylboronic ester introduces significant steric and electronic challenges that can lead to frustrating side reactions and low yields.[3][4] This guide will address the most common issues—protodeboronation and complications arising from steric hindrance—providing you with the causal explanations and actionable protocols to enhance your reaction outcomes.

Section 1: The Pervasive Issue of Protodeboronation

Protodeboronation is the undesired cleavage of the C–B bond, replacing it with a C–H bond, which effectively consumes your starting material without forming the desired product.[5] This side reaction is a frequent culprit in low-yielding couplings involving boronic acids and their esters.[6][7]

Frequently Asked Questions (FAQs) about Protodeboronation

Q1: What is protodeboronation and why is it more prevalent with certain ortho-substituted phenylboronic esters?

A1: Protodeboronation is a hydrolytic process where a proton source, often water, cleaves the carbon-boron bond.[8] For ortho-substituted phenylboronic esters, particularly those with electron-donating groups like phenols, the reaction can be surprisingly rapid, even in the absence of a metal catalyst.[9][10][11] The rate of protodeboronation is highly dependent on pH, the electronic nature of the substituents, and the reaction conditions.[5][8] For instance, ortho-formyl groups are known to accelerate the rate of hydrolytic deboronation.[3]

Q2: My reaction is showing significant formation of the corresponding arene byproduct. How can I confirm protodeboronation is the cause?

A2: The primary indicator of protodeboronation is the detection of the arene (Ar-H) that corresponds to your boronic ester (Ar-B(OR)₂). This can be confirmed by standard analytical techniques such as GC-MS or LC-MS analysis of your crude reaction mixture. Comparing the retention time and mass spectrum with an authentic sample of the suspected arene byproduct will provide definitive confirmation.

Q3: What are the key factors that promote protodeboronation during a Suzuki-Miyaura coupling?

A3: Several factors can accelerate this unwanted side reaction:

  • Presence of Water: Water is a common proton source for this reaction.[8] While many Suzuki protocols use aqueous bases, excess water can be detrimental.

  • Base Strength and Type: The choice of base is critical. While necessary for the catalytic cycle, strong bases can promote protodeboronation.[12][13]

  • Temperature: Higher reaction temperatures can increase the rate of protodeboronation.

  • Substrate Electronics: Electron-withdrawing groups can sometimes accelerate protodeboronation through specific pathways, while certain electron-donating groups, like unprotected phenols, are also highly susceptible.[3][8]

Troubleshooting Guide: Minimizing Protodeboronation

This section provides a systematic approach to diagnosing and solving issues related to protodeboronation.

Issue: Low yield of the desired biaryl product with significant formation of the protodeboronated arene.

Troubleshooting Workflow:

G start Low Yield & High Protodeboronation Detected reagent_check Step 1: Reagent & Solvent Quality Check start->reagent_check base_opt Step 2: Optimize Base Conditions reagent_check->base_opt Reagents are pure & anhydrous? reagent_sol Action: Use anhydrous, degassed solvents. Ensure boronic ester is pure. reagent_check->reagent_sol ester_form Step 3: Modify Boronic Ester Form base_opt->ester_form Milder base tested? base_sol Action: Switch to milder bases like K₃PO₄, KF, or Cs₂CO₃. Consider anhydrous conditions. base_opt->base_sol temp_control Step 4: Adjust Reaction Temperature ester_form->temp_control More stable ester used? ester_sol Action: Convert boronic acid to a more stable pinacol or MIDA boronate ester. ester_form->ester_sol success Successful Coupling: High Yield, Low Byproduct temp_control->success Lower temp effective? temp_sol Action: Screen lower temperatures (e.g., 60-80 °C) to find a balance between reaction rate and stability. temp_control->temp_sol

Caption: Troubleshooting workflow for protodeboronation.

Detailed Protocol: Conversion to a More Stable Boronate Ester

To combat the instability of certain boronic acids, especially 2-heterocyclic, vinyl, and cyclopropyl derivatives which are prone to decomposition, converting them to more stable forms is a highly effective strategy.[7][14] N-methyliminodiacetic acid (MIDA) boronates are particularly noteworthy for their benchtop stability and capacity for slow, controlled release of the boronic acid in situ.[14]

Step-by-Step Protocol for MIDA Boronate Formation:

  • Setup: To a round-bottom flask, add the ortho-substituted phenylboronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).

  • Solvent: Add a suitable solvent, such as DMSO or DMF.

  • Dehydration: Heat the mixture (e.g., to 80-100 °C) under vacuum for several hours to remove water azeotropically.

  • Isolation: Once the reaction is complete (monitored by NMR or LC-MS), the MIDA boronate can often be isolated by precipitation or crystallization upon cooling or addition of an anti-solvent.

  • Cross-Coupling: The isolated, air-stable MIDA boronate can then be used directly in the Suzuki-Miyaura coupling reaction, typically with an aqueous base like K₃PO₄ which facilitates the slow release of the boronic acid.[14]

Section 2: Overcoming Steric Hindrance

Steric hindrance from bulky ortho-substituents can dramatically slow down or completely inhibit the key transmetalation step of the Suzuki-Miyaura catalytic cycle.[3][15] This often results in incomplete reactions or the need for harsh conditions that can promote other side reactions.

Frequently Asked Questions (FAQs) about Steric Hindrance

Q1: How does an ortho-substituent impede the Suzuki-Miyaura coupling?

A1: The ortho-substituent creates steric bulk around the carbon-boron bond. This bulk can prevent the boronic ester from approaching and coordinating effectively to the palladium center, which is a prerequisite for the transmetalation step where the aryl group is transferred from boron to palladium.[3][16] Di-ortho-substituted arylboronic acids, such as mesitylboronic acid, are particularly challenging coupling partners for this reason.[3]

Q2: My reaction with a 2,6-disubstituted phenylboronic ester is not proceeding to completion. Is steric hindrance the likely cause?

A2: Yes, this is a classic symptom of steric hindrance. If you have already ruled out issues like poor reagent quality or catalyst deactivation, the steric bulk of your boronic ester is the most probable culprit. The transmetalation step is often the rate-limiting step in such cases.

Q3: Are there specific catalyst systems that are better suited for sterically hindered couplings?

A3: Absolutely. The choice of ligand on the palladium catalyst is crucial for overcoming steric challenges. Bulky, electron-rich phosphine ligands are often required. Ligands such as SPhos, XPhos, and RuPhos (Buchwald-type ligands) are designed to promote the coupling of sterically demanding substrates.[17][18] N-heterocyclic carbenes (NHCs) can also be highly effective.[17]

Troubleshooting Guide: Tackling Sterically Hindered Couplings

Issue: The Suzuki-Miyaura reaction stalls or gives low yields when using a sterically demanding ortho-substituted phenylboronic ester.

Systematic Optimization Strategy:

Parameter Standard Conditions Optimized Conditions for Steric Hindrance Rationale
Catalyst/Ligand Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands.Bulky ligands promote reductive elimination and can create a more accessible coordination site on the palladium center for the hindered boronic ester.[17]
Base Na₂CO₃, K₂CO₃K₃PO₄, CsF, Cs₂CO₃Stronger, more oxophilic bases can facilitate the formation of the reactive boronate species, which can accelerate transmetalation.[6]
Solvent Toluene, Dioxane/H₂OAnhydrous, polar aprotic solvents like THF, CPME, or DMF.Solvent choice can influence the solubility of reagents and the stability of catalytic intermediates.[6]
Temperature 80-100 °CElevated temperatures (up to 120-140 °C, solvent permitting) may be necessary.Provides the necessary activation energy to overcome the high steric barrier of the transmetalation step.

Advanced Strategy: The Role of Boronate Esters

While boronic acids are common, boronate esters can exhibit different reactivity profiles. Pinacol esters are frequently used for their stability.[7][19] However, studies have shown that the structure of the diol used to form the ester can influence the rate of transmetalation.[20][21] For exceptionally challenging couplings, screening different boronate esters (e.g., neopentyl glycol, catechol) might reveal a more reactive partner.

G start Stalled Reaction with Ortho-Substituted Boronic Ester ligand_opt Step 1: Ligand Screening start->ligand_opt base_solvent_opt Step 2: Base & Solvent Optimization ligand_opt->base_solvent_opt No improvement? success Improved Yield ligand_opt->success Yield improves ligand_sol Action: Use Buchwald ligands (SPhos, XPhos) or bulky NHC ligands. ligand_opt->ligand_sol temp_opt Step 3: Increase Reaction Temperature base_solvent_opt->temp_opt Still low conversion? base_solvent_opt->success Yield improves base_solvent_sol Action: Switch to stronger bases (K₃PO₄, Cs₂CO₃) and anhydrous polar aprotic solvents. base_solvent_opt->base_solvent_sol boronate_mod Step 4 (Advanced): Modify Boronate Ester temp_opt->boronate_mod Reaction still sluggish? temp_opt->success Yield improves boronate_mod->success Yield improves

Caption: Optimization strategy for hindered couplings.

References

Technical Support Center: Optimizing Catalyst Loading for Reactions with 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile in synthetic applications. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing specifically on the critical parameter of catalyst loading in palladium-catalyzed cross-coupling reactions. Our goal is to empower you with the scientific rationale and practical steps needed to overcome common challenges and achieve optimal reaction outcomes.

Troubleshooting Guide: A Diagnostic Approach

When a reaction with this compound underperforms, a systematic approach to diagnosing the issue is essential. This boronic ester presents unique challenges due to the steric hindrance and electronic effects of the ortho-cyano group.

Issue 1: Low or No Conversion to Desired Product

This is the most common issue, often stemming from problems with the catalytic cycle's initiation or turnover.

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale Recommended Action
Inactive Catalyst The active Pd(0) species is the workhorse of the catalytic cycle. If the precatalyst is not properly activated or if the Pd(0) is oxidized by atmospheric oxygen, the cycle will not initiate.[1][2]1. Use Fresh Catalyst: Employ a fresh batch of palladium precatalyst. Modern Buchwald-type precatalysts (e.g., G3, G4) are often more air-stable and provide reliable initiation.[1] 2. Ensure Rigorous Inert Atmosphere: Thoroughly degas all solvents and reagents. Purge the reaction vessel with an inert gas (Argon or Nitrogen) for an extended period before adding the catalyst.[1]
Inefficient Transmetalation The transfer of the 2-cyanophenyl group from boron to palladium can be sluggish due to the steric bulk of the neopentyl ester and the ortho-substituent.[1] A suitable base is required to activate the boronic ester, forming a more nucleophilic boronate species.[3]1. Select an Appropriate Base: A strong, non-nucleophilic base is often required. Screen bases such as K₃PO₄ or Cs₂CO₃, which are highly effective for challenging transmetalation steps.[1] 2. Optimize Solvent System: The choice of solvent impacts both solubility and the catalytic cycle. Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are standard.[4] For boronic esters, anhydrous conditions can sometimes be beneficial.[5]
Suboptimal Temperature Sterically hindered substrates often have a higher activation energy for key steps like oxidative addition and reductive elimination.[1]Increase Reaction Temperature: Cautiously increase the temperature in increments of 10-20 °C. Consider switching to a higher-boiling solvent like toluene or DMF if necessary.[1]
Issue 2: Significant Formation of Side Products (e.g., Homocoupling, Protodeboronation)

The appearance of undesired products points to specific, competing reaction pathways that are outcompeting the desired cross-coupling.

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale Recommended Action
Homocoupling of Boronic Ester This occurs when two molecules of the boronic ester couple together. It is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a catalytic cycle for homocoupling.[1][3]1. Improve Degassing Technique: Use a robust degassing method such as three freeze-pump-thaw cycles or sparging with argon for at least 30 minutes.[1] 2. Lower Reaction Temperature: Homocoupling pathways can become more competitive at higher temperatures.[6]
Protodeboronation This is the cleavage of the C-B bond, replacing the boronic ester with a hydrogen atom. It is often promoted by excess water, strong bases, or prolonged reaction times at high temperatures.[6]1. Use Anhydrous Solvents: If protodeboronation is significant, switch to strictly anhydrous solvents. 2. Modify Base or Stoichiometry: Use the minimum effective amount of base. Employing a slight excess (1.1-1.2 equivalents) of the boronic ester can help compensate for minor degradation.[6]
Nitrile Group Interference While generally robust, the nitrile group can potentially coordinate to the palladium center or, under harsh basic conditions, undergo hydrolysis.[6] Catalyst deactivation by nitro groups, which are also electron-withdrawing, has been noted in the literature, suggesting similar caution for nitriles.[7]1. Screen Ligands: Use ligands that form very stable and active catalysts, such as bulky biarylphosphines (e.g., XPhos, SPhos), which can minimize unwanted side interactions.[1] 2. Use Milder Base: If nitrile hydrolysis is suspected, screen milder bases like K₂CO₃ or organic bases.[8]

Visualizing the Process

To effectively troubleshoot, it is crucial to understand the fundamental steps where issues can arise.

Suzuki_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X (Palladacycle) OxAdd->PdII_Aryl [Ar-X] Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' (Diaryl Complex) Transmetal->PdII_Diaryl [Ar'] RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicEster Ar'-B(OR)₂ (2-cyanophenyl boronic ester) BoronicEster->Transmetal Base Base Base->Transmetal

Caption: The Suzuki-Miyaura catalytic cycle.

Frequently Asked Questions (FAQs)

Q1: What is a good starting catalyst loading for reactions with this substrate?

A1: For initial screening and small-scale reactions, a catalyst loading of 1-2 mol% is a common and effective starting point.[4] For larger-scale synthesis or process development, the goal is often to reduce this significantly, with loadings as low as 0.1 mol% or even into the parts-per-million (ppm) range being achievable in highly optimized systems.[9][10][11]

Q2: Which palladium catalysts and ligands are most effective for this compound?

A2: Given the steric hindrance, bulky and electron-rich biarylphosphine ligands are highly recommended. These ligands promote both the oxidative addition and the challenging reductive elimination steps.[1] Excellent choices include:

  • Buchwald-type ligands: XPhos, SPhos, and RuPhos.

  • Associated Precatalysts: XPhos Pd G3 or SPhos Pd G4 are air-stable and provide reliable generation of the active Pd(0) species.[1][12]

Q3: How does the ortho-cyano group specifically impact catalyst and condition selection?

A3: The ortho-cyano group has two primary effects:

  • Steric Hindrance: It significantly crowds the reaction center, which can slow down the transmetalation and reductive elimination steps. This is the primary reason that bulky, electron-rich ligands are required to accelerate these steps and achieve good turnover.[1]

  • Electronic Effect: As an electron-withdrawing group, the cyano moiety can make the boronic ester less nucleophilic, which may also slow the transmetalation step.[1] This often necessitates the use of a stronger base (e.g., K₃PO₄) to generate the more reactive boronate anion.

Q4: Under what circumstances should I increase or decrease the catalyst loading?

A4:

  • Increase Loading: Consider increasing the catalyst loading (e.g., to 3-5 mol%) as a troubleshooting step if you observe a sluggish or stalled reaction, especially with challenging coupling partners. This can help overcome catalyst deactivation pathways.

  • Decrease Loading: Once you have an established, high-yielding reaction, you should perform an optimization screen to find the minimum required catalyst loading. Reducing catalyst loading is critical for process efficiency, as it lowers costs, simplifies purification by reducing residual palladium, and improves the overall sustainability of the process.[10][13]

Q5: What is the most efficient way to screen for the optimal catalyst loading?

A5: A systematic, parallel approach is most efficient. Set up an array of small-scale reactions (e.g., in vials) where catalyst loading is the only variable. For example, you could test 2.0, 1.0, 0.5, 0.1, and 0.05 mol%. Monitor each reaction by LC-MS or GC-MS to determine the point at which yield or reaction time is negatively impacted. This data-driven approach is far more effective than random trial-and-error.[4]

Workflow & Experimental Protocols

Troubleshooting Workflow

This diagram provides a logical path for diagnosing a failed reaction.

Troubleshooting_Workflow Start Low / No Yield Check_Inert Check Inert Atmosphere & Degassing Start->Check_Inert First Step Check_Reagents Verify Reagent Quality & Purity (Catalyst, Base, Solvents) Check_Inert->Check_Reagents If still fails Screen_Base Screen Stronger Base (K₃PO₄, Cs₂CO₃) Check_Reagents->Screen_Base If reagents are good Screen_Ligand Switch to Bulky Ligand (e.g., XPhos, SPhos) Screen_Base->Screen_Ligand If still fails Success Reaction Optimized Screen_Base->Success If successful Increase_Temp Increase Temperature (10-20°C increments) Screen_Ligand->Increase_Temp If still fails Screen_Ligand->Success If successful Increase_Loading Increase Catalyst Loading (e.g., 3-5 mol%) Increase_Temp->Increase_Loading Final recourse Increase_Temp->Success If successful Increase_Loading->Success If successful

Caption: A logical workflow for troubleshooting.

Protocol: Screening for Optimal Catalyst Loading

This protocol outlines a general procedure for determining the minimum effective catalyst loading for a Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., Dioxane)

  • Array of reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation of Stock Solutions: To ensure accuracy at low loadings, prepare stock solutions of the palladium precatalyst in the reaction solvent. For example, dissolve a precisely weighed amount of catalyst in a known volume of solvent to make a 0.01 M solution.

  • Vial Preparation: In an array of oven-dried reaction vials, add the aryl halide (e.g., 0.1 mmol), this compound (0.12 mmol), and the base (0.2 mmol).

  • Inert Atmosphere: Transfer the vials to a glovebox or place them under an inert atmosphere using a Schlenk line.

  • Catalyst Addition: Add the calculated volume of the catalyst stock solution to each vial to achieve the desired mol% (e.g., for 1.0 mol%, add 100 µL of a 0.01 M solution to a 0.1 mmol reaction).

  • Solvent Addition: Add the remaining volume of degassed solvent to each vial to reach the final desired concentration (typically 0.1-0.5 M with respect to the limiting reagent).[1]

  • Reaction: Seal the vials and place them in a pre-heated aluminum block on a stirrer hotplate at the desired temperature (e.g., 100 °C).

  • Monitoring: After a set time (e.g., 2, 4, 8, and 24 hours), take a small aliquot from each reaction, quench it, and analyze by LC-MS or GC-MS to determine the conversion percentage.

  • Analysis: Plot the conversion versus catalyst loading at different time points. The optimal loading is the lowest concentration that provides maximum yield in a reasonable timeframe.

References

  • MacFarlane, R. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1936-1946. [Link]

  • Roiser, T., et al. (2023). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemical Engineering, 5. [Link]

  • Shaaban, M., et al. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 27(21), 7545. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Sonawane, S. A., & Pore, D. M. (2023). Optimization of catalyst loading for Suzuki-Miyaura coupling. ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]

  • Kuhn, M., et al. (2011). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 13(3), 603-607. [Link]

  • Organ, M. G., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2119-2127. [Link]

  • Molander, G. A., & Trice, S. L. (2012). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Journal of Organic Chemistry, 77(19), 8678–8688. [Link]

  • Bora, U., et al. (2003). An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water. Green Chemistry, 5(6), 695-696. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • ResearchGate. (2025). An efficient protocol for the palladium-catalysed Suzuki--Miyaura cross-coupling. Retrieved from [Link]

  • Schlummer, B., et al. (2015). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 17(4), 2411-2418. [Link]

  • Daini, M., et al. (2020). Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. ACS Catalysis, 10(16), 9583-9602. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]

  • Denmark, S. E., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(42), 13879-13894. [Link]

  • PubChem. (n.d.). 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile. Retrieved from [Link]

Sources

Technical Support Center: Stability of Neopentyl Glycol Boronates Under Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of neopentyl glycol boronates in the presence of basic reagents. Our goal is to equip you with the expertise to anticipate challenges, diagnose experimental issues, and optimize your reaction conditions for successful outcomes.

Introduction

Neopentyl glycol boronate esters are valuable intermediates in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] They offer enhanced stability compared to their corresponding boronic acids, facilitating purification and handling.[3][4] However, their stability under basic conditions—often a requirement for these coupling reactions—can be a critical parameter influencing reaction yield and purity. This guide will explore the nuances of their stability and provide practical solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: How stable are neopentyl glycol boronates to basic conditions in general?

A1: Neopentyl glycol boronates are considered relatively stable boronic esters, offering a good balance of stability and reactivity.[2][5] Their stability is largely attributed to the steric hindrance provided by the neopentyl group, which shields the boron atom from nucleophilic attack.[5][6] However, their stability is not absolute and can be compromised by strong bases, elevated temperatures, and the presence of water, which can lead to hydrolysis or other decomposition pathways.[7]

Q2: What is the primary mechanism of decomposition for neopentyl glycol boronates under basic conditions?

A2: The principal decomposition pathway is hydrolysis, which can be catalyzed by a base. In the presence of water and a base (like hydroxide), the boron atom can be attacked by a hydroxide ion to form a tetracoordinate boronate species. This intermediate can then break down to release neopentyl glycol and the corresponding boronic acid. The boronic acid itself may be unstable under the reaction conditions and undergo further decomposition, such as protodeboronation.

Q3: Can neopentyl glycol boronates be used directly in Suzuki-Miyaura couplings that require a base?

A3: Yes, and this is one of their primary applications.[2] It is widely believed that many boronate esters, including neopentyl glycol esters, can hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions.[4] However, direct transmetalation from the ester is also possible and has been shown to be a viable pathway, particularly under anhydrous conditions.[8] The choice of base is critical to balance the rate of productive coupling with potential decomposition.[7]

Q4: Which bases are recommended for use with neopentyl glycol boronates?

A4: The choice of base is highly dependent on the specific reaction, substrates, and solvent system. For Suzuki-Miyaura couplings, weaker inorganic bases are often preferred to minimize decomposition. Common choices include:

  • Potassium carbonate (K₂CO₃)

  • Cesium carbonate (Cs₂CO₃) [7]

  • Potassium phosphate (K₃PO₄)

  • Potassium fluoride (KF) [7]

Stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) should be used with caution as they can promote rapid hydrolysis and protodeboronation.[7] Organic bases such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are generally less effective at promoting the transmetalation step in Suzuki couplings but may be suitable for other transformations where basicity is required without the presence of water.

Q5: How does temperature affect the stability of neopentyl glycol boronates in the presence of a base?

A5: Higher temperatures accelerate chemical reactions, including the desired coupling and undesired decomposition pathways.[7] In the presence of a base, elevated temperatures can significantly increase the rate of hydrolysis and protodeboronation. It is therefore advisable to run reactions at the lowest temperature that allows for a reasonable reaction rate.

Troubleshooting Guide

This section addresses common issues encountered when working with neopentyl glycol boronates under basic conditions.

Problem 1: Low or No Yield of the Desired Product
Possible Cause Explanation Recommended Solution
Decomposition of the boronate ester The combination of base, temperature, and water may be too harsh, leading to rapid hydrolysis and subsequent protodeboronation of the resulting boronic acid before the desired reaction can occur.[7]Switch to a weaker base: Try using K₂CO₃, Cs₂CO₃, or KF instead of hydroxides.[7] Lower the reaction temperature: Even a 10-20 °C reduction can significantly decrease the rate of decomposition. Use anhydrous conditions: If the reaction mechanism allows, using a non-aqueous base like potassium trimethylsilanolate (TMSOK) in an anhydrous solvent can prevent hydrolysis.[9][10]
Catalyst inactivation The base or impurities in the reagents may be poisoning the catalyst.Ensure high purity of all reagents: Use freshly purchased or purified solvents and bases. Degas the reaction mixture: Oxygen can lead to catalyst decomposition and homocoupling of the boronic ester.[11]
Poor solubility The boronate ester or the base may not be sufficiently soluble in the chosen solvent, leading to a slow or incomplete reaction.Screen different solvent systems: A combination of a polar aprotic solvent (e.g., dioxane, THF) and water is common for Suzuki couplings. Ensure vigorous stirring: For biphasic reactions, good mixing is essential to maximize interfacial contact.[11]
Problem 2: Significant Formation of Protodeboronation Byproduct
Possible Cause Explanation Recommended Solution
Presence of a proton source Water is the primary proton source for protodeboronation.[7]Use anhydrous solvents and reagents: Dry solvents over molecular sieves or by distillation. Ensure the base is anhydrous. Consider a protected boronic acid derivative: For particularly sensitive substrates, using a more stable protecting group like MIDA (N-methyliminodiacetic acid) can provide a "slow-release" of the boronic acid, keeping its concentration low and minimizing decomposition.[7]
Harsh basic conditions Strong bases can increase the rate of protodeboronation.[7]Use a milder base: As mentioned previously, KF, K₂CO₃, or Cs₂CO₃ are good alternatives to strong hydroxides.
High reaction temperature Elevated temperatures accelerate this undesired side reaction.[7]Optimize the reaction temperature: Find the lowest temperature at which the desired reaction proceeds at an acceptable rate.
Problem 3: Difficulty in Purifying the Product from Neopentyl Glycol
Possible Cause Explanation Recommended Solution
Hydrolysis during workup or chromatography Exposure to aqueous acidic or basic conditions during the workup, or chromatography on silica gel (which is slightly acidic), can cause the boronate ester to hydrolyze, releasing neopentyl glycol.[5][12]Neutralize the workup: Use a saturated solution of sodium bicarbonate or a neutral buffer to wash the organic layer. Use deactivated silica gel: Slurry the silica gel with a small amount of a non-polar solvent containing 1-2% triethylamine before packing the column to neutralize acidic sites. Consider alternative purification methods: Recrystallization or distillation (if the product is volatile and stable) can be effective alternatives to chromatography.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling Using a Neopentyl Glycol Boronate

This protocol provides a starting point for optimization.

Materials:

  • Aryl halide (1.0 equiv)

  • Neopentyl glycol arylboronate (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent system (e.g., Dioxane/H₂O, 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask, add the aryl halide, neopentyl glycol arylboronate, and base.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Visualizing the Concepts

Mechanism of Base-Mediated Hydrolysis

hydrolysis_mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Ring Opening cluster_step3 Step 3: Decomposition boronate Neopentyl Glycol Boronate (sp² Boron) tetracoordinate Tetracoordinate Intermediate (sp³ Boron) boronate->tetracoordinate + OH⁻ intermediate Tetracoordinate Intermediate hydroxide OH⁻ opened Ring-Opened Intermediate intermediate->opened + H₂O opened_intermediate Ring-Opened Intermediate water H₂O products Boronic Acid + Neopentyl Glycol opened_intermediate->products - OH⁻ hydroxide_regen OH⁻

Caption: Simplified mechanism of base-catalyzed hydrolysis of a neopentyl glycol boronate.

Decision Workflow for Base Selection

base_selection_workflow start Start: Reaction with Neopentyl Glycol Boronate check_water Is water required or tolerated in the reaction? start->check_water aqueous_base Use aqueous inorganic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) check_water->aqueous_base Yes anhydrous_base Use anhydrous base (e.g., TMSOK, KF) check_water->anhydrous_base No check_sensitivity Are substrates sensitive to strong bases? aqueous_base->check_sensitivity anhydrous_base->check_sensitivity mild_base Select milder base (e.g., K₂CO₃, KF) check_sensitivity->mild_base Yes stronger_base Consider stronger base (e.g., K₃PO₄, Cs₂CO₃) with careful temperature control check_sensitivity->stronger_base No optimize Optimize temperature and monitor for decomposition mild_base->optimize stronger_base->optimize

Caption: Decision-making workflow for selecting a suitable base.

Summary of Stability Factors

FactorInfluence on StabilityRecommendations
Base Strength Stronger bases (e.g., NaOH, KOH) increase the rate of hydrolysis and protodeboronation.[7]Use weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃, KF) whenever possible.[7]
Temperature Higher temperatures accelerate decomposition pathways.[7]Conduct reactions at the lowest effective temperature.
Water Content Water is a key reagent for hydrolysis.[7][13]For sensitive substrates, use anhydrous conditions to prevent hydrolysis.[8]
Solvent The polarity and nature of the solvent can influence reaction rates and equilibria.Empirically screen different solvents or solvent mixtures to find optimal conditions.

References

  • Bernardini, R., Oliva, A., Paganelli, A., Menta, E., Grugni, M., De Munari, S., & Goldoni, L. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Chemistry Letters. Retrieved from [Link]

  • Protecting Groups for Boronic Acids. (2016, May 9). Chem-Station International Edition. Retrieved from [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. (n.d.). ResearchGate. Retrieved from [Link]

  • Introduction, Interconversion and Removal of Boron Protecting Groups. (2016). ACS Publications. Retrieved from [Link]

  • Al-Yasari, A., & Oleynikov, I. I. (2018). Hydrolytic Stability of Boronate Ester-Linked Covalent Organic Frameworks. KAUST Repository. Retrieved from [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. (n.d.). ResearchGate. Retrieved from [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). FGCU. Retrieved from [Link]

  • Boronic acids protecting groups with standard deprotecting conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • US Patent for Protecting groups for boronic acids. (n.d.). Google Patents.
  • Lee, J. C. H., McDonald, R., & Hall, D. G. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Letters, 13(13), 3584–3587. Retrieved from [Link]

  • Boron Acids as Protective Agents and Catalysts in Synthesis. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. (n.d.). ResearchGate. Retrieved from [Link]

  • Trouble purifying my boronate ester compound. (2024, August 18). Reddit. Retrieved from [Link]

  • Protecting Groups. (n.d.). Retrieved from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 132(40), 14073–14075. Retrieved from [Link]

  • Taylor, M. S., & Zhu, J. (2011). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Organic & Biomolecular Chemistry, 9(5), 1383–1392. Retrieved from [Link]

  • Materials Chemistry A. (2021, May 19). RSC Publishing. Retrieved from [Link]

  • Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. (2023, December 21). Reddit. Retrieved from [Link]

  • How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? (2024, June 24). Chemistry Stack Exchange. Retrieved from [Link]

  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. (2020, August 9). Organic Syntheses. Retrieved from [Link]

  • Neopentyl glycol. (n.d.). Wikipedia. Retrieved from [Link]

  • Asymmetric maltose neopentyl glycol amphiphiles for membrane protein study: Effect of detergent asymmetricity on protein stability. (2018, November 4). ResearchGate. Retrieved from [Link]

  • Tricky Suzuki. (2021, April 20). Reddit. Retrieved from [Link]

  • mechanism of ester hydrolysis. (2019, January 15). YouTube. Retrieved from [Link]

  • NeoPentyl Glycol (NPG): A Unique Multi Purpose Chemical. (n.d.). ResearchGate. Retrieved from [Link]

  • Internal and external catalysis in boronic ester networks. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (n.d.). ResearchGate. Retrieved from [Link]

  • Boronic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Monasterska, E., Siewniak, A., Pankalla, E., & Chrobok, A. (2021). Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. Molecules, 26(19), 5894. Retrieved from [Link]

  • Best Practices for Storing Neopentyl Glycol. (n.d.). Jiuan Chemical. Retrieved from [Link]

Sources

Technical Support Center: Accelerating Sterically Hindered Suzuki-Miyaura Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, chemists, and process development professionals encountering challenges with slow or low-yielding Suzuki-Miyaura reactions involving sterically hindered boronic esters. This guide is designed to provide in-depth, field-proven insights and actionable troubleshooting strategies to enhance your reaction efficiency and success.

Introduction: The Challenge of Steric Hindrance

Steric hindrance in Suzuki-Miyaura cross-coupling reactions, particularly from ortho-substituted aryl boronic esters and their coupling partners, presents a significant kinetic barrier. This bulkiness impedes crucial steps in the catalytic cycle, primarily the transmetalation and reductive elimination, leading to sluggish reactions, low yields, and undesired side products. This guide will dissect these issues and offer systematic solutions.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you might be facing in the lab, offering a diagnosis of the potential causes and a series of recommended actions.

Issue 1: My reaction shows little to no conversion, even after extended reaction times.

Core Problem: Inadequate catalyst activity or inefficient activation of the boronic ester.

Causality Analysis: With sterically demanding substrates, the default catalyst systems (e.g., Pd(PPh₃)₄) are often ineffective.[1] The bulky nature of the reactants prevents them from efficiently accessing the palladium center. Furthermore, the transmetalation step, where the organic group is transferred from boron to palladium, is often the rate-limiting step and is highly sensitive to steric congestion.[2] A weak base may also fail to sufficiently activate the boronic ester for this transfer.[1][2]

Troubleshooting Workflow:

G start Low/No Conversion catalyst Optimize Catalyst & Ligand start->catalyst Primary Action base Select a Stronger Base catalyst->base If still slow result Improved Conversion catalyst->result temp Increase Reaction Temperature base->temp If necessary base->result solvent Re-evaluate Solvent System temp->solvent Fine-tuning temp->result solvent->result

Low Conversion Troubleshooting Path

Step-by-Step Solutions:

  • Re-evaluate Your Catalyst and Ligand System: This is the most critical variable.[1]

    • Switch to Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are designed to accelerate both oxidative addition and reductive elimination for hindered substrates.[2][3][4] For extremely demanding couplings, specialized ligands like AntPhos have shown exceptional reactivity.[5]

    • Consider Modern Precatalysts: Employing palladium precatalysts, such as the G3 or G4 Buchwald precatalysts, ensures the efficient in situ generation of the active Pd(0) species.[2]

    • Alternative Metals: For certain substrates, nickel-catalyzed Suzuki-Miyaura coupling (Ni-SMC) can be a cost-effective and highly efficient alternative.[6]

  • Strengthen Your Base:

    • A stronger base is often required to facilitate the formation of the boronate species, which is crucial for transmetalation.[2] Switch from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄, Cs₂CO₃, or NaOtBu.[2][7]

  • Increase the Reaction Temperature:

    • Higher temperatures can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[2] Utilize high-boiling point solvents like toluene, dioxane, or DMF to safely reach temperatures of 80-120 °C.[2]

  • Optimize the Solvent System:

    • While often run in anhydrous conditions to prevent protodeboronation, a small amount of water can be beneficial. Water can aid in dissolving the inorganic base and facilitate the hydrolysis of the boronic ester to the more reactive boronic acid.[8] A common starting point is a 10:1 mixture of organic solvent to water.[8]

Issue 2: My desired product is forming, but I'm seeing significant side products like homocoupling and protodeboronation.

Core Problem: The rate of desired cross-coupling is not competitive with side reaction pathways.

Causality Analysis:

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source, often exacerbated by water and a strong base, leading back to the arene.[1]

  • Homocoupling: The coupling of two boronic ester molecules can occur, especially at higher temperatures or if the catalyst system is prone to this side reaction.[1]

Strategies to Minimize Side Reactions:

Side ReactionPrimary CauseMitigation StrategyRecommended Action
Protodeboronation Excess water/protons, unstable boronic acidMinimize proton sources, stabilize the boronic acidRun the reaction under strictly anhydrous conditions. Alternatively, use a "slow-release" strategy with a more stable boronic acid surrogate like a MIDA boronate.[9][10]
Homocoupling High concentration of boronic ester, catalyst choiceReduce the instantaneous concentration of the boronic esterEmploy slow addition of the boronic ester solution to the reaction mixture using a syringe pump.[11] This keeps its concentration low, favoring cross-coupling.

Using MIDA Boronates for Slow Release: For particularly unstable boronic esters, converting them to air-stable N-methyliminodiacetic acid (MIDA) boronates can be a powerful strategy.[9][10] Under the reaction conditions, the MIDA boronate slowly hydrolyzes to release the boronic acid, keeping its concentration low and minimizing degradation.[9][10]

G cluster_0 Reaction Vessel MIDA MIDA Boronate (Stable Reservoir) BA Boronic Acid (Active, Low Conc.) MIDA->BA Slow Hydrolysis Pd_cycle Pd Catalytic Cycle BA->Pd_cycle Transmetalation Degradation Degradation Products BA->Degradation Minimized Product Desired Product Pd_cycle->Product

Slow-Release Strategy with MIDA Boronates

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right ligand for my sterically hindered coupling?

A1: The choice of ligand is paramount. For sterically hindered substrates, you need ligands that are both bulky and electron-rich.

  • Bulky: The steric bulk on the ligand promotes reductive elimination and helps to stabilize the coordinatively unsaturated Pd(0) species.

  • Electron-Rich: This property increases the electron density on the palladium center, which facilitates the oxidative addition step, often the first committed step in the catalytic cycle.

Recommended Ligand Classes:

Ligand ClassExamplesKey Advantages
Buchwald Biarylphosphines XPhos, SPhos, RuPhosHighly effective and commercially available. A go-to choice for many challenging couplings.[2][4]
N-Heterocyclic Carbenes (NHCs) IPr, IMesOffer strong σ-donation and good thermal stability.[2][12]
Specialized Ligands AntPhos, BI-DIMEDeveloped for extremely sterically demanding couplings, such as the synthesis of tetra-ortho-substituted biaryls.[5][7]
Arsa-Buchwald Ligands Arsenic analogs of Buchwald ligandsThe longer arsenic-palladium bond can facilitate the transmetalation step with hindered substrates.[13]

Q2: Can I use a boronic ester directly, or does it need to be hydrolyzed to the boronic acid first?

A2: While the boronic acid is often considered the active species in transmetalation, boronic esters can and do participate directly in the catalytic cycle.[14] However, the rate can be significantly influenced by the nature of the diol protecting group. Some studies have shown that certain boronic esters can lead to faster reaction rates compared to the corresponding boronic acid.[14] In practice, many successful protocols for hindered couplings use boronic esters (like the common pinacol ester) directly, with reaction conditions (e.g., presence of water, choice of base) facilitating the necessary activation or hydrolysis in situ.[8][15]

Q3: My reaction is very sensitive to air. What are the best practices for setting it up?

A3: The active Pd(0) catalyst is readily oxidized by air, rendering it inactive. Therefore, maintaining an inert atmosphere is crucial.

Experimental Protocol: Standard Inert Atmosphere Setup

  • Glassware: Oven-dry all glassware overnight and allow it to cool in a desiccator.

  • Assembly: Assemble the reaction flask (e.g., a Schlenk flask) with a stir bar and a condenser (if refluxing).

  • Purge Cycle: Connect the flask to a Schlenk line. Evacuate the flask under high vacuum for 5-10 minutes, then backfill with an inert gas (Argon or Nitrogen). Repeat this vacuum/backfill cycle at least three times.

  • Reagent Addition:

    • Add solid reagents (aryl halide, boronic ester, base, catalyst, ligand) to the flask under a positive flow of inert gas.

    • Degas all solvents by sparging with inert gas for 20-30 minutes or by using the freeze-pump-thaw method (3 cycles).

    • Add the degassed solvent(s) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature under a positive pressure of inert gas (a balloon or bubbler is sufficient).

Q4: I am struggling to purify my product from the boron-containing byproducts. Any suggestions?

A4: Boronic acid and ester byproducts can be challenging to remove with standard silica gel chromatography due to their polarity and potential to streak.

  • Aqueous Workup: Perform an extractive workup with an aqueous base (e.g., 1M NaOH). This will convert the boron byproducts into water-soluble boronate salts, which can be washed away. Be cautious if your product is base-sensitive.

  • Diethanolamine (DEA) or Tris(hydroxymethyl)aminomethane (TRIS) Wash: Adding DEA or TRIS to the organic layer during workup can form adducts with the boron species, aiding in their removal.

  • Specialized Chromatography: If standard chromatography fails, consider using a different stationary phase, such as alumina, or treating the silica gel.

  • Conversion to Trifluoroborate Salt: Treating the crude mixture with KHF₂ can convert the boronic ester into a potassium trifluoroborate salt, which is often a crystalline solid that can be filtered off or separated more easily.

References

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. Available at: [Link]

  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. RSC Publishing. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Available at: [Link]

  • Synthesis of Chiral Tertiary Boronic Esters: Phosphonate-Directed Catalytic Asymmetric Hydroboration of Trisubstituted Alkenes. Journal of the American Chemical Society. Available at: [Link]

  • Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. Harvard DASH. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Available at: [Link]

  • Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings. ACS Publications. Available at: [Link]

  • Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. MDPI. Available at: [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH. Available at: [Link]

  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate. Available at: [Link]

  • Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Emergent Organoboron Acid Catalysts. PMC - NIH. Available at: [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Available at: [Link]

  • Stereospecific Coupling of Boronic Esters with N-Heteroaromatic Compounds. Journal of the American Chemical Society. Available at: [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. American Chemical Society. Available at: [Link]

  • Stereospecific Enzymatic Conversion of Boronic Acids to Amines. PMC - NIH. Available at: [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of sterically hindered boronate ester 2 from the aryl bromide 1. ResearchGate. Available at: [Link]

  • Cross Coupling Reactions of Chiral Secondary Organoboronic Esters With Retention of Configuration. ResearchGate. Available at: [Link]

  • Slow release of organoboronic acids in cross-coupling reactions. Google Patents.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH. Available at: [Link]

  • Syntheses of extreme sterically hindered 4-methoxyboronic acids. ResearchGate. Available at: [Link]

  • Purification of alkyl Bpin/other alkyl boronic esters. Reddit. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Protodeboronation of 2-Cyanophenylboronic Acid Neopentyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Cyanophenylboronic acid neopentyl ester is a critical reagent in modern synthetic chemistry, valued for its role in constructing complex molecular architectures through reactions like the Suzuki-Miyaura cross-coupling.[1] However, its utility is often challenged by an undesired side reaction known as protodeboronation—the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[2] This process consumes the starting material, reduces yields, and complicates purification.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into why this specific boronic ester is susceptible to protodeboronation and offers a structured troubleshooting approach to mitigate its occurrence. By understanding the underlying mechanisms, you can optimize your experimental conditions for greater success.

Section 1: Understanding the Problem - FAQs on Protodeboronation

This section addresses the fundamental principles of protodeboronation, providing the necessary background to diagnose and solve related experimental issues.

Q1: What is protodeboronation and why is it a significant problem?

A: Protodeboronation is a chemical reaction that involves the cleavage of a carbon-boron (C-B) bond and its replacement with a carbon-hydrogen (C-H) bond, effectively converting the boronic acid or ester back to its parent arene (in this case, benzonitrile).[2] This reaction is a major concern in cross-coupling chemistry for several reasons:

  • Yield Reduction: It consumes the boronic acid reagent, directly lowering the potential yield of the desired coupled product.

  • Stoichiometry Imbalance: The unintended consumption of the boronic ester disrupts the carefully controlled stoichiometry of the cross-coupling reaction, which can lead to the formation of other byproducts, such as homocoupled species.

  • Purification Challenges: The protodeboronated byproduct (benzonitrile) must be separated from the desired product, adding complexity and potential for material loss during purification steps.

Q2: What are the primary mechanisms driving protodeboronation?

A: Protodeboronation is not a single reaction but a set of pathways that are highly dependent on the reaction conditions, particularly pH.[2][3][4] For arylboronic acids and their esters, the key mechanisms are catalyzed by acid or base.[2][5]

  • Base-Catalyzed Protodeboronation: This is the most relevant pathway in the context of Suzuki-Miyaura coupling, which is typically run under basic conditions.[6] The base (e.g., hydroxide, carbonate) attacks the boron atom to form a more electron-rich boronate species ([ArB(OH)3]⁻). This species is more susceptible to cleavage. For arylboronic acids with electron-withdrawing groups, this can proceed through a mechanism involving the formation of a transient aryl anion.[7][8]

  • Acid-Catalyzed Protodeboronation: Under acidic conditions, protonolysis of the C-B bond can occur.[9] This pathway is generally less of a concern for Suzuki reactions but can be relevant during acidic workups or if the reaction mixture becomes acidic.

It's important to note that the neopentyl ester first needs to hydrolyze to the boronic acid before it can proceed through these pathways, a step which itself can be base-catalyzed.[10][11]

Protodeboronation_Mechanism cluster_ester Boronic Ester cluster_acid Boronic Acid & Boronate cluster_product Products ArB_ester Ar-B(OR)₂ (Neopentyl Ester) ArB_acid Ar-B(OH)₂ ArB_ester->ArB_acid Hydrolysis (+H₂O, Base Cat.) ArB_boronate [Ar-B(OH)₃]⁻ (Boronate) ArB_acid->ArB_boronate + OH⁻ (Base) Coupling_Product Ar-Nu (Desired Product) ArB_acid->Coupling_Product Suzuki Coupling ([Pd], Base, R-X) ArH Ar-H (Protodeboronated Product) ArB_boronate->ArH Protodeboronation (Proton Source, e.g., H₂O) caption General pathways for boronic esters in coupling reactions.

Caption: General pathways for boronic esters in coupling reactions.

Q3: Why is 2-cyanophenylboronic acid neopentyl ester particularly susceptible?

A: The susceptibility of this specific reagent is due to the strong electron-withdrawing nature of the ortho-cyano (-CN) group. Electron-withdrawing substituents destabilize the carbon-boron bond, making the ipso-carbon (the carbon atom attached to the boron) more electrophilic and thus more vulnerable to protonolysis.[7] Studies have shown that highly electron-deficient arylboronic acids are particularly prone to rapid protodeboronation under basic conditions.[7][8] While the neopentyl ester provides more stability than the free boronic acid, this electronic effect remains a dominant factor.[12][13]

Q4: How can I detect and quantify protodeboronation?

A: Monitoring your reaction is crucial. You can detect and quantify the formation of the byproduct, benzonitrile, using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick method to qualitatively check for the presence of a new, typically less polar spot corresponding to benzonitrile.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for both identifying (by mass) and quantifying (by peak area) the volatile benzonitrile byproduct.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for monitoring the disappearance of the boronic ester and the appearance of both the desired product and the benzonitrile byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of the boronic ester to the protodeboronated product by integrating characteristic signals. ¹¹B NMR can also be used to monitor the consumption of the starting boronic ester.[7]

Section 2: Troubleshooting Guide - Practical Solutions

This section provides direct answers to common experimental problems, focusing on actionable solutions.

Issue 1: Significant protodeboronation is observed before or during the reaction setup.
Q: My starting material appears to be partially deboronated even before the reaction begins. What are the likely causes?

A: This indicates an issue with storage or handling. Boronic esters, while more stable than their acid counterparts, are not indefinitely stable, especially to atmospheric moisture and acidic/basic impurities.

Solutions:

  • Proper Storage: Store 2-cyanophenylboronic acid neopentyl ester under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place.[14] The manufacturer often recommends storage at 2-8°C.[15]

  • Use High-Purity Solvents: Ensure that all solvents used for dissolving the reagent are anhydrous and free from acidic or basic contaminants.[14] Traces of water can initiate hydrolysis, which is the first step toward protodeboronation.[11]

  • Inert Atmosphere Handling: Weigh and transfer the reagent quickly, preferably in a glovebox or under a positive pressure of inert gas to minimize exposure to air and moisture.

Issue 2: Low yield in my cross-coupling reaction due to competing protodeboronation.
Q: What are the most critical reaction parameters to optimize for suppressing protodeboronation during a Suzuki-Miyaura coupling?

A: The choice of base, solvent, temperature, and catalyst system are all interconnected and critical. The goal is to find conditions where the rate of the desired cross-coupling reaction is significantly faster than the rate of protodeboronation.

Solutions & Optimization Strategy:

ParameterRecommendationRationale
Base Use a milder base. Switch from strong bases like NaOH/KOH to weaker, non-hydroxide bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[14]Strong bases, especially hydroxides, create a high pH environment that dramatically accelerates protodeboronation.[13][16] Milder bases can activate the boronic ester for transmetalation without excessively promoting the side reaction.[6]
Solvent Minimize water content. Use anhydrous solvents or solvent systems with a minimal amount of water (e.g., dioxane/water 10:1).[14]Water is the proton source for protodeboronation.[14] While some water is often necessary to dissolve the base and facilitate the catalytic cycle, excess water will favor the undesired pathway. Anhydrous conditions, if compatible with your system, can be highly effective.[4][11]
Temperature Use the lowest effective temperature. Start at a moderate temperature (e.g., 80 °C) and only increase if the coupling is too slow.[14]Higher temperatures increase the rate of all reactions, including protodeboronation. By keeping the temperature lower, you can often find a window where the coupling proceeds efficiently while the decomposition is minimized.
Catalyst System Employ a highly active catalyst/ligand system. Use a high-performance phosphine ligand (e.g., SPhos, XPhos) that promotes rapid oxidative addition and reductive elimination.An efficient catalyst system accelerates the productive catalytic cycle.[2] If the desired coupling is fast, the boronic ester spends less time in the basic reaction mixture, reducing its opportunity to undergo protodeboronation.[14] However, be aware that some bulky phosphine ligands have been shown to promote protodeboronation under certain conditions, so screening may be necessary.[17]
Reaction Time Monitor the reaction closely and stop it upon completion.Prolonged reaction times simply provide more opportunity for the boronic ester to decompose.[14]

graph TD {
subgraph "Problem Identification"
A[Low Yield & Benzonitrile Detected]
end

subgraph "Troubleshooting Workflow" A --> B{Is protodeboronation happening before reaction?}; B -- Yes --> C[Improve Storage & Handling:\n- Inert Atmosphere\n- Anhydrous Solvents]; B -- No --> D{Optimize Reaction Conditions}; D --> E[Change Base: KOH → K₃PO₄]; D --> F[Reduce Water Content]; D --> G[Lower Reaction Temperature]; D --> H[Use More Active Catalyst/Ligand]; end

subgraph "Analysis & Iteration" I[Monitor Reaction by LC-MS/GC-MS] E --> I; F --> I; G --> I; H --> I; I --> J{Problem Solved?}; J -- No --> D; J -- Yes --> K[Successful Coupling!]; end

style A fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style K fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124 style D fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF }

Caption: A logical workflow for troubleshooting protodeboronation.

Section 3: Recommended Experimental Protocol

This section provides a general, optimized starting point for a Suzuki-Miyaura coupling reaction designed to minimize protodeboronation of 2-cyanophenylboronic acid neopentyl ester.

Protocol: Suzuki-Miyaura Coupling with Minimized Protodeboronation
  • Reagent Preparation:

    • To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 eq), 2-cyanophenylboronic acid neopentyl ester (1.2-1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

    • Rationale: Using a slight excess of the boronic ester can help compensate for minor decomposition. K₃PO₄ is a mild and effective base for this purpose.[14]

  • Catalyst Addition:

    • In a separate vial, pre-mix the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%) in a small amount of anhydrous solvent.

    • Add the catalyst solution to the Schlenk flask.

    • Rationale: Pre-mixing the catalyst ensures homogeneity and efficient formation of the active catalytic species.

  • Solvent Addition and Degassing:

    • Add anhydrous 1,4-dioxane and a minimal amount of degassed water (e.g., a 10:1 ratio of dioxane to water) to achieve a final concentration of 0.1-0.2 M with respect to the aryl halide.[14]

    • Thoroughly degas the entire reaction mixture by bubbling argon through the solution for 15-20 minutes.

    • Rationale: Degassing is critical to remove oxygen, which can oxidize the phosphine ligand and deactivate the palladium catalyst.

  • Reaction and Monitoring:

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress every 1-2 hours using LC-MS or GC-MS to check for the consumption of starting materials and the formation of both product and byproduct.[14]

    • Rationale: Close monitoring prevents running the reaction for an unnecessarily long time.

  • Workup:

    • Once the reaction is complete, cool it to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine. Avoid acidic washes if possible.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product for purification.

    • Rationale: A neutral workup avoids potential acid-catalyzed protodeboronation of any remaining starting material.

References

  • Protodeboronation. In Wikipedia; 2023. [Link]

  • Wang, C., Liu, Y., & Li, Y. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(59), 37337-37340. [Link]

  • The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]

  • Cox, P. A., Reid, M., & Leach, A. G. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14540-14554. [Link]

  • Cox, P. A., Reid, M., & Leach, A. G. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156-13165. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Cox, P. A., Reid, M., & Leach, A. G. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]

  • Chekshin, N., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]

  • Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid. ResearchGate. [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1295-1310. [Link]

  • Protodeboronation. Organic Chemistry Portal. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1295-1310. [Link]

  • Suzuki reaction. In Wikipedia; 2023. [Link]

  • Kassel, D. B. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(7), 1371-1379. [Link]

  • The Suzuki-Miyaura Reaction and Boron Reagents – Mechanism, Synthesis and Application. ResearchGate. [Link]

  • West, C. E., et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A, 127(12), 2786-2797. [Link]

  • 2-Cyanophenylboronic acid, neopentyl ester. MySkinRecipes. [Link]

  • West, C. E., et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A, 127(12), 2786-2797. [Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. [Link]

  • 2-Cyanophenylboronic acid neopentyl ester, 97%. Aspira Chemical. [Link]

  • Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. [Link]

  • 2-Cyanophenylboronic acid neopentyl ester Strongly recommended CAS NO.214360-47-1. bbchems. [Link]

Sources

Technical Support Center: Purification Strategies for Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with purifying products from coupling reactions, specifically focusing on the removal of boronic acid and its derivatives. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methods to your specific needs.

Frequently Asked Questions (FAQs)

This section addresses the foundational questions that form the basis of effective purification strategy.

Q1: What are the common boronic acid-related impurities in a Suzuki-Miyaura reaction?

In a typical Suzuki-Miyaura coupling, several boron-containing species can contaminate your final product. Identifying them is the first step to removal.

  • Unreacted Boronic Acid: Often used in excess to drive the reaction to completion, this is the most common impurity.

  • Boroxines: Boronic acids can dehydrate, especially when stored or heated, to form cyclic trimers called boroxines.[1][2] These are less polar than the corresponding acid and can complicate purification. In solution, there is often an equilibrium between the boronic acid and the boroxine form.[2]

  • Homocoupled Products: The boronic acid can couple with itself, catalyzed by palladium, to form a biaryl byproduct (Ar-Ar).[3][4] This is more likely if the oxidative addition of the aryl halide to the palladium catalyst is slow or if oxygen is present in the reaction.[3][5]

  • Protodeboronation Products: The C-B bond can be cleaved by protons (from water or other acidic sources), replacing the boronic acid group with a hydrogen atom.[4][6]

Q2: Why is a simple aqueous workup sometimes insufficient to remove boronic acids?

While a simple water wash can remove some boronic acid, its effectiveness is limited by several factors:

  • Acidity (pKa): Boronic acids are Lewis acids, but they act as weak Brønsted acids with a pKa typically around 9.[7][8] To effectively extract them into an aqueous layer, the pH must be raised significantly above their pKa to form the water-soluble anionic boronate species (R-B(OH)₃⁻).[8] A neutral water wash is often insufficient.

  • Solubility: Many aryl boronic acids, especially those with nonpolar substituents, have considerable solubility in common organic extraction solvents (like ethyl acetate or dichloromethane), leading to poor partitioning into the aqueous phase even under basic conditions.

  • Boroxine Formation: The presence of less polar, water-insoluble boroxines further complicates extraction.[1][2]

Q3: What is the first-line purification method I should always try?

For products that are stable to base, a liquid-liquid extraction with an aqueous basic solution is the universally recommended first step.[9] This method is fast, inexpensive, and often highly effective. It leverages the acidic nature of the boronic acid to convert it into a highly polar, water-soluble salt.

Troubleshooting and Advanced Purification Guide

This section provides solutions to specific experimental challenges.

Scenario 1: Standard Purification Fails

Q: I've performed a standard basic wash (e.g., 1M NaOH or Na₂CO₃), but my NMR still shows significant boronic acid contamination. What's next?

This is a common issue, especially with hydrophobic boronic acids or when boroxines are present.

Causality: The partitioning coefficient of the boronate salt may still favor the organic layer if the boronic acid has a large, nonpolar organic group. Vigorous stirring and multiple extractions are key.

Solutions:

  • Increase Basicity & Polarity: Switch to a more concentrated base (e.g., 2M NaOH) to ensure complete deprotonation. If your product is soluble, consider back-extraction: extract the organic layer with base, then acidify the aqueous layer and extract with a fresh organic solvent to recover any product that was pulled into the basic wash.[10]

  • Complexation Wash: Boronic acids form reversible covalent complexes with diols.[7] A wash with an aqueous solution containing a polyol like sorbitol can enhance the partitioning of the boronic acid into the aqueous layer.[11]

  • Scavenger Resins: If liquid-liquid extraction fails, solid-phase extraction using a scavenger resin is the next logical step. These are discussed in detail in Scenario 4.

Scenario 2: Product Sensitivity

Q: My desired product has a base-labile functional group (e.g., an ester or a triflate). How can I remove boronic acid without degrading my compound?

Using strong bases like NaOH would be catastrophic. Here, you must use milder, more selective methods.

Causality: The goal is to exploit a property of the boronic acid that is not shared by your product. Boronic acids are unique in their ability to form reversible complexes with diols.

Solutions:

  • Mild Biphasic Extraction with KF: An aqueous wash with potassium fluoride (KF) can be effective. Fluoride ions complex with the boron atom, increasing its aqueous solubility without significantly raising the pH.

  • Diethanolamine Adduct Formation: Boronic acids react with diethanolamine to form stable, often crystalline, bicyclic adducts.[6][12][13] This adduct can often be precipitated from a nonpolar solvent and removed by filtration. The boronic acid can be recovered from the adduct if needed by treatment with acid.[12][13]

  • Boronic Acid Scavenger Resins: This is often the best solution. Resins functionalized with diol groups (like diethanolamine or glycidol derivatives) are highly selective for boronic acids and operate under neutral pH conditions. See Scenario 4 for a detailed protocol.

Scenario 3: Challenging Chromatography

Q: My boronic acid impurity co-elutes with my product during silica gel chromatography. What are my options?

This is a frustrating but solvable problem. Boronic acids can streak or stick to silica gel, leading to poor separation.[13][14]

Causality: The acidic silanol groups on the surface of silica gel can interact strongly with the boronic acid. Furthermore, the polarity of the boronic acid and the desired product might simply be too similar.

Solutions:

  • Modify the Mobile Phase: Adding a small amount of a modifier can dramatically change the retention behavior.

    • Acidic Modifier (e.g., 0.1-1% Acetic Acid): This can suppress the ionization of the silanol groups and the boronic acid, often leading to sharper peaks and better separation.

    • Basic Modifier (e.g., 0.1-1% Triethylamine): If your product is base-stable, this can deprotonate the silanol groups, reducing tailing.

  • Switch the Stationary Phase:

    • Reversed-Phase Chromatography (C18): If your product is sufficiently nonpolar, C18 chromatography can be an excellent option, as the polar boronic acid will elute very early.[12][13]

    • Alumina (Neutral or Basic): For some compounds, alumina provides different selectivity than silica and can resolve the mixture.[14]

  • Pre-Column Derivatization: Intentionally convert the boronic acid into a species with very different polarity before chromatography. For example, you could temporarily protect it as its pinacol boronate ester, which is much less polar.

Scenario 4: Using Scavenger Resins

Q: When should I consider using a scavenger resin, and how do I choose the right one?

Scavenger resins are your best option when other methods fail, when dealing with sensitive substrates, or when seeking the highest possible purity. They are solid-supported reagents that covalently bind to the impurity, which is then removed by simple filtration.[15][16]

Decision Workflow for Purification:

G start Reaction Workup Complete is_base_stable Is Product Base-Stable? start->is_base_stable basic_wash Perform Aqueous Basic Wash (e.g., 1M NaOH) is_base_stable->basic_wash  Yes mild_method Select Mild Method is_base_stable->mild_method No wash_ok Is Product Pure? basic_wash->wash_ok scavenger Use Boronic Acid Scavenger Resin wash_ok->scavenger No   end_pure Pure Product wash_ok->end_pure  Yes mild_method->scavenger chromatography Proceed to Chromatography scavenger->chromatography chromatography->end_pure

Caption: Decision tree for selecting a purification strategy.

Choosing a Scavenger Resin:

The most effective scavengers for boronic acids are those containing 1,2-diol or 1,3-diol functionalities.

Resin TypeFunctional GroupBinding MechanismKey Advantages
DEAM Resin DiethanolamineForms a stable bicyclic boronate esterHigh capacity and efficiency for many boronic acids.[15][17]
Diol Resin Dihydroxypropyl (Glycidol-derived)Forms a five- or six-membered cyclic boronate esterWorks well under neutral conditions, good for sensitive substrates.[15]
Trisamine Resin Tris(2-aminoethyl)amineActs as a basic scavenger and can chelateGood for scavenging excess acid catalysts as well as some boron species.

Mechanism of a Diol-Based Scavenger Resin:

G cluster_0 Polymer Support cluster_1 Crude Reaction Mixture cluster_2 Filtration Resin Resin Diol (-CH₂-N(CH₂CH₂OH)₂) Resin->Diol Functional Group BA R-B(OH)₂ (Impurity) Bound Resin-Bound Boronate (Solid Waste) BA->Bound Covalent Binding Product Desired Product Pure Pure Product (Filtrate) Product->Pure Remains in Solution Diol->Bound Covalent Binding

Caption: Workflow for purification using a scavenger resin.

Experimental Protocol: Boronic Acid Removal with DEAM Resin

This protocol provides a reliable method for removing boronic acid impurities from a crude reaction mixture in an organic solvent.

Materials:

  • Crude reaction product dissolved in a suitable organic solvent (e.g., DCM, THF, Ethyl Acetate).

  • SiliaBond Diethanolamine (DEAM) scavenger resin or equivalent.

  • Glass reaction vial or round-bottom flask.

  • Stir plate or shaker.

  • Filter funnel and filter paper or a fritted glass funnel.

Procedure:

  • Preparation: After the initial reaction workup (e.g., aqueous wash to remove inorganic salts), dissolve the crude product in a minimal amount of a suitable organic solvent. A typical concentration is 50-100 mg of crude material per mL of solvent.

  • Determine Resin Amount: As a starting point, use 3-5 equivalents of the scavenger resin relative to the initial amount of the boronic acid used in the reaction. For example, if you started with 1 mmol of boronic acid, use a quantity of resin corresponding to 3-5 mmol of diethanolamine capacity. (Check the manufacturer's specification for loading capacity, typically in mmol/g).

  • Scavenging: Add the DEAM resin to the solution of the crude product. Seal the vessel and stir the slurry at room temperature.

  • Monitor Progress: The scavenging process can take anywhere from 2 to 16 hours.[16] Monitor the removal of the boronic acid by TLC or LCMS by taking small aliquots of the solution (filter the aliquot before analysis).

  • Isolation: Once the boronic acid is consumed, remove the resin by filtration. Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.

  • Final Product: Combine the filtrate and the washes. The resulting solution contains your purified product, free of boronic acid. The solvent can then be removed under reduced pressure.

This guide provides a framework for logically approaching the common but critical task of removing boronic acid impurities. By understanding the chemical principles at play, you can move from rote protocol-following to intelligent and adaptive problem-solving in your research.

References
  • Wikipedia. Boronic acid. [Link]

  • Silva, A. M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]

  • ResearchGate. (2016). Can I remove boronic acid using Work up process?. [Link]

  • ResearchGate. (2024). How to purify boronate esters?. [Link]

  • Reddit r/chemistry. (2015). HELP: Purifying boronic acids sucks. [Link]

  • ResearchGate. (2020). pKa values for boronic acids 1-7. [Link]

  • Carrow, B. P. & Hartwig, J. F. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]

  • Liu, X., & Guan, B. (2017). Synthesis and Applications of Boronate Affinity Materials. American Chemical Society. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH National Library of Medicine. [Link]

  • Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Reddit r/chemistry. (2017). Trying to remove a boronic acid in a workup. Help!. [Link]

  • Reddit r/chemistry. (2015). Purification of boronic acids?. [Link]

  • ResearchGate. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. [Link]

  • Chemistry Stack Exchange. (2015). Challenging purification of organoboronic acids. [Link]

  • Poplawska, M., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. NIH National Library of Medicine. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Reddit r/chemistry. (2023). Best way to remove pinacol post suzuki. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Google Patents. (2005).
  • Supra Sciences. Solid-Supported Scavengers. [Link]

  • Yamanoi, Y., & Nishihara, H. (2014). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. RSC Publishing. [Link]

  • The Organic Chemistry Tutor. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH National Library of Medicine. [Link]

  • Organic Syntheses. 3-pyridylboronic acid. [Link]

  • El-shafiy, H. F. A. (2012). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. ResearchGate. [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]

Sources

Technical Support Center: Managing the Impact of Water on Dioxaborinane Ring Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dioxaborinane-containing molecules. This guide provides in-depth, field-proven insights into the challenges posed by water to the stability of these versatile compounds. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and design more robust systems.

Dioxaborinanes, the six-membered cyclic boronate esters formed from the condensation of a boronic acid and a 1,3-diol, are of immense interest across various scientific disciplines. They serve as crucial protecting groups in organic synthesis, key components in stimuli-responsive materials, and promising moieties in drug delivery systems. However, their utility is often challenged by the inherent reactivity of the boron-oxygen (B-O) bond, particularly its susceptibility to hydrolysis. This guide is structured in a question-and-answer format to directly address the common issues and questions that arise during experimental work.

Section 1: Fundamental Principles of Dioxaborinane Stability

This section covers the core chemical principles governing the interaction between water and dioxaborinane rings. Understanding these fundamentals is the first step toward diagnosing and solving stability issues.

Q1: What is the primary mechanism of dioxaborinane instability in water?

The primary mechanism is reversible hydrolysis . The B-O bonds within the dioxaborinane ring are dynamic covalent bonds that can be cleaved by water, breaking the ring and releasing the original boronic acid and 1,3-diol. This process exists as a dynamic equilibrium.[1] The presence of excess water, as is the case in most biological and many chemical systems, will push the equilibrium towards the hydrolyzed, ring-opened state.[2]

The core challenge is that the formation of the dioxaborinane ring from a boronic acid and a diol releases a molecule of water. According to Le Châtelier's principle, adding water to the system will drive the reverse reaction.

Diagram 1: Reversible hydrolysis of a dioxaborinane ring in water.
Q2: How does pH influence the rate and equilibrium of hydrolysis?

The pH of the aqueous medium is one of the most critical factors governing dioxaborinane stability.[3] The boron atom in a boronic acid is a Lewis acid, capable of accepting a hydroxide ion from water to switch from a trigonal planar (sp²) geometry to a more stable tetrahedral (sp³) boronate species.[4]

  • Acidic Conditions (Low pH): At low pH, the boron atom exists predominantly in its neutral, trigonal sp² hybridized state. This form is highly Lewis acidic and electrophilic, making it susceptible to nucleophilic attack by water, thus favoring hydrolysis.[5]

  • Neutral to Basic Conditions (Higher pH): As the pH increases to approach and exceed the pKa of the boronic acid moiety, the equilibrium shifts towards the tetrahedral sp³ boronate form. This negatively charged species is less electrophilic and significantly more stable against hydrolysis.[5] Therefore, many dioxaborinanes exhibit their greatest stability at neutral or slightly basic pH.

This pH-dependent stability is a key feature exploited in "smart" drug delivery systems, where a drug protected by a dioxaborinane can be designed to be stable at physiological pH (7.4) but release its cargo in the acidic microenvironments of tumors or endosomes.[3]

Q3: What structural features of the boronic acid and diol affect ring stability?

Beyond pH, the intrinsic stability of the ring is dictated by the electronic and steric properties of its constituent parts.

  • Diol Structure: Six-membered dioxaborinane rings, formed from 1,3-diols, are generally more thermodynamically stable than the five-membered dioxoloborolane rings derived from 1,2-diols. This is often attributed to reduced ring strain in the six-membered system.[2]

  • Steric Hindrance: Bulky substituents on the diol or on the aryl group of the boronic acid can sterically shield the boron atom from an incoming water molecule, kinetically slowing down the rate of hydrolysis. A classic example is the use of 2-methyl-2,4-pentanediol (MPD) to form highly stable boronate esters that can often withstand aqueous workups and even chromatography.[6]

  • Electronic Effects: Electron-withdrawing groups on the aryl ring of a phenylboronic acid increase its Lewis acidity, making it form esters more readily but also rendering the resulting dioxaborinane more susceptible to hydrolysis. Conversely, electron-donating groups decrease Lewis acidity, which can enhance stability.

  • pKa Matching: Stability can be maximized when the pKa of the diol's hydroxyl groups and the pKa of the boronic acid are closely matched. This optimizes the thermodynamics of the ester formation.[3]

Section 2: Troubleshooting Guide & FAQs for Experimental Work

This section provides practical advice for common problems encountered in the lab.

Q4: My dioxaborinane-containing compound shows signs of degradation upon dissolution in an aqueous buffer. What is happening and how can I mitigate it?

Diagnosis: The most likely cause is hydrolysis. The appearance of new signals in an NMR spectrum corresponding to the free diol or a shift in the retention time in an HPLC chromatogram are classic indicators.

Troubleshooting Strategies:

  • Confirm and Characterize: First, confirm that hydrolysis is the issue. Use an analytical technique like ¹H NMR or LC-MS to identify the degradation products. This validates the problem before you spend time optimizing.

  • Optimize pH: The stability of your compound is likely pH-dependent. Prepare your buffer at various pH values (e.g., 6.0, 7.4, 8.5) and monitor the degradation rate. You may find a "sweet spot" of pH where the compound is sufficiently stable for your experiment.[5]

  • Reduce Water Activity: If possible, consider using a mixed-solvent system. The addition of a water-miscible organic co-solvent like DMSO or dioxane can decrease the effective concentration (activity) of water, shifting the equilibrium back towards the stable ring form.[2] Even a 10-20% addition of an organic solvent can have a significant impact.

  • Control Temperature: Hydrolysis, like most chemical reactions, is accelerated at higher temperatures.[7] Perform your experiments at the lowest practical temperature—on an ice bath if necessary—to slow the degradation rate.

  • Re-evaluate the Structure: If the compound is intractably unstable for your application, a medicinal chemist or synthetic chemist may need to redesign the dioxaborinane moiety using the principles from Q3, for example, by switching to a more sterically hindering diol.

Q5: I am using a dioxaborinane as a protecting group, but it cleaves during my aqueous workup. What are my options?

Diagnosis: The high concentration of water during extraction and washing is driving rapid hydrolysis.

Troubleshooting Strategies:

  • Avoid Water Entirely: The most robust solution is a non-aqueous workup. After the reaction, quench with an anhydrous reagent if necessary, and then remove the solvent under reduced pressure. The residue can then be purified directly by chromatography using anhydrous solvents.

  • Use Buffered, Cold Washes: If an aqueous wash is unavoidable to remove water-soluble impurities, use a chilled, buffered solution. Based on your molecule's properties (see Q2), this will likely be a neutral or slightly basic buffer (e.g., cold saturated NaHCO₃ solution). Minimize the contact time between the organic and aqueous layers and separate them as quickly as possible.

  • Switch to a More Robust Dioxaborinane: Protecting groups derived from diols like 2-methyl-2,4-pentanediol (MPD) or pinanediol are known for their enhanced stability and may be suitable alternatives that can survive a wider range of conditions.[6]

Q6: How can I quantitatively measure the stability (e.g., the half-life) of my dioxaborinane compound in a specific aqueous medium?

Answer: A kinetic stability study is required. This involves dissolving the compound in the medium of interest and monitoring its concentration over time using a suitable analytical technique. The two most common and powerful methods are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). A detailed protocol for each is provided in Section 3. The choice between them depends on the specific molecule and available equipment:

  • NMR: Provides rich structural information and can directly observe both the parent compound and its hydrolysis products in real-time without separation. It is ideal for mechanistic studies.

  • HPLC: Offers higher sensitivity and throughput, making it well-suited for screening multiple buffer conditions or for analyzing complex mixtures.

Q7: Can formulation strategies improve the stability of a dioxaborinane-based drug candidate for storage or administration?

Answer: Absolutely. Formulation science offers several powerful strategies to protect water-labile molecules.

Potential Formulation Strategies:

  • Lyophilization (Freeze-Drying): This is a common and highly effective method. By removing water from the formulation, the hydrolysis reaction is completely arrested. The drug can be stored as a stable lyophilized powder and reconstituted into an aqueous solution immediately before use.

  • Non-Aqueous Formulations: For certain routes of administration, the drug can be formulated in a non-aqueous vehicle, such as an oil-based solution for injection or encapsulation in soft gelatin capsules.[8]

  • Lipid-Based Nanoformulations: Encapsulating the dioxaborinane compound within the hydrophobic core of a nanoemulsion, liposome, or solid lipid nanoparticle can physically shield it from bulk water in the formulation, thereby enhancing its stability and controlling its release.[9][10]

Section 3: Experimental Protocols

These protocols provide a validated framework for assessing stability. Always ensure proper safety precautions are taken when handling chemicals and solvents.

Protocol 1: Quantitative Analysis of Dioxaborinane Hydrolysis by ¹H NMR Spectroscopy

This protocol allows for the direct observation of the hydrolysis equilibrium over time.

  • Preparation of Stock Solution: Accurately weigh ~5-10 mg of your dioxaborinane compound and dissolve it in a known volume (e.g., 500 µL) of a deuterated, water-miscible organic solvent in which it is stable (e.g., DMSO-d₆ or Acetonitrile-d₃). This is your concentrated stock solution.

  • Preparation of Buffered D₂O: Prepare the aqueous buffer of interest (e.g., 100 mM phosphate buffer, pH 7.4) using D₂O instead of H₂O. This minimizes the residual H₂O peak in the final NMR spectrum.

  • Initiating the Experiment (t=0):

    • Transfer a precise volume of the buffered D₂O (e.g., 600 µL) to a clean NMR tube.

    • Add a small, precise volume of the stock solution (e.g., 30 µL) to the NMR tube.

    • Cap the tube, invert several times to mix thoroughly, and immediately place it in the NMR spectrometer.

  • Data Acquisition:

    • Acquire the first ¹H NMR spectrum as quickly as possible. This is your t=0 time point.

    • Continue to acquire spectra at predetermined intervals (e.g., t = 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr). The sample should be kept at a constant, controlled temperature inside the spectrometer.

  • Data Analysis:

    • Identify a clean, well-resolved proton signal unique to the intact dioxaborinane ring and another signal unique to the released diol.

    • Integrate both signals in each spectrum.

    • Calculate the percentage of intact dioxaborinane at each time point using the formula: % Intact = [Integral_Dioxaborinane / (Integral_Dioxaborinane + Integral_Diol)] * 100

    • Plot the % Intact versus time to generate a degradation curve and calculate the half-life (t½).

Protocol 2: Workflow for Assessing Dioxaborinane Stability using HPLC

This workflow is ideal for higher throughput screening of different conditions.

G cluster_0 Time-Course Sampling start Prepare Dioxaborinane Stock Solution (e.g., in Acetonitrile) dilute Dilute stock into Aqueous Buffer (pH X.X) to initiate reaction (t=0) start->dilute incubate Incubate sample at a controlled temperature (e.g., 37°C) dilute->incubate loop_start For each time point (t = 0, 1, 4, 24h...) incubate->loop_start inject Inject aliquot onto a calibrated HPLC system loop_start->inject sample plot Plot % Remaining vs. Time loop_start->plot after final time point quantify Quantify peak area of intact dioxaborinane inject->quantify quantify->loop_start next time point calculate Calculate Half-Life (t½) plot->calculate

Diagram 2: Workflow for monitoring dioxaborinane hydrolysis kinetics via HPLC.
  • HPLC Method Development: Develop a robust HPLC method (e.g., reverse-phase C18 column) that can cleanly separate the intact dioxaborinane from its hydrolysis products (boronic acid and diol).

  • Preparation: Prepare a concentrated stock solution of your compound in an organic solvent (e.g., 1 mg/mL in acetonitrile). Prepare the aqueous buffer(s) of interest.

  • Initiating the Experiment:

    • In a vial, add a known volume of the test buffer.

    • Spike in a small volume of the stock solution to achieve the desired final concentration (ensure the final percentage of organic solvent is low, e.g., <5%, to not significantly alter the aqueous environment). Vortex immediately. This is your t=0 sample.

  • Time-Course Analysis:

    • Immediately inject the t=0 sample onto the HPLC and record the peak area of the parent compound.

    • Place the sample vial in an incubator or water bath set to a controlled temperature.

    • At each subsequent time point (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot and inject it onto the HPLC.

  • Data Analysis:

    • Calculate the percentage of compound remaining at each time point relative to the area at t=0: % Remaining = (Area_t / Area_t=0) * 100

    • Plot % Remaining versus time. Fit the data to a first-order decay model to determine the degradation rate constant (k) and the half-life (t½ = 0.693 / k).

Section 4: Data Presentation

To illustrate the concepts discussed, the following table summarizes hypothetical stability data for a generic dioxaborinane compound under various conditions.

Condition ID Aqueous Medium pH Temperature (°C) Calculated Half-Life (t½) Notes
A100 mM Phosphate Buffer5.0251.5 hoursRapid hydrolysis under acidic conditions.
B100 mM Phosphate Buffer7.42548 hoursSignificantly more stable at physiological pH.
C100 mM Carbonate Buffer9.025> 200 hoursGreatly stabilized at basic pH due to boronate formation.
D100 mM Phosphate Buffer7.43718 hoursIncreased temperature accelerates hydrolysis as expected.
E50% DMSO / 50% Water7.425150 hoursReducing water activity dramatically slows hydrolysis.

This data is illustrative and actual results will vary based on the specific molecular structure.

References

  • Dynamic equilibrium of boronic acid with 1,2-or 1,3-diols in an aqueous solution. (n.d.). ResearchGate. Retrieved from [Link]

  • Křížková, P., et al. (n.d.). Tuning the Stability and Kinetics of Dioxazaborocanes. ResearchGate. Retrieved from [Link]

  • DiVittorio, K. M., et al. (2020). Kinetic and Thermodynamic Investigation into the Formation of Diol–Boric Acid Complexes Using NMR and Computational Analysis. ACS Omega. Available at: [Link]

  • Tucker, C. E., et al. (1991). 4,4,6-Trimethyl-1,3,2-dioxaborinane. A Stable Dialkoxyborane. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, B., et al. (2015). Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Faria, M., et al. (2018). The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. (n.d.). TechnoBridge. Retrieved from [Link]

  • Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. (n.d.). University of Manchester Research Explorer. Retrieved from [Link]

  • 4 Factors Influencing the Stability of Medicinal Products. (2023). QbD Group. Retrieved from [Link]

  • Li, M., & Zhou, Z. (2011). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. Molecules. Available at: [Link]

  • A robust multi-residue method for the monitoring of 25 endocrine disruptors at ultra-trace levels in surface waters by SPE-LC-MS/MS. (2022). Analytical Methods. Available at: [Link]

  • HYDROLYSIS. (n.d.). Queen's University. Retrieved from [Link]

  • Internal Hydrolysis Indicator for Sample Specific Monitoring of β-Glucuronidase Activity. (2017). Journal of Analytical Toxicology. Available at: [Link]

  • HYDROLYSIS REACTIONS. (2018). Ankara University. Retrieved from [Link]

  • Buncel, E., et al. (1970). Reactions in strongly basic solutions. Part IV. Kinetics and mechanisms of the alkaline hydrolysis of 1-substituted 2,4-dinitrobenzenes in aqueous dioxan. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Lee, J., et al. (2024). Enhanced Drug Delivery with Oil‐in‐Water Nanoemulsions: Stability and Sustained Release of Doxorubicin. Macromolecular Rapid Communications. Available at: [Link]

  • Lee, J., et al. (2024). Enhanced Drug Delivery with Oil-in-Water Nanoemulsions: Stability and Sustained Release of Doxorubicin. PubMed. Available at: [Link]

  • mechanism of ester hydrolysis. (2019). YouTube. Retrieved from [Link]

  • Effect of cryogrinding on chemical stability of the sparingly water-soluble drug furosemide. (2012). PubMed. Available at: [Link]

  • Chemical Stability of Water in the Water Supply Network - Preliminary Research. (2020). ResearchGate. Retrieved from [Link]

  • Enhanced Drug Delivery with Oil-in-Water Nanoemulsions: Stability and Sustained Release of Doxorubicin. (2024). ResearchGate. Retrieved from [Link]

  • Analytical methods to measure microplastics in drinking water. (2024). JRC Publications Repository. Retrieved from [Link]

  • Drug Delivery Application of Functional Nanomaterials Synthesized Using Natural Sources. (2023). MDPI. Retrieved from [Link]

  • Hydrolysis of esters mechanism. (2023). YouTube. Retrieved from [Link]

  • Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. (2020). ResearchGate. Retrieved from [Link]

  • Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. (2021). PubMed. Available at: [Link]

Sources

Validation & Comparative

The Stability-Reactivity Tango: A Comparative Guide to Neopentyl Glycol Boronate Esters and Boronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the choice of boron reagent in Suzuki-Miyaura cross-coupling is a critical decision that dictates reaction efficiency, reproducibility, and practicality. This guide provides an in-depth comparison of neopentyl glycol boronate esters and their parent boronic acids, moving beyond simple reactivity assertions to explore the nuanced interplay of stability, handling, and mechanistic pathways. By understanding the causality behind experimental choices, researchers can make more informed decisions to optimize their synthetic strategies.

Executive Summary: The Enduring Trade-Off

The fundamental choice between a boronic acid and its neopentyl glycol ester is a classic example of a stability versus reactivity trade-off. Boronic acids are generally more reactive, which can lead to faster reaction times.[1][2] This heightened reactivity stems from the Lewis acidity of the boronic acid, a key factor in the pivotal transmetalation step of the catalytic cycle.[1] However, this reactivity comes at a price: boronic acids, especially certain vinyl and heteroaryl derivatives, are notoriously prone to decomposition pathways like protodeboronation and oxidation.[1][3] This instability can compromise shelf-life, introduce impurities, and ultimately lower isolated yields.[1]

Conversely, neopentyl glycol boronate esters offer a significant leap in stability.[4][5] They are typically crystalline, air-stable solids that are easier to handle, purify by standard column chromatography, and store for extended periods.[1][5] This robustness makes them particularly advantageous for multi-step syntheses and for building diverse compound libraries where starting material integrity is paramount.[3] While historically perceived as less reactive, recent studies have revealed that the "slower" reactivity of boronate esters is a simplification, with the diol backbone playing a crucial role in the transmetalation step.[6]

At a Glance: Performance Comparison

The following table summarizes the key characteristics and performance differences between boronic acids and neopentyl glycol boronate esters.

FeatureBoronic AcidsNeopentyl Glycol Boronate EstersRationale & Causality
Reactivity Generally higher, leading to faster reaction times in some cases.[1][2]Can be comparable to or even exceed boronic acids under specific conditions; reactivity is influenced by the diol structure.[6][7]The Lewis acidic nature of boronic acids facilitates the formation of the boronate species required for transmetalation. Neopentyl glycol esters can participate directly in transmetalation, sometimes at accelerated rates.[6]
Stability & Handling Often unstable; susceptible to protodeboronation and oxidation.[1][3] Can dehydrate to form boroxine trimers.[8] Requires inert atmosphere and low temperatures for long-term storage.[1]High stability; often air-stable, crystalline solids.[5] Amenable to standard purification techniques and long-term storage at room temperature.[1]The neopentyl glycol protecting group sterically shields the boron center from water and oxygen, preventing decomposition pathways.
Purity & Consistency Can be challenging to obtain and maintain in high purity due to decomposition.[1] Boroxine formation can lead to inconsistent reagent stoichiometry.[7]Generally high purity is achievable and maintainable.[1] Leads to more reproducible reaction outcomes.The crystalline nature and stability against decomposition allow for easier purification and consistent quality of the starting material.
Reaction Mechanism Primarily proceeds through the formation of a boronate intermediate (R-B(OH)3-) which then transmetalates.Can undergo direct transmetalation from the ester without prior hydrolysis, or undergo slow release of the boronic acid.[6][9]The ability of the boronic ester to form a pre-transmetalation intermediate with a Pd-O-B linkage is a key factor. The electron-donating nature of the neopentyl glycol can enhance the nucleophilicity of the organic group being transferred.[6]
Yield Can be high in rapid reactions, but often compromised by reagent decomposition over longer reaction times.[1]Often provides higher and more reproducible isolated yields, especially in complex syntheses, due to higher starting material purity and stability.[7]Reduced side reactions (like protodeboronation) and accurate stoichiometry of the starting material contribute to cleaner reactions and better yields.

Mechanistic Considerations: More Than Just a Protecting Group

The traditional view held that boronate esters act as simple "pro-drugs," slowly hydrolyzing under reaction conditions to release the more reactive boronic acid. While this "slow-release" mechanism can be operative, particularly with MIDA boronates, recent mechanistic investigations have shown that boronic esters can and do participate directly in the catalytic cycle.[6][10]

Kinetic studies by Carrow and co-workers have demonstrated that certain boronic esters, including neopentyl glycol esters, can undergo transmetalation without prior hydrolysis.[6] In some instances, electron-rich esters can even lead to increased rates of transmetalation compared to the parent boronic acid.[6] This is attributed to the electronic properties of the diol backbone influencing the nucleophilicity of the ipso-carbon attached to the boron and the ease of forming a coordinatively unsaturated palladium complex.[6]

Caption: Equilibrium between boronic acid, its boroxine trimer, and the stable neopentyl glycol boronate ester.

The choice of base and solvent system can further influence the operative mechanism. Anhydrous conditions, often employed with boronate esters, can suppress protodeboronation, a common side reaction with boronic acids.[7][9] The use of specific bases like potassium trimethylsilanolate (TMSOK) in anhydrous media has been shown to dramatically accelerate Suzuki-Miyaura couplings of neopentyl glycol boronate esters.[7]

Experimental Protocol: A Comparative Suzuki-Miyaura Coupling

To illustrate the practical application of these reagents, the following is a representative protocol for the Suzuki-Miyaura coupling of 4-bromoanisole with the respective boron reagent. This protocol is designed to provide a direct comparison of their performance under identical conditions.

Materials:

  • 4-Bromoanisole

  • Phenylboronic acid OR Phenylboronic acid neopentyl glycol ester

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Standard glassware for inert atmosphere reactions

Caption: General experimental workflow for the comparative Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole (1.0 mmol, 1.0 eq), either phenylboronic acid (1.2 mmol, 1.2 eq) or phenylboronic acid neopentyl glycol ester (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add toluene (5 mL), ethanol (1 mL), and water (1 mL) via syringe.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the flask.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Expected Observations:

  • Reaction Time: The reaction with phenylboronic acid may reach completion faster than the one with the neopentyl glycol ester, although the difference may not be substantial under these conditions.

  • Purity of Crude Product: The reaction utilizing the neopentyl glycol ester is anticipated to be cleaner, with fewer byproducts observed in the crude TLC or GC-MS analysis. This is due to the higher purity and stability of the starting ester.

  • Isolated Yield: The isolated yield from the neopentyl glycol ester reaction is often higher and more reproducible due to the aforementioned reasons.

Conclusion: A Strategic Choice for Modern Synthesis

The debate between using neopentyl glycol boronate esters and boronic acids is not about which is universally "better," but which is strategically advantageous for a given application. Boronic acids remain valuable for rapid, straightforward couplings where the reagent's stability is not a limiting factor. However, for complex, multi-step syntheses, the development of robust and scalable processes, and in high-throughput chemistry, the superior stability, handling, and purity of neopentyl glycol boronate esters make them the superior choice. Their ability to deliver higher, more consistent yields and cleaner reaction profiles ultimately saves time and resources in the long run. As our understanding of their direct role in catalysis deepens, neopentyl glycol boronate esters are solidifying their position as indispensable tools in the modern synthetic chemist's arsenal.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 130(48), 16488–16497. [Link]

  • Lee, C. H., & Hartwig, J. F. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 245-261. [Link]

  • Zhang, L., et al. (2021). Comparison of reactivity of different boron reagents. ResearchGate. [Link]

  • Duncia, J. V., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(8), 2821–2824. [Link]

  • Shields, J. D., & Hartwig, J. F. (2015). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Angewandte Chemie International Edition, 54(25), 7333–7338. [Link]

  • Roy, C. D., & Brown, H. C. (2006). A Comparative Study of the Relative Stability of Representative Chiral and Achiral Boronic Esters Employing Transesterification. The Journal of Organic Chemistry, 71(13), 5083–5086. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Transmetalation in Suzuki-Miyaura coupling. Angewandte Chemie International Edition, 52(29), 7362-7370. [Link]

  • Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Chemistry Letters, 38(7), 674-675. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Gillis, E. P., & Burke, M. D. (2007). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]

Sources

A Senior Application Scientist's Guide to the Analytical Characterization of 2-Cyanophenylboronic Acid Neopentyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, the structural integrity and purity of building blocks like 2-cyanophenylboronic acid neopentyl ester are paramount. This boronic ester is a valuable reagent in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). The neopentyl ester protecting group is often chosen for its balance of stability and reactivity. However, its characterization is not without nuance, primarily due to the inherent sensitivity of the boronic ester functional group.

This guide provides an in-depth comparison of the essential analytical techniques for the comprehensive characterization of 2-cyanophenylboronic acid neopentyl ester. We will delve into the causality behind experimental choices, present comparative data, and provide field-proven protocols to ensure the generation of reliable and reproducible results. We will also compare the neopentyl ester with common alternatives, such as the pinacol and N-methyliminodiacetic acid (MIDA) esters, to provide context for its analytical behavior.

The Central Challenge: Hydrolytic Instability

The primary analytical hurdle for boronic esters, including the neopentyl variant, is their susceptibility to hydrolysis back to the corresponding boronic acid.[1][2] This degradation can occur during sample preparation, chromatographic analysis, or even upon storage if exposed to moisture. The resulting boronic acid has significantly different physicochemical properties (e.g., polarity), which can complicate analysis and lead to inaccurate purity assessments. Therefore, the choice of analytical technique and experimental conditions must be carefully considered to mitigate this instability.

Core Analytical Workflow

A robust characterization of 2-cyanophenylboronic acid neopentyl ester relies on a suite of orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for identity, purity, and stability assessment.

cluster_0 Primary Characterization cluster_1 Purity & Stability Assessment cluster_2 Definitive Structure NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) HPLC HPLC / UPLC (Reversed-Phase) NMR->HPLC Confirms Identity in Purity Assay XRay Single Crystal X-Ray Crystallography NMR->XRay Corroborates Solution vs. Solid State MS Mass Spectrometry (LC-MS, GC-MS) MS->HPLC Peak Identification Thermal Thermal Analysis (DSC/TGA) HPLC->Thermal Assesses Impurity Profile for Thermal Events

Caption: Core analytical workflow for boronic ester characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone for the structural elucidation of 2-cyanophenylboronic acid neopentyl ester. A combination of ¹H, ¹³C, and ¹¹B NMR provides unambiguous evidence of the compound's identity and can be used for semi-quantitative purity assessment.

Expertise & Experience: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice as it is aprotic and minimizes the risk of hydrolysis. The addition of a small amount of a drying agent, like molecular sieves, to the NMR tube can be a useful precaution.

¹H NMR Spectroscopy provides information on the proton environment. Key expected signals include the aromatic protons of the 2-cyanophenyl ring, the diastereotopic protons of the neopentyl glycol moiety, and the methyl singlets.

¹³C NMR Spectroscopy complements the ¹H NMR by providing information on the carbon skeleton. A notable challenge can be the detection of the carbon atom directly attached to the boron (ipso-carbon), which often shows a broad signal due to quadrupolar relaxation of the boron nucleus.[3]

¹¹B NMR Spectroscopy is a powerful tool for directly probing the boron center. The chemical shift is indicative of the coordination state of the boron atom. For a trigonal planar boronic ester, a broad signal is typically observed in the range of δ 20-35 ppm.[3][4][5]

Comparative NMR Data for Boronic Acid Protecting Groups
Compound/Protecting GroupKey ¹H NMR Signals (approx. δ, CDCl₃)¹¹B NMR Shift (approx. δ)
Neopentyl Ester (Target) Aromatic (m, ~7.4-7.8 ppm), CH₂ (s, ~3.8 ppm), CH₃ (s, ~1.0 ppm)~28-32 ppm
Pinacol Ester Aromatic (m, ~7.4-7.8 ppm), CH₃ (s, ~1.35 ppm)[5]~30-34 ppm[4]
MIDA Ester Aromatic (m, ~7.5-7.9 ppm), N-CH₃ (s, ~2.8 ppm), CH₂ (m, ~3.9-4.2 ppm)~10-15 ppm

Trustworthiness: The presence of a single, sharp set of signals corresponding to the neopentyl ester in the ¹H and ¹³C spectra, along with a characteristic ¹¹B chemical shift, provides high confidence in the structural assignment. The absence of significant signals corresponding to the free boronic acid or neopentyl glycol confirms the integrity of the sample.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the 2-cyanophenylboronic acid neopentyl ester in ~0.6 mL of anhydrous CDCl₃.

  • Internal Standard (for quantitative NMR): For accurate quantification, add a known amount of a stable internal standard with a singlet in a clean region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a 400 MHz or higher spectrometer.

  • Data Processing: Process the spectra using appropriate software. Reference the ¹H and ¹³C spectra to the residual solvent signal (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C). Reference the ¹¹B spectrum to an external standard (e.g., BF₃·OEt₂).

Mass Spectrometry (MS): Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry is essential for confirming the molecular weight of the target compound and for identifying impurities. Electrospray ionization (ESI) is a common soft ionization technique that can provide the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.

Expertise & Experience: Due to the risk of on-column hydrolysis, direct infusion or flow injection analysis can be preferable to LC-MS for initial molecular weight confirmation. When using LC-MS, the mobile phase composition and source conditions must be optimized to minimize degradation. Analysis without chemical derivatization is often possible with careful method development.[6]

Fragmentation Analysis: Tandem MS (MS/MS) can provide valuable structural information. The fragmentation pattern can help to confirm the connectivity of the molecule. Common fragmentation pathways for boronic esters may involve the loss of the neopentyl glycol moiety or fragmentation of the aromatic ring.

Parent [C₁₂H₁₄BNO₂ + H]⁺ m/z = 216.12 Frag1 Loss of C₅H₁₀O₂ (Neopentyl Glycol) Parent->Frag1 CID Frag2 [C₇H₅BNOH]⁺ m/z = 130.05 Frag1->Frag2 Frag3 Loss of B(OH)₂ Frag2->Frag3 Rearrangement & Loss Frag4 [C₇H₅N]⁺ m/z = 103.04 Frag3->Frag4

Caption: A plausible MS/MS fragmentation pathway for the target molecule.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the sample in a non-aqueous, aprotic solvent like acetonitrile.

  • Chromatography (if applicable): Use a C18 column with a fast gradient. The mobile phase should ideally be non-aqueous or have a very low water content. A mobile phase of acetonitrile and methanol can be effective.

  • MS Detection: Use an ESI source in positive ion mode.

  • Data Acquisition: Acquire full scan data to identify the parent ion and MS/MS data to obtain fragmentation information.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

HPLC is the workhorse for determining the purity of 2-cyanophenylboronic acid neopentyl ester and quantifying any related impurities, such as the starting boronic acid.

Expertise & Experience: As mentioned, the primary challenge is on-column hydrolysis. Standard reversed-phase methods using acidic water/acetonitrile mobile phases will often show significant degradation. To overcome this, several strategies can be employed:

  • Aprotic Diluents: Dissolving the sample in an aprotic solvent like acetonitrile or THF immediately before injection minimizes hydrolysis in the vial.[7]

  • High-pH Mobile Phases: Using a highly basic mobile phase (e.g., pH > 10) can suppress the hydrolysis of some boronate esters.[7][8] However, this requires a pH-stable column.

  • Low Silanol Activity Columns: Columns with low residual silanol activity can reduce the catalytic effect of silica on hydrolysis.[8]

  • Fast Gradients: Minimizing the analysis time reduces the opportunity for on-column degradation.

Comparison of HPLC Approaches
MethodAdvantagesDisadvantagesBest For
Standard Reversed-Phase (Low pH) Good separation of many organic compounds.Prone to causing significant on-column hydrolysis of the ester.[7]Not recommended for boronic esters.
Reversed-Phase (High pH) Can stabilize certain boronic esters.[8]Requires specialized, pH-stable columns; may not retain the more polar boronic acid impurity well.Purity analysis of esters stable to high pH.
Non-Aqueous Reversed-Phase Eliminates water, preventing hydrolysis.May have different selectivity compared to aqueous phases.Stability-indicating assays where hydrolysis is a key degradation pathway.
Experimental Protocol: Optimized Reversed-Phase HPLC
  • System: An HPLC or UPLC system with UV detection (e.g., 254 nm).

  • Column: A robust C18 column with low silanol activity (e.g., Waters XSelect HSS T3 or equivalent), 2.1 x 50 mm, 2.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a high percentage of organic (e.g., 70% B) and rapidly increase to elute the compound. A typical gradient might be 70-95% B over 5 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 1-5 µL.

  • Sample Diluent: Acetonitrile.

Advanced Characterization Techniques

For a more in-depth understanding of the material's properties, particularly in a drug development context, additional techniques can be employed.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal stability, melting point, and decomposition profile of the compound.[9] This is crucial for understanding its stability during storage and processing. TGA can reveal mass loss events, such as the loss of the protecting group, while DSC can identify the melting point and other thermal transitions.[10][11]

Single Crystal X-Ray Crystallography

If a suitable single crystal can be obtained, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state.[12][13] This technique is invaluable for confirming stereochemistry and understanding intermolecular interactions. The structure of boronic esters has been extensively studied, revealing details about bond lengths and angles that can inform their reactivity.[14][15]

Conclusion: A Multi-faceted Approach to Quality Assurance

The comprehensive characterization of 2-cyanophenylboronic acid neopentyl ester requires a thoughtful and multi-faceted analytical approach. While NMR spectroscopy provides the primary structural confirmation, it must be complemented by mass spectrometry for molecular weight verification and, crucially, a carefully developed HPLC method for accurate purity assessment. The inherent hydrolytic instability of the boronic ester linkage is the key challenge that dictates the choice of solvents, mobile phases, and analytical conditions. For advanced applications, thermal analysis and X-ray crystallography offer deeper insights into the material's properties. By employing this suite of orthogonal techniques, researchers can ensure the quality and consistency of this important synthetic building block, leading to more reliable and reproducible scientific outcomes.

References

  • Royal Society of Chemistry. (n.d.). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Retrieved from [Link]

  • ResearchGate. (2005). A Comparative Study of the Relative Stability of Representative Chiral and Achiral Boronic Esters Employing Transesterification. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • Semantic Scholar. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Retrieved from [Link]

  • ResearchGate. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Single-crystal X-ray structures a, The activated pinacol boronic ester,.... Retrieved from [Link]

  • ResearchGate. (2001). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]

  • Utrecht University. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Retrieved from [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray molecular structure of boronate ester 30 [(CCDC-1537382); thermal.... Retrieved from [Link]

  • Wiley Online Library. (2010). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Retrieved from [Link]

  • Wiley Online Library. (2018). Hydrolytic Stability of Boronate Ester-Linked Covalent Organic Frameworks. Retrieved from [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • KAUST Repository. (2018). Hydrolytic Stability of Boronate Ester‐Linked Covalent Organic Frameworks. Retrieved from [Link]

  • ResearchGate. (n.d.). Results from TGA/DSC thermal analyses for a series of functionalised benzene–diboronic acids (Adapted from ref. 58 and 59). Retrieved from [Link]

  • University of Regensburg. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Retrieved from [Link]

  • University of Alabama at Birmingham. (n.d.). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • University of Alabama at Birmingham. (2010). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). MS/MS spectra and proposed fragmentation patterns of the four newly found metabolites. A. Retrieved from [Link]

  • ChemBK. (n.d.). 2-CYANOPHENYLBORONIC ACID, NEOPENTYL ESTER. Retrieved from [Link]

  • CRO SPLENDID LAB. (n.d.). 2-Cyanophenylboronic acid, neopentyl ester. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Simultaneous analysis of coumarin derivatives in extracts of Radix angelicae pubescentis (Duhuo) by HPLC-DAD-ESI-MSn technique. Retrieved from [Link]

  • PubMed. (n.d.). The combined use of DSC and TGA for the thermal analysis of atenolol tablets. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Retrieved from [Link]

  • PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from [Link]

  • ResearchGate. (n.d.). P044_0619_ Thermal analysis (DSC,TGA) of textile flame retardants with lower environmental impact. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal analysis: (a) TGA thermograms and (b) DSC thermograms of SBR.... Retrieved from [Link]21)

Sources

The Alchemist's Choice: A Comparative Guide to Phosphine Ligands for Suzuki Coupling of Hindered Substrates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. However, when faced with sterically hindered substrates, this Nobel Prize-winning reaction can present significant challenges, leading to low yields and sluggish reaction times. The key to unlocking these difficult transformations often lies in the judicious selection of a phosphine ligand. This guide provides an in-depth, objective comparison of prominent phosphine ligands, grounded in experimental data, to empower you in navigating the complexities of coupling sterically demanding molecules.

The Challenge of Steric Hindrance in Suzuki Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] Steric bulk on either the organohalide or the organoboron reagent can significantly impede one or more of these steps. For instance, bulky ortho-substituents can hinder the approach of the palladium catalyst to the aryl halide during oxidative addition. Similarly, sterically demanding coupling partners can slow down the crucial reductive elimination step, which forms the desired C-C bond and regenerates the active catalyst.[1][3]

The ideal ligand for coupling hindered substrates must therefore be carefully designed to overcome these steric barriers. Generally, bulky and electron-rich phosphine ligands have proven to be the most effective.[4][5] The steric bulk of the ligand promotes the formation of a coordinatively unsaturated, highly reactive monoligated palladium(0) species, which is crucial for efficient oxidative addition.[2] Furthermore, the electron-donating nature of the ligand accelerates the rate of oxidative addition and can also facilitate the final reductive elimination step.[1][3]

A Comparative Analysis of Leading Ligand Classes

The development of specialized phosphine ligands has revolutionized the field of cross-coupling chemistry. Here, we compare the performance of several key classes of ligands, with a focus on their application to hindered substrates.

The Buchwald Ligands: A Paradigm of Modern Cross-Coupling

The Buchwald group has developed a portfolio of dialkylbiaryl phosphine ligands that have become the gold standard for a wide range of cross-coupling reactions, including the Suzuki-Miyaura coupling of hindered substrates.[6] These ligands are characterized by a biaryl backbone that provides steric bulk and a phosphine moiety with electron-donating alkyl substituents.

LigandStructureKey Features & Applications for Hindered Substrates
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly effective for a broad range of Suzuki-Miyaura couplings, including those involving sterically hindered aryl chlorides.[7] Its bulky triisopropylphenyl group promotes the formation of the active monoligated palladium species.
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylExhibits exceptional activity for preparing extremely hindered biaryls, often at low catalyst loadings and even at room temperature for aryl chlorides.[8] The methoxy groups are thought to contribute to catalyst stability and activity.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylParticularly effective in Negishi coupling but also shows excellent performance in Suzuki-Miyaura reactions involving hindered substrates.[6]
BrettPhos 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylA highly active ligand for C-N cross-coupling, it has also demonstrated utility in challenging Suzuki-Miyaura couplings, particularly with aryl mesylates as substrates.[6][9]

Mechanism of Action for Buchwald Ligands in Hindered Suzuki Coupling

Suzuki_Cycle cluster_ligand Role of Bulky Ligand (L) Pd0 Pd(0)L (L = Bulky Ligand) OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L) OxAdd->ArPdX Trans Transmetalation (Base, R'-B(OR)2) ArPdX->Trans ArPdR Ar-Pd(II)-R'(L) Trans->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Ar-R' (Product) RedElim->Product Catalyst_Regen Catalyst Regeneration info • Promotes formation of monoligated Pd(0)L • Accelerates Oxidative Addition • Facilitates Reductive Elimination

Caption: The Suzuki-Miyaura catalytic cycle highlighting the crucial role of bulky phosphine ligands.

Other Notable Ligand Classes

While the Buchwald ligands are widely used, other classes of phosphines have also shown exceptional performance in specific contexts.

  • cataCXium® A (Beller's Phosphine): This di(1-adamantyl)-n-butylphosphine is a very electron-rich and sterically demanding ligand that has demonstrated a good balance between steric hindrance and activity in various cross-coupling reactions.[10]

  • Josiphos Ligands: These ferrocene-based diphosphine ligands have found applications in various catalytic reactions, including Suzuki couplings, although they are more commonly associated with asymmetric catalysis.

  • AntPhos: This ligand, featuring an anthracene backbone, has shown excellent reactivity in sterically demanding aryl-alkyl Suzuki-Miyaura couplings, effectively suppressing the competing β-hydride elimination side reaction.[11][12]

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of hindered substrates. Optimization of reaction conditions, including base, solvent, and temperature, is often necessary for specific substrate combinations.

General Procedure for a Comparative Ligand Screen

This workflow allows for the systematic evaluation of different phosphine ligands for a specific Suzuki-Miyaura coupling reaction.

Ligand_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_execution Execution & Analysis Stock_Pd Prepare Palladium Precursor Stock Solution Add_Reagents Add Stock Solutions: 1. Pd Precursor 2. Aryl Halide 3. Boronic Acid 4. Base Stock_Pd->Add_Reagents Stock_ArX Prepare Aryl Halide Stock Solution Stock_ArX->Add_Reagents Stock_Boronic Prepare Boronic Acid Stock Solution Stock_Boronic->Add_Reagents Stock_Base Prepare Base Slurry/Solution Stock_Base->Add_Reagents Dispense_Ligands Dispense Individual Ligands into Reaction Vials Dispense_Ligands->Add_Reagents Reaction Seal Vials and Heat at Desired Temperature Add_Reagents->Reaction Analysis Monitor Reaction Progress (e.g., GC-MS, LC-MS) Reaction->Analysis Workup Reaction Quench, Extraction, and Purification Analysis->Workup

Caption: A typical workflow for a comparative study of different phosphine ligands.[4]

Detailed Protocol Using a Buchwald Ligand (e.g., XPhos)

This protocol is a representative example for the coupling of a hindered aryl chloride with an arylboronic acid.

Materials:

  • Hindered Aryl Chloride (1.0 mmol)

  • Arylboronic Acid (1.2 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the hindered aryl chloride, arylboronic acid, palladium(II) acetate, XPhos, and potassium phosphate.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous toluene via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The Undesirable Side Reaction: Protodeboronation

A significant challenge in Suzuki-Miyaura couplings, particularly with hindered substrates that react slowly, is the competitive protodeboronation of the organoboron reagent.[13] This side reaction, which consumes the boronic acid, is often promoted by the basic conditions required for the coupling reaction. Recent studies have shown that palladium(II) complexes bound to bulky phosphine ligands can also accelerate protodeboronation.[14] This paradoxical effect highlights the need for careful optimization of reaction conditions and judicious ligand selection to maximize the desired coupling product formation.

Conclusion

The choice of phosphine ligand is a critical determinant for the success of Suzuki-Miyaura cross-coupling reactions involving sterically hindered substrates. Bulky and electron-rich dialkylbiaryl phosphines, such as the Buchwald ligands XPhos and SPhos, have proven to be highly versatile and effective for a broad range of challenging couplings.[4] However, for specific applications and to overcome unique challenges like β-hydride elimination, other specialized ligands such as AntPhos may offer superior performance.[11] A systematic and comparative approach to ligand selection, coupled with careful optimization of reaction conditions, is paramount to achieving high yields and efficiency in these demanding transformations.

References

  • Efficient Suzuki cross-coupling reactions using bulky phosphines - IT Services - University of Liverpool.
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing).
  • Bulky phosphine ligands promote palladium-catalyzed protodeboron
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society.
  • Buchwald Phosphine Ligands - Sigma-Aldrich.
  • A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions - Benchchem.
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J.
  • Buchwald Phosphine Ligands for Cross Coupling - Sigma-Aldrich.
  • Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in C
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
  • Dialkylbiaryl phosphine ligands - Wikipedia.
  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
  • A Comparative Guide to Phosphine Ligands in Cross-Coupling C
  • Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings.
  • Sterically demanding aryl-alkyl Suzuki-Miyaura coupling - The Royal Society of Chemistry.
  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega.
  • trans-Dichlorobis(XPhos)palladium(II)
  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed.
  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling | Request PDF - ResearchG

Sources

A Comparative Guide to Purity Assessment of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials and intermediates is paramount to ensure the safety, efficacy, and reproducibility of novel therapeutics. 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, a key building block in the synthesis of various pharmacologically active compounds, is no exception. Its purity directly impacts the downstream reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, patient safety. This guide provides an in-depth comparison of analytical techniques for assessing the purity of this critical intermediate, grounded in scientific principles and supported by experimental insights.

The Criticality of Purity for Boronic Esters in Pharmaceutical Synthesis

This compound belongs to the family of boronic acid neopentyl esters, which are valued for their enhanced stability compared to their corresponding boronic acids.[1] This stability, however, does not preclude the presence of impurities arising from the synthetic route or degradation. Common impurities can include the starting materials, by-products from incomplete reactions, homocoupled dimers, and the hydrolyzed product, 2-cyanophenylboronic acid.[2][3] The presence of these impurities can lead to unpredictable reaction outcomes and the formation of difficult-to-remove related substances in the final API. Therefore, robust analytical methods for purity determination are not just a quality control measure but a cornerstone of a successful drug development program, as mandated by regulatory bodies and outlined in guidelines such as those from the International Council for Harmonisation (ICH).[4][5]

A Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique for purity assessment hinges on a balance of specificity, sensitivity, accuracy, and practicality. Here, we compare the three most pertinent methods for this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse

NMR spectroscopy is an unparalleled tool for the structural elucidation and purity determination of organic molecules. Its key advantage lies in its ability to provide quantitative information about the analyte and its impurities without the need for identical reference standards for each impurity.

Principle: qNMR relies on the direct proportionality between the integrated signal area of a specific proton resonance and the number of protons it represents.[6] By comparing the integral of a known resonance of the target compound to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[7][8]

Experimental Protocol: qNMR for this compound

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic anhydride) into a clean NMR tube.

  • Solvent Addition: Add a known volume (e.g., 0.6 mL) of a deuterated solvent that provides good solubility and minimal overlapping signals (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (≥400 MHz) with optimized acquisition parameters for quantification, including a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full signal recovery.

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal of the analyte (e.g., the aromatic protons) and a signal from the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

While not typically used for routine quantification, ¹¹B and ¹³C NMR provide valuable complementary information. ¹¹B NMR can confirm the presence of the boronic ester and detect other boron-containing species.[9] ¹³C NMR offers a detailed fingerprint of the carbon skeleton, which can be useful for identifying and characterizing impurities.

Workflow for qNMR Purity Assessment

qNMR_Workflow A Accurate Weighing of Analyte and Standard B Dissolution in Deuterated Solvent A->B C ¹H NMR Data Acquisition (Optimized Parameters) B->C D Data Processing (Phasing, Baseline Correction) C->D E Integration of Analyte and Standard Signals D->E F Purity Calculation E->F

Caption: Workflow for quantitative NMR (qNMR) analysis.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation

HPLC is the most widely used technique for purity determination in the pharmaceutical industry due to its high resolving power, sensitivity, and robustness. For boronic esters, however, method development requires careful consideration to prevent on-column hydrolysis.[10][11]

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. A detector (e.g., UV-Vis) measures the concentration of each component as it elutes from the column.

Experimental Protocol: Reversed-Phase HPLC for this compound

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 column with low silanol activity (e.g., Waters XTerra MS C18) is recommended to minimize on-column hydrolysis.[12]

  • Mobile Phase: A gradient elution is typically employed. For example:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar components.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by the UV maximum of this compound (e.g., 254 nm).

  • Sample Preparation: Dissolve the sample in an aprotic solvent like acetonitrile to prevent hydrolysis prior to injection.[11]

Method Validation: The developed HPLC method must be validated according to ICH Q2(R1) guidelines, which includes assessing specificity, linearity, range, accuracy, precision, and robustness.[13][14][15] The USP General Chapters <1225> and <1220> provide a comprehensive framework for method validation and lifecycle management.[16][17][18][19]

HPLC Analysis Workflow

HPLC_Workflow A Sample Dissolution (Aprotic Solvent) B Injection into HPLC System A->B C Separation on Reversed-Phase Column B->C D UV Detection C->D E Chromatogram Generation D->E F Peak Integration and Purity Calculation (% Area) E->F

Caption: High-Performance Liquid Chromatography (HPLC) workflow.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While the target compound itself may not be sufficiently volatile for direct GC analysis, this method is invaluable for detecting and quantifying volatile impurities such as residual solvents.

Principle: In GC, the sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, which provides mass information for identification.

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation: A headspace gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation: The sample is placed in a sealed vial and heated to allow volatile components to partition into the headspace. A sample of the headspace gas is then injected into the GC.

  • GC Column: A column suitable for separating a wide range of organic solvents (e.g., a DB-624).

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program: A temperature gradient is used to elute solvents with different boiling points.

  • MS Detection: The mass spectrometer is operated in scan mode to identify unknown solvents or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying known solvents.

Application: This method is primarily used to quantify residual solvents, which are strictly controlled by ICH Q3C guidelines. It can also be adapted to analyze other volatile impurities that may be present from the synthesis.[20]

GC-MS Workflow for Volatile Impurities

GCMS_Workflow A Sample Preparation (Headspace Vial) B Vaporization and Injection A->B C Separation in GC Column B->C D Mass Spectrometry Detection C->D E Identification and Quantification D->E

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow.

Comparative Performance Summary

The choice of analytical technique will depend on the specific information required. The following table summarizes the key performance characteristics of each method for the purity assessment of this compound.

Parameter qNMR HPLC-UV GC-MS
Primary Application Absolute purity, structural confirmationRelative purity, impurity profilingVolatile impurities, residual solvents
Specificity High (for structurally distinct molecules)Very High (with optimized separation)Very High (mass-based identification)
Sensitivity ModerateHighVery High (for volatile analytes)
Quantification Absolute (with internal standard)Relative (% area), Absolute (with reference standards)Absolute (with internal/external standards)
Throughput Low to ModerateHighModerate
Key Advantage No need for impurity reference standardsHigh resolving power for complex mixturesExcellent for volatile/semi-volatile impurities
Key Limitation Lower sensitivity, potential for signal overlapRequires method development to prevent hydrolysisNot suitable for non-volatile analytes

Conclusion and Recommendations

A comprehensive purity assessment of this compound necessitates a multi-faceted analytical approach.

  • For routine quality control and release testing, a validated reversed-phase HPLC method is the cornerstone. It provides the necessary specificity and sensitivity to detect and quantify a wide range of potential impurities.

  • Quantitative ¹H NMR serves as an excellent orthogonal method for absolute purity determination and for the initial characterization of new batches. Its ability to provide structural information makes it invaluable for identifying unknown impurities.

  • Headspace GC-MS is essential for ensuring compliance with residual solvent limits.

By employing a combination of these techniques, researchers and drug development professionals can ensure the quality and consistency of this compound, thereby mitigating risks in downstream processes and contributing to the development of safe and effective medicines.

References

  • BA Sciences. USP <1225> Method Validation. [Link]

  • United States Pharmacopeia. <1220> ANALYTICAL PROCEDURE LIFE CYCLE. [Link]

  • U.S. Pharmacopeial Convention. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • USP General Chapters. (2020, November 30). Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. YouTube. [Link]

  • Kafle, A., & Bhalani, H. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International, 34(12), 16-22. [Link]

  • Pharmaffiliates. (2023, October 13). Pharmaceutical Intermediate Quality Standards: A Practical Guide. [Link]

  • USP. Lifecycle Management of Analytical Procedures: Method Development, Procedure Performance Qualification, and Procedure Performance Verificationa. [Link]

  • ChemBK. 2-CYANOPHENYLBORONIC ACID, NEOPENTYL ESTER. [Link]

  • International Council for Harmonisation. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. [Link]

  • ResearchGate. Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. [Link]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions. [Link]

  • Bruker. Quantitative NMR Spectroscopy. [Link]

  • ETH Zurich. Quantitative NMR Spectroscopy. [Link]

  • Pharmaffiliates. (2025, October 13). High-Purity Pharmaceutical Intermediates & Impurity Standards: Advancing Drug Discovery and Analytical Research. [Link]

  • Scilit. (2010, October 12). Identification of Multiple Impurities in a Pharmaceutical Matrix Using Preparative Gas Chromatography and Computer-Assisted Structure Elucidation. [Link]

  • ResearchGate. The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. [Link]

  • PubMed. (2012, March 16). Strategies for the analysis of highly reactive pinacolboronate esters. [Link]

  • International Council for Harmonisation. ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. [Link]

  • Organic Syntheses Procedure. boronic esters. [Link]

  • ResearchGate. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. [Link]

  • European Pharmaceutical Review. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]

  • Henan Allgreen Chemical Co.,Ltd. 2-Cyanophenylboronic acid neopentylglycol ester. [Link]

  • Google Patents. (2014, February 13). WO2014023576A1 - Process for the preparation of 2-cyanophenylboronic acid and esters thereof.
  • Otto Chemie Pvt. Ltd. 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile, 98%. [Link]

  • Science.gov. hplc method development: Topics by Science.gov. [Link]

  • Innovations in Pharmaceuticals and Pharmacotherapy. PDF - journal. [Link]

  • PubChem. 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile. [Link]

  • MDPI. (2023, April 12). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. [Link]

  • Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]

  • National Institutes of Health. (2024, February 7). Development of the RP-HPLC Method for Simultaneous Determination and Quantification of Artemether and Lumefantrine in Fixed-Dose Combination Pharmaceutical Dosage Forms. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Development and Validation of a RP-HPLC Method for the Determination of Capecitabine and its Impurities in Pharmaceutical Dosage Form. [Link]

Sources

A Guide to Boron Reagents in Cross-Coupling: A Comparative Analysis of Alternatives to 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the selection of an appropriate organoboron reagent is a critical decision that dictates the efficiency, reproducibility, and scope of carbon-carbon bond-forming reactions. The Suzuki-Miyaura cross-coupling is a pillar of modern synthesis, and its success hinges on the nature of the boron coupling partner. This guide provides an in-depth comparison of common alternatives to 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, a neopentyl glycol boronate ester. We will explore the fundamental trade-offs between reactivity and stability, offering experimental insights to inform your selection process.

The core challenge in using organoboron reagents is managing the delicate balance between the desired reactivity in the catalytic cycle and the undesired instability on the benchtop or during purification. Boronic acids, the parent compounds, are often highly reactive but are susceptible to decomposition pathways like protodeboronation and oxidative degradation.[1][2] This has driven the development of more stable derivatives, each with a unique profile of advantages and limitations.

G cluster_0 Reactivity vs. Stability Spectrum cluster_1 High Reactivity\nLow Stability High Reactivity Low Stability Balanced Balanced Boronic Acids Boronic Acids High Reactivity\nLow Stability->Boronic Acids Highest intrinsic reactivity Low Reactivity\nHigh Stability Low Reactivity High Stability Boronate Esters\n(Pinacol, Neopentyl) Boronate Esters (Pinacol, Neopentyl) Balanced->Boronate Esters\n(Pinacol, Neopentyl) Good balance, requires in situ hydrolysis MIDA Boronates MIDA Boronates Low Reactivity\nHigh Stability->MIDA Boronates Potassium\nTrifluoroborates Potassium Trifluoroborates Potassium\nTrifluoroborates->Balanced Crystalline, stable salts requiring hydrolysis

Caption: The trade-off between reactivity and stability among common boron reagents.

A Deep Dive into Boron Reagent Classes

The choice of a boron reagent extends beyond the parent boronic acid. Protecting the reactive C-B bond with diols, amines, or fluoride ions gives rise to distinct classes of reagents with tailored properties.

A. The Reference Standard: Neopentyl Glycol Boronate Esters

The subject of our comparison, this compound, belongs to the neopentyl glycol ester class. These esters are known to provide a good balance of stability and reactivity.[3][4] They are generally more stable than their boronic acid counterparts, often allowing for easier handling and purification, while still being sufficiently reactive under standard Suzuki-Miyaura conditions.

B. The Precursor: Arylboronic Acids

Arylboronic acids are the foundational reagents for Suzuki-Miyaura couplings.

  • Advantages : Their high intrinsic reactivity, attributed to the Lewis acidity of the boron center, often leads to faster reaction times.[1]

  • Disadvantages : This reactivity is also their downfall. Boronic acids are prone to decomposition via several pathways, including oxidation, protodeboronation (especially with electron-rich or heteroaromatic systems), and trimerization to form boroxines.[1][5][6] This instability complicates storage, purification, and can lead to lower, less reproducible yields.

C. The Workhorse Alternative: Pinacol Boronate Esters (Bpin)

Pinacol esters are arguably the most common alternative to boronic acids.

  • Advantages : They offer a significant stability enhancement, are frequently crystalline solids, and are compatible with a wider range of reaction conditions.[1][6] This makes them suitable for multi-step syntheses.

  • Disadvantages : While more stable, they can still be susceptible to hydrolysis, especially during silica gel chromatography, which can complicate purification.[6][7] It is widely believed that many pinacol esters must first hydrolyze in situ to the more reactive boronic acid to participate in the catalytic cycle, which can result in slower reaction rates compared to the parent acid.[1]

D. The Stability Champion: N-Methyliminodiacetic Acid (MIDA) Boronates

MIDA boronates represent a paradigm shift in handling unstable organoboron compounds.

  • Advantages : By forming a tetracoordinate boron center, the MIDA ligand renders the C-B bond exceptionally stable to air, moisture, and chromatography.[8][9] Their key feature is the capacity for a controlled, "slow-release" of the active boronic acid under specific aqueous basic conditions (e.g., K₃PO₄).[8][10] This strategy allows notoriously unstable boronic acids (such as those of 2-substituted heterocycles) to be used effectively in cross-coupling.[10][11] Furthermore, their inertness under anhydrous conditions enables powerful iterative cross-coupling strategies.[3][12]

  • Disadvantages : Their primary limitation is the requirement of a distinct hydrolysis step to "activate" the reagent for cross-coupling.[8][13] The steric bulk of the MIDA group can also sometimes hinder reaction rates.[14]

E. The Robust Salt: Potassium Organotrifluoroborates (R-BF₃K)

These reagents exist as stable, crystalline salts, offering a different approach to protecting the boronic acid.

  • Advantages : Potassium trifluoroborates are generally stable indefinitely to air and moisture, which greatly simplifies handling and storage.[15][16][17] They are compatible with a broad range of functional groups and have proven particularly effective for challenging substrates, including alkyl groups.[15][17][18]

  • Disadvantages : Like other protected forms, they require in situ hydrolysis to the boronic acid to enter the catalytic cycle.[19] The mechanism of this hydrolysis can be complex and is sometimes influenced by reaction parameters, such as the glass surface of the reaction vessel acting as a fluoride scavenger.[20]

Quantitative Performance Comparison

The optimal choice of reagent is context-dependent, balancing the need for stability during synthesis and storage against the reactivity required for an efficient coupling reaction.

FeatureBoronic AcidPinacol Ester (Bpin)Neopentyl Glycol EsterPotassium Trifluoroborate (BF₃K)MIDA Boronate
Benchtop Stability Low (prone to oxidation, boroxine formation)[1][6]Moderate to High[1]Moderate to High[3]Very High (crystalline solids)[16][17]Very High (indefinite stability)[8]
Chromatography Challenging (high polarity, decomposition)[6]Possible, but can hydrolyze on silica[7]Generally stable[3]Not applicable (salts)Excellent stability[9]
Intrinsic Reactivity High[1][2]Moderate (often requires hydrolysis)[1]Moderate to HighLow (requires hydrolysis)[19]Inert (requires hydrolysis)[8][12]
Handling Difficult (hygroscopic, unstable)Easy (often crystalline solids)Easy (often crystalline solids)Easy (non-hygroscopic solids)[21]Easy (crystalline solids)[22]
Key Advantage High atom economy, fast reactionsGood stability/reactivity balanceGood stability/reactivity balanceExceptional ease of handling and storageEnables use of unstable substrates, iterative coupling[3][10]
Primary Limitation Inherent instability[1]Potential for hydrolysis during purification[7]Less common than BpinRequires in situ activation[19]Requires specific activation conditions[8]
Comparative Yield Data

The following table synthesizes representative data for the Suzuki-Miyaura coupling of various MIDA boronates with challenging aryl chlorides, showcasing the effectiveness of the slow-release strategy.

MIDA BoronateAryl ChlorideProductYield (%)
2-Thienyl MIDA boronate2,4-Dimethoxychlorobenzene2-(2,4-Dimethoxyphenyl)thiophene96%[11]
2-Furyl MIDA boronate2,4-Dimethoxychlorobenzene2-(2-4-Dimethoxyphenyl)furan99%[11]
Vinyl MIDA boronate2-Chloro-6-methylpyridine2-Methyl-6-vinylpyridine86%[11]
Cyclopropyl MIDA boronate4-Chloroanisole1-Cyclopropyl-4-methoxybenzene99%[11]
2-Pyridyl MIDA boronate4-Chlorotoluene2-(p-Tolyl)pyridine90%[11]
Conditions typically involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., SPhos), and a base (e.g., K₃PO₄) in a dioxane/water solvent system.[11]

Experimental Protocols & Workflows

Reproducibility requires robust and detailed methodologies. The operational workflows differ significantly, particularly in the activation of the boron reagent.

Caption: Contrasting experimental workflows for an unstable boronic acid versus its air-stable MIDA boronate surrogate.
Protocol 1: General Suzuki-Miyaura Coupling with a Boronate Ester

This protocol is representative for neopentyl glycol or pinacol esters.

  • Reaction Setup : To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the boronate ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4 mol%).[16]

  • Inert Atmosphere : Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition : Add the degassed solvent system (e.g., Toluene/H₂O, 10:1) via syringe.[16]

  • Reaction : Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography.

Protocol 2: Slow-Release Suzuki-Miyaura Coupling with a MIDA Boronate

This protocol is specifically designed to leverage the stability of MIDA boronates for coupling otherwise unstable boronic acids.[10][11]

  • Reagent Addition : In a reaction vessel open to the air, combine the aryl chloride (1.0 equiv.), the MIDA boronate (1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), the ligand (e.g., SPhos, 10 mol%), and the base (K₃PO₄, 7.5 equiv.).[10][11]

  • Solvent Addition : Add the solvent system (e.g., 5:1 dioxane/H₂O) to the vessel.[10]

  • Reaction : Seal the vessel and heat the mixture (e.g., 60-100 °C) with stirring for the required time (typically 2-6 hours). The aqueous base facilitates the slow hydrolysis of the MIDA boronate, releasing the active boronic acid into the catalytic cycle.[10]

  • Workup and Purification : Follow steps 6 and 7 from Protocol 1. The high stability of the MIDA boronate starting material simplifies handling and often leads to cleaner reaction profiles.

Mechanistic Considerations and Reagent Selection

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. The choice of boron reagent primarily impacts the crucial transmetalation step, where the organic group is transferred from boron to the palladium center.

Suzuki_Cycle cluster_side Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal [R²-B(OH)₃]⁻ PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² BoronReagent R²-B(OR)₂ or R²-BF₃K or R²-B(MIDA) BoronicAcid R²-B(OH)₂ BoronReagent->BoronicAcid Hydrolysis (Activation Step) Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ BaseOH Base, H₂O

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the activation of protected boron reagents prior to transmetalation.

For transmetalation to occur efficiently, a boronate species ([R-B(OH)₃]⁻), formed by the reaction of the boronic acid with a base, is generally considered the active nucleophile.[23] Protected reagents like esters, MIDA boronates, and trifluoroborates must first undergo hydrolysis to the boronic acid before they can be activated by the base. This initial hydrolysis step is the key differentiator:

  • For Boronic Acids : Activation is direct and fast, but so is decomposition.

  • For Boronate Esters/Trifluoroborates : Hydrolysis occurs in situ, and its rate can influence the overall reaction kinetics.[20]

  • For MIDA Boronates : Hydrolysis is deliberately slow and controlled, minimizing the concentration of the unstable free boronic acid at any given time, thereby suppressing decomposition pathways.[8][12]

Conclusion

The landscape of organoboron reagents is rich and varied, extending far beyond simple boronic acids. While this compound and other neopentyl/pinacol esters provide a reliable balance of stability and reactivity for many applications, more specialized reagents offer powerful solutions to long-standing synthetic challenges. MIDA boronates provide unparalleled stability, enabling the use of previously inaccessible building blocks through a controlled slow-release mechanism.[10][11] Potassium trifluoroborates offer exceptional ease of handling and robustness, making them highly attractive in process and discovery chemistry.[16][17] The judicious selection of a boron reagent, based on the principles of the stability-reactivity trade-off outlined in this guide, is paramount to achieving efficient, reliable, and scalable chemical syntheses.

References

  • SciSpace. (n.d.). MIDA boronates are hydrolysed fast and slow by two different mechanisms.
  • Molander, G. A., & Brown, G. A. (2003). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar.
  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798.
  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3575–3589.
  • BenchChem. (n.d.). Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling.
  • Sigma-Aldrich. (n.d.). MIDA Boronates.
  • BenchChem. (n.d.). A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison.
  • Lipshutz, B. H., & Moser, S. (2012). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Angewandte Chemie International Edition, 51(40), 10044–10048.
  • Kumar, A., & Singh, V. K. (2018). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 54(84), 11834–11849.
  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3575-3589.
  • BenchChem. (n.d.). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling.
  • Molander, G. A., & Biolatto, B. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 13(6), 783–795.
  • Molander, G. A. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate.
  • BenchChem. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters.
  • Iovu, M. C., et al. (2024). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules.
  • Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters, 24(18), 3510–3514.
  • Wikipedia. (n.d.). Organotrifluoroborate.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 1018–1031.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Angewandte Chemie International Edition, 51(21), 5078–5081.
  • Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters.
  • Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron.
  • BenchChem. (n.d.). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
  • Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3510-3514.
  • BenchChem. (n.d.). A Head-to-Head Comparison: Methylboronic Acid Pinacol Ester vs. MIDA Boronate Esters in Cross-Coupling Reactions.

Sources

A Comparative Guide to the Reproducibility of Synthetic Methods for Ortho-Cyanophenylboronic Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of ortho-cyanophenylboronic esters, key building blocks in medicinal chemistry and materials science, presents unique challenges that can impact the reproducibility and scalability of research and development projects. This guide provides an in-depth comparison of the primary synthetic routes to these valuable compounds, with a focus on experimental reproducibility, yield, and purity. We will delve into the nuances of the widely used Miyaura borylation of 2-halobenzonitriles and explore the potential of direct C-H borylation of benzonitrile as a more atom-economical alternative.

Introduction: The Significance of ortho-Cyanophenylboronic Esters

Ortho-cyanophenylboronic esters are versatile intermediates in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.[1][2] The presence of the cyano group in the ortho position introduces unique electronic and steric properties, making these reagents valuable for the synthesis of complex aromatic systems found in many biologically active molecules and advanced materials.[1] However, the synthesis of these specific isomers can be fraught with challenges, including inconsistent yields and difficult purifications. This guide aims to provide a clear and objective comparison of the available synthetic methodologies to aid researchers in selecting the most robust and reproducible method for their specific needs.

Method 1: Palladium-Catalyzed Miyaura Borylation of 2-Halobenzonitriles

The Miyaura borylation is a cornerstone of modern organic synthesis for the preparation of arylboronic esters.[2][3] This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a base.[2] For the synthesis of ortho-cyanophenylboronic esters, the starting materials are readily available 2-halobenzonitriles, such as 2-bromobenzonitrile or 2-chlorobenzonitrile.

Catalytic Cycle of Miyaura Borylation

The generally accepted mechanism for the Miyaura borylation reaction is depicted below. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and reductive elimination to yield the desired arylboronic ester and regenerate the active Pd(0) catalyst. The choice of base is crucial to facilitate the transmetalation step.[3]

Miyaura Borylation Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-OB(pin)₂(Ln) Ar-Pd(II)-OB(pin)₂(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-OB(pin)₂(Ln) Transmetalation (B₂(pin)₂ + Base) Ar-Pd(II)-OB(pin)₂(Ln)->Pd(0)Ln Reductive Elimination Ar-B(pin) Ar-B(pin) Ar-Pd(II)-OB(pin)₂(Ln)->Ar-B(pin) X-B(pin) X-B(pin) Ar-Pd(II)-OB(pin)₂(Ln)->X-B(pin) B₂(pin)₂ B₂(pin)₂ Ar-X Ar-X Base Base

Caption: The catalytic cycle of the Miyaura borylation reaction.

Comparative Analysis of Reaction Parameters

The reproducibility of the Miyaura borylation for the synthesis of ortho-cyanophenylboronic esters is highly dependent on the choice of starting material, catalyst, ligand, and base. Below is a summary of typical reaction conditions and reported yields.

Starting MaterialCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-BromobenzonitrilePd(dppf)Cl₂KOAcDMSO801-460-98[4]
2-BromobenzonitrilePd(OAc)₂ / XPhosK₃PO₄1,4-Dioxane10012~85[5]
2-ChlorobenzonitrilePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018~70[1]
2-ChlorobenzonitrilePd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane10024~75[1]
Experimental Protocol: Miyaura Borylation of 2-Bromobenzonitrile

Objective: To synthesize 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile from 2-bromobenzonitrile.

Materials:

  • 2-Bromobenzonitrile

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-bromobenzonitrile (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (1.1 mmol, 1.1 equiv), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and potassium acetate (3.0 mmol, 3.0 equiv).

  • Add anhydrous DMSO (5 mL) via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water to remove DMSO and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reproducibility Challenges and Troubleshooting
  • Incomplete Conversion: This can be due to catalyst deactivation or insufficient reaction time. Ensuring strictly anhydrous and anaerobic conditions is critical. The use of pre-catalysts or ligands that promote catalyst stability can be beneficial.[5]

  • Protodeboronation: The cleavage of the C-B bond of the product can occur, especially in the presence of moisture or protic solvents. Minimizing water content and using aprotic solvents can mitigate this side reaction.

  • Homocoupling: The formation of biphenyl byproducts can occur, particularly with more reactive aryl halides. Careful control of stoichiometry and reaction temperature can help to suppress this side reaction.

  • Purification Difficulties: The product can sometimes be difficult to separate from the pinacol byproduct and other impurities. Trituration with a suitable solvent or careful column chromatography is often necessary.

Method 2: Iridium-Catalyzed C-H Borylation of Benzonitrile

A more recent and atom-economical approach to arylboronic esters is the direct C-H borylation of arenes, often catalyzed by iridium complexes.[6][7] This method avoids the need for pre-functionalized aryl halides as starting materials. For the synthesis of ortho-cyanophenylboronic esters, the direct borylation of benzonitrile is the target reaction.

Regioselectivity in C-H Borylation

A significant challenge in the C-H borylation of substituted arenes is controlling the regioselectivity. In the case of benzonitrile, borylation can occur at the ortho, meta, or para positions. The regioselectivity is often influenced by the directing effect of the substituent and the steric environment around the C-H bonds. While some directing groups can favor ortho borylation, the cyano group is not a strong directing group for this transformation, and mixtures of isomers are often obtained.[6][7]

CH_Borylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_products Products Benzonitrile Benzonitrile Ir Catalyst Ir Catalyst Benzonitrile->Ir Catalyst B₂(pin)₂ B₂(pin)₂ B₂(pin)₂->Ir Catalyst ortho-isomer ortho-isomer Ir Catalyst->ortho-isomer meta-isomer meta-isomer Ir Catalyst->meta-isomer para-isomer para-isomer Ir Catalyst->para-isomer Ligand Ligand Solvent Solvent

Caption: General workflow for the C-H borylation of benzonitrile, leading to a mixture of isomers.

Challenges in Reproducibility and Selectivity

The iridium-catalyzed C-H borylation of benzonitrile for the selective synthesis of the ortho-isomer is not yet a well-established and reproducible method. Current literature suggests that achieving high ortho-selectivity is challenging, and often a mixture of isomers is formed.[6][7] The development of specific ligands that can effectively direct the borylation to the ortho position is an active area of research. Due to the current limitations in regioselectivity, this method is not yet a reliable and reproducible route for the specific preparation of ortho-cyanophenylboronic esters for most applications.

Purification of ortho-Cyanophenylboronic Esters

The purification of ortho-cyanophenylboronic esters can be challenging due to their polarity and potential for decomposition on silica gel.

Common Purification Techniques:

  • Flash Column Chromatography: Silica gel is commonly used, but care must be taken to avoid prolonged contact, which can lead to degradation. Using a less polar eluent system and quickly running the column is recommended.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be an effective method for purification.

  • Trituration: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.

Conclusion and Recommendations

For the reproducible synthesis of ortho-cyanophenylboronic esters, the Palladium-Catalyzed Miyaura Borylation of 2-halobenzonitriles remains the most reliable and well-established method.

Key Recommendations:

  • Starting Material: 2-Bromobenzonitrile is generally a good starting point, offering a balance of reactivity and cost.

  • Catalyst System: The use of a palladium catalyst with a phosphine ligand, such as Pd(dppf)Cl₂ or a combination of a palladium precursor like Pd(OAc)₂ with a ligand like XPhos or SPhos, has been shown to be effective.

  • Reaction Conditions: Strict adherence to anhydrous and anaerobic conditions is paramount for achieving high yields and reproducibility.

  • Purification: Careful purification by flash column chromatography or recrystallization is necessary to obtain the product in high purity.

While the Iridium-Catalyzed C-H Borylation of Benzonitrile offers a more atom-economical approach, it currently lacks the regioselectivity and reproducibility required for the specific synthesis of the ortho-isomer. Further research and development of new catalyst systems are needed to make this a viable alternative.

By carefully selecting the synthetic route and optimizing the reaction conditions, researchers can improve the reproducibility and success rate of obtaining high-quality ortho-cyanophenylboronic esters for their research and development endeavors.

References

Sources

Unraveling Reaction Pathways: A Comparative Guide to the Computational Analysis of Transition States in Dioxaborinane Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry and drug development, understanding the precise mechanisms of chemical reactions is paramount. Dioxaborinanes, six-membered rings containing boron, oxygen, and carbon, are versatile intermediates and components in a vast array of chemical transformations, from dynamic covalent chemistry to catalysis. The transient nature of the transition states that govern these reactions often makes their experimental characterization challenging. This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth exploration of the computational analysis of transition states in reactions involving dioxaborinanes, offering a comparative look at mechanistic pathways and the computational tools used to elucidate them.

The Lynchpin of Reactivity: Understanding the Transition State

At the heart of every chemical reaction lies the transition state, a fleeting, high-energy configuration that dictates the reaction's rate and outcome.[1] Transition state theory posits that for a reaction to proceed, reactants must acquire sufficient energy to overcome an activation barrier and pass through this specific geometry.[1] Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to map the potential energy surface of a reaction, locate the transition state, and calculate its energetic properties, providing invaluable insights that complement and guide experimental work.[2]

A Comparative Look at Computational Methodologies

The accuracy of a computational prediction hinges on the chosen theoretical method and basis set. For reactions involving dioxaborinanes, a variety of DFT functionals are commonly employed. Each functional represents a different approximation of the electron exchange and correlation energies.

Computational MethodKey Features & ConsiderationsTypical Application
B3LYP A widely used hybrid functional that often provides a good balance of accuracy and computational cost for organic reactions.General-purpose geometry optimizations and energy calculations.
M06-2X A high-nonlocality functional that often performs well for main-group thermochemistry and barrier heights.[3]Recommended for accurate energy barrier calculations.
ωB97X-D A long-range corrected functional that includes empirical dispersion corrections, making it suitable for systems where non-covalent interactions are important.Reactions where van der Waals forces or other weak interactions play a significant role.
MP2 A post-Hartree-Fock method (Møller-Plesset perturbation theory of the second order) that can provide higher accuracy than DFT for some systems, but at a greater computational cost.Benchmarking DFT results and for systems where DFT may be less reliable.

The choice of basis set, which describes the atomic orbitals, is also crucial. Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are commonly used, with larger basis sets generally providing higher accuracy at an increased computational expense.

Experimental Protocol: A Step-by-Step Computational Workflow for Transition State Analysis

The computational investigation of a reaction mechanism involving dioxaborinanes typically follows a structured workflow. This protocol ensures a systematic and verifiable approach to identifying the transition state and understanding the reaction pathway.

  • Model System Construction: The initial step involves building a 3D model of the reactant molecules. This can be done using molecular modeling software such as Avogadro or GaussView. For complex systems, it is often practical to use a simplified model that captures the essential chemical features of the reaction.

  • Geometry Optimization of Reactants and Products: The geometries of the reactant and product molecules are optimized to find their lowest energy conformations. This is a crucial step as the energies of these stable species provide the baseline for the reaction energy profile.

  • Initial Guess of the Transition State Structure: Locating a transition state is more challenging than finding an energy minimum.[1] Several methods can be employed to generate an initial guess for the transition state geometry:

    • Relaxed Surface Scan: This method involves systematically changing a specific geometric parameter (e.g., a bond length or angle) and optimizing the remaining degrees of freedom at each step to map out a potential energy surface.[4]

    • Nudged Elastic Band (NEB): The NEB method creates a series of "images" of the system along a path between the reactant and product and optimizes the path to find the minimum energy pathway, with the highest point on this path corresponding to the transition state.[4][5]

  • Transition State Optimization: Starting from the initial guess, a transition state optimization algorithm (e.g., the Berny algorithm with the Opt=TS keyword in Gaussian) is used to locate the exact saddle point on the potential energy surface.

  • Frequency Calculation and Verification: A frequency calculation is performed on the optimized transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.[1] The absence of other imaginary frequencies confirms that the structure is a first-order saddle point.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the intended reactants and products.[6] This calculation traces the minimum energy path downhill from the transition state in both the forward and reverse directions.

computational_workflow cluster_start Preparation cluster_ts_search Transition State Search cluster_verification Verification & Analysis start Model System Construction opt_rp Geometry Optimization (Reactants & Products) start->opt_rp Optimized Geometries guess Initial TS Guess (e.g., Relaxed Scan, NEB) opt_rp->guess Input for TS Search opt_ts Transition State Optimization guess->opt_ts Initial Structure freq Frequency Calculation (Verify one imaginary frequency) opt_ts->freq Optimized TS Geometry irc IRC Calculation (Connects R & P) freq->irc Verified TS analysis Energetic & Geometric Analysis irc->analysis Reaction Pathway

Caption: A generalized workflow for the computational analysis of a reaction transition state.

Case Study: Nucleophile-Mediated Exchange in Dioxaborinane-Containing Vitrimers

A recent study combined DFT calculations and experimental work to elucidate the exchange mechanism in vitrimers containing dioxaborinane moieties.[7] Vitrimers are a class of polymers that can be reprocessed like thermoplastics while retaining the mechanical properties of thermosets, and the dynamic exchange of covalent bonds is key to their properties. The study investigated the role of methanol as a nucleophile in facilitating the exchange reaction between dioxaborinane rings.

The DFT calculations revealed a multi-step mechanism involving nucleophilic attack, hydrogen transfer, and ring-opening, ultimately leading to the exchange of the diol components of the dioxaborinane.

reaction_pathway Reactants Dioxaborinane + 2 MeOH TS1 TS1 Nucleophilic Attack ΔG‡ = 15.7 kcal/mol Reactants->TS1 INT1 Intermediate 1 TS1->INT1 TS2 TS2 H-Transfer ΔG‡ = 21.0 kcal/mol INT1->TS2 INT2 Ring-Opened Intermediate TS2->INT2 TS3 TS3 Second Nucleophilic Attack ΔG‡ = 27.0 kcal/mol INT2->TS3 Products Exchanged Dioxaborinane + Diol TS3->Products

Caption: Simplified energy profile for the methanol-mediated exchange reaction of dioxaborinanes.

The calculated activation energies for the key transition states are summarized in the table below.

Transition StateDescriptionActivation Energy (ΔG‡, kcal/mol)
TS1 Nucleophilic attack of methanol on the boron center.15.7
TS2 Methanol-assisted hydrogen transfer.21.0
TS3 Nucleophilic attack of the ring-opened intermediate on a second dioxaborinane.27.0

These computational results provided strong evidence for a nucleophile-mediated ring-opening mechanism being more favorable than a direct metathesis reaction.[7] The study highlights how computational analysis can provide detailed mechanistic insights that are difficult to obtain experimentally.

Alternative Mechanistic Considerations: The Role of Water in Dioxaborinane Hydrolysis

While the previous example focused on an alcohol-mediated exchange, the hydrolysis of dioxaborinanes is another fundamental reaction of interest. Computational studies on the hydrolysis of related boronic acids and atranes suggest that water molecules can play a crucial role in lowering the activation barrier by acting as proton shuttles in the transition state.[8] A similar mechanism can be postulated for the hydrolysis of dioxaborinanes, where a cluster of water molecules facilitates the nucleophilic attack of a water molecule on the boron center and the subsequent proton transfers.

A comparative computational study of the hydrolysis of a dioxaborinane with and without the assistance of additional water molecules would likely show a significant lowering of the activation barrier in the presence of a water cluster, underscoring the importance of considering the explicit role of solvent molecules in the computational model.

Conclusion: The Power of Predictive Chemistry

The computational analysis of transition states provides a powerful lens through which to understand and predict the reactivity of dioxaborinanes. By leveraging a suite of computational tools, from DFT to advanced transition state search algorithms, researchers can gain a detailed understanding of reaction mechanisms, rationalize experimental observations, and guide the design of new catalysts and materials. As computational power continues to grow and theoretical methods become more sophisticated, the predictive power of these approaches will undoubtedly play an increasingly vital role in advancing the fields of chemistry and drug development.

References

  • Brunet, G. et al. (2023). A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers. Polymer Chemistry.

  • Jasim, S. B., Al Furaiji, K. H. M., & Ali, A. H. (2023). Computational Approaches to Studying Reaction Mechanisms and Transition States in Quantum Chemistry. Wasit Journal for Pure sciences.
  • Koda, S. (2024). A reliable and efficient computational method for finding transition states in chemical reactions. Institute for Molecular Science.
  • Ignatyev, I. S. et al. (2015). DFT study of the hydrolysis reaction in atranes and ocanes: the influence of transannular bonding. Request PDF.
  • Konkoli, Z. et al. (2010). Computational analysis of the mechanism of chemical reactions in terms of reaction phases: hidden intermediates and hidden transition states. PubMed.

  • geomeTRIC 1.1 documentation. (n.d.). Transition states. Read the Docs. Retrieved from [Link]

  • YouTube. (2020, December 20). Finding the Transition State of a Chemical Reaction of Interest Using Avogadro, ORCA, and IBOView. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling of boronic esters. Chemical Society Reviews, 43(1), 412-443.
  • Houk, K. N., & Cheong, P. H.-Y. (2008). Computational Prediction of Stereoselectivity in Asymmetric Catalysis.
  • Domingo, L. R. (2016). Molecular Electron Density Theory: A Modern View of Reactivity in Organic Chemistry. Molecules, 21(2), 159.
  • Singleton, D. A. (2017). Isotope Effects and the Nature of Transition States. The Journal of Organic Chemistry, 82(21), 11293–11306.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (CAS No. 214360-47-1). As a compound frequently utilized in organic synthesis, particularly in cross-coupling reactions, its proper handling and disposal are paramount to ensuring laboratory safety and environmental stewardship.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on scientific principles and established safety practices.

Foundational Understanding: Hazard Profile and Chemical Characteristics

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a bifunctional molecule, possessing both a benzonitrile group and a neopentyl boronate ester. This structure dictates its toxicological and chemical reactivity profile.

The primary hazards, as identified in safety data sheets and toxicological profiles, are summarized below.[2][3][4][5]

Hazard ClassificationDescriptionPrimary Exposure RoutesAssociated Risk Phrases
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[2][3][5]Oral, Dermal, InhalationH302, H312, H332
Skin Irritation Causes skin irritation upon direct contact.[3][6]DermalH315
Eye Irritation Causes serious eye irritation.[3][5][6]OcularH319
Respiratory Irritation May cause respiratory tract irritation.[6][7]InhalationH335

The benzonitrile functional group is a known toxicophore, and the entire molecule must be treated as hazardous waste.[8][9] The boronate ester moiety, while generally stable, is a derivative of boronic acid, which is a Lewis acid.[10] This has implications for chemical compatibility and potential degradation pathways, though direct chemical neutralization is not recommended as a primary disposal method.

Immediate Safety & Handling: The Prerequisite to Disposal

Safe disposal begins with safe handling. All operations involving this compound, including preparation for disposal, must be conducted within a certified chemical fume hood to mitigate inhalation risks.[6][11]

Personal Protective Equipment (PPE): A comprehensive risk assessment should guide PPE selection, but the minimum required equipment includes:

  • Eye and Face Protection: Chemical splash goggles meeting appropriate standards (e.g., EU EN166 or US NIOSH). A face shield should be worn if there is a significant risk of splashing.[8][11]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required. Gloves must be inspected before use and disposed of properly after handling.[8]

  • Skin and Body Protection: A laboratory coat is mandatory. For tasks with a higher splash potential, chemical-resistant aprons or coveralls should be utilized.[3][8]

Core Disposal Protocol: Segregation and Professional Removal

The most reliable and universally compliant method for disposing of this compound is to treat it as a non-recyclable, hazardous chemical waste stream designated for incineration.[8][11] Do not attempt to dispose of this chemical down the drain or in general waste.[12]

Step-by-Step Procedure:

  • Waste Segregation: Designate a specific waste stream for this compound and materials contaminated with it. Critically, do not mix this waste with other streams like acids, bases, or oxidizers to prevent unforeseen reactions.[8][13] Organoboron compounds should not be mixed with aqueous waste unless part of a specific, controlled deactivation procedure.

  • Container Selection: Use a dedicated, compatible, and clearly labeled hazardous waste container.[9] The container must have a tightly fitting screw cap to prevent the release of vapors. Empty containers that originally held the product can be reused for its waste, provided they are in good condition.

  • Labeling: The waste container must be labeled accurately and unambiguously. The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The associated hazard pictograms (e.g., GHS07 for harmful/irritant).[6]

    • The date when waste was first added to the container.

  • Storage: Store the sealed waste container in a designated, secondary-contained Satellite Accumulation Area (SAA) within the laboratory.[14] This area must be at or near the point of generation and away from heat sources or ignition.[11]

  • Professional Disposal: Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9][15] This is the only acceptable final step.

Disposal Workflow and Spill Management

The following diagram illustrates the decision-making process for handling this chemical waste under normal and emergency conditions.

G cluster_0 Operational Workflow cluster_1 Scenarios cluster_2 Action Protocols start Disposal of this compound decision Identify Waste Scenario start->decision pure Unused Reagent or Contaminated Labware decision->pure Routine Disposal spill Accidental Spill decision->spill Emergency primary_disposal Follow Core Disposal Protocol: 1. Segregate Waste 2. Use Labeled, Sealed Container 3. Store in Satellite Accumulation Area 4. Arrange Professional Disposal pure->primary_disposal spill_protocol Follow Spill Management Protocol: 1. Evacuate & Ventilate Area 2. Wear Full PPE (incl. face shield) 3. Absorb with Inert Material (e.g., Sand, Vermiculite) 4. Collect into Sealed Container for Disposal spill->spill_protocol spill_protocol->primary_disposal Dispose of spill cleanup material as hazardous waste

Caption: Disposal decision workflow for this compound.

Spill Management Protocol:

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate all non-essential personnel from the area and eliminate any sources of ignition.[6][11] Ensure the area is well-ventilated, preferably within a fume hood.[6]

  • Contain and Absorb: Wearing the appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[6][8] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Seal: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.[11]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department in accordance with institutional policy.

The Chemistry of Deactivation: An Advanced Perspective

While direct disposal via a licensed contractor is the mandated protocol, understanding the underlying chemistry provides valuable insight. Boronate esters can be hydrolyzed under basic conditions. A laboratory-scale deactivation (which should only be considered by experienced chemists with specific institutional approval) would involve careful, controlled hydrolysis of the boronate ester with an aqueous base. This would cleave the ester, forming neopentyl glycol and the water-soluble sodium salt of 2-cyanophenylboronic acid.

This process, however, does not eliminate the hazard. It merely transforms one hazardous compound into multiple waste streams (an aqueous boronate solution and a still-hazardous organic nitrile component if extracted) that still require professional disposal. Therefore, this approach is generally not recommended as it increases complexity without reducing the ultimate need for regulatory-compliant disposal.

References

  • BENZONITRILE FOR SYNTHESIS MSDS. Loba Chemie. Available from: [Link]

  • Chemical Label for this compound. Available from: [Link]

  • Hazard Summary for Benzonitrile. NJ.gov. Available from: [Link]

  • 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile PubChem Entry. National Institutes of Health. Available from: [Link]

  • Hazardous Laboratory Chemicals Disposal Guide. Reed College. Available from: [Link]

  • 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile, 98% Technical Data Sheet. Otto Chemie Pvt. Ltd. Available from: [Link]

  • How do you dispose of chemicals in a lab? Quora. Available from: [Link]

  • Chemical Waste Disposal Guidelines. Emory University. Available from: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central (PMC), National Institutes of Health. Available from: [Link]

  • Laboratory Waste Guide 2025. Available from: [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. Available from: [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. Available from: [Link]

  • Substance Information. ECHA - European Union. Available from: [Link]

  • Disposal Considerations for Boron Compounds. ECHA - European Union. Available from: [Link]

  • Laboratory Chemical Waste Management. Duke University OESO. Available from: [Link]

  • Laboratory Waste Management Guide. King County. Available from: [Link]

  • Laboratory Chemical Waste Management. University of Pennsylvania. Available from: [Link]

  • Toxicological Profile for Boron. Agency for Toxic Substances and Disease Registry (ATSDR). Available from: [Link]

  • Boron Substance Information. ECHA - European Union. Available from: [Link]

  • Reddit discussion on removing boronic acid in a workup. Reddit r/chemistry. Available from: [Link]

  • Boric acid Substance Information. ECHA - European Union. Available from: [Link]

  • Discussion on removing boronic acid during workup. ResearchGate. Available from: [Link]

  • Guidance Documents. ECHA - European Union. Available from: [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PubMed Central (PMC), National Institutes of Health. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Handling 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, technically grounded guide for the safe handling, use, and disposal of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile. As a versatile building block in organic synthesis, particularly in Suzuki-Miyaura couplings, its proper management is paramount for ensuring personnel safety and experimental integrity.[1][2] This guide moves beyond mere procedural lists to explain the causality behind each recommendation, empowering researchers to work with confidence and safety.

At-a-Glance Safety & PPE Summary

For immediate reference, this table summarizes the core safety requirements. Detailed explanations and procedures follow in subsequent sections.

Category Requirement Rationale
Primary Hazard Acute Toxicity & IrritationHarmful if swallowed, inhaled, or in contact with skin; causes serious eye and skin irritation.[3][4][5]
Engineering Control Certified Chemical Fume HoodTo prevent inhalation of the powdered substance.[4][6]
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1)Protects against eye irritation from dust or splashes.[7]
Hand Protection Nitrile Gloves (consider double-gloving)Prevents skin contact and irritation.[6][8]
Body Protection Fully-Fastened Laboratory CoatProtects skin from incidental contact.[6]
Footwear Closed-toe, chemical-resistant shoesProtects against spills.[6][9]
Disposal Segregated & Labeled Hazardous WastePrevents environmental contamination and ensures regulatory compliance.[6]

Hazard Profile and Risk Assessment

Understanding the specific hazards of this compound is the foundation of a robust safety protocol. This compound is an organoboron derivative, and while boronic acids and their esters are invaluable in research, they are not benign.[2][10]

Chemical Identity:

Identifier Value
Chemical Name This compound[11]
Common Synonyms 2-Cyanophenylboronic acid, neopentyl ester[11]
CAS Number 214360-47-1[3]
Molecular Formula C₁₂H₁₄BNO₂[1]
Appearance White to light yellow powder or crystals[12]

GHS Hazard Classification:

This compound is classified under the Globally Harmonized System (GHS) with the following hazards, mandating careful handling to mitigate exposure risks.

Classification Hazard Statement GHS Pictogram Signal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[4][5]GHS07 (Exclamation Mark)[12][13]Warning [4][13]
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin[3]GHS07 (Exclamation Mark)Warning
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled[3]GHS07 (Exclamation Mark)Warning
Skin Irritation (Category 2)H315: Causes skin irritation[4][5][13]GHS07 (Exclamation Mark)Warning
Eye Irritation (Category 2A)H319: Causes serious eye irritation[4][5][13]GHS07 (Exclamation Mark)Warning
STOT SE 3H335: May cause respiratory irritation[13][14]GHS07 (Exclamation Mark)Warning

The primary risks stem from its potential to cause irritation upon contact and acute toxicity through all major routes of exposure: ingestion, skin contact, and inhalation.[3][4] The powdered nature of the solid increases the risk of aerosolization, making inhalation a key exposure pathway to control.

Core Personal Protective Equipment (PPE) Protocol

The "Hierarchy of Controls" dictates that engineering controls are the first line of defense, supplemented by PPE. This protocol is designed as a self-validating system to minimize exposure.

Primary Engineering Control: The Chemical Fume Hood

All operations involving the handling of solid this compound or its solutions must be performed inside a certified chemical fume hood.[4][6]

  • Causality: The fume hood provides constant airflow to capture and exhaust dust and vapors, directly mitigating the inhalation (H332) and respiratory irritation (H335) hazards.[3][4]

Required Personal Protective Equipment

PPE is not a substitute for good engineering controls but is essential to protect against incidental contact and unexpected events.

Eye and Face Protection

  • Specification: ANSI Z87.1-compliant chemical splash goggles are mandatory.[7] A full-face shield should be worn over goggles when handling larger quantities (>25g) or if there is a significant splash risk.[7][15]

  • Rationale: This protects against accidental projection of the powder or splashes of solutions, preventing serious eye irritation (H319).[4][5] Standard safety glasses do not provide an adequate seal and are insufficient.[8]

  • Best Practices: Ensure goggles form a seal around the eyes. Do not touch them with gloved hands to prevent cross-contamination.

Hand Protection

  • Specification: Wear nitrile or neoprene gloves.[6] For extended operations or when handling solutions, consider double-gloving for added protection.[6][7]

  • Rationale: Prevents dermal absorption and skin irritation (H312, H315).[3][4]

  • Best Practices: Inspect gloves for tears or holes before use. If contact with the chemical occurs, remove the glove immediately using the proper technique, wash your hands, and don a new glove.[8] Dispose of contaminated gloves as solid hazardous waste.[6]

Body Protection

  • Specification: A clean, knee-length laboratory coat with full-length sleeves, kept fully fastened.[6]

  • Rationale: Provides a removable barrier to protect skin and personal clothing from contamination.

  • Best Practices: Do not wear lab coats outside of the laboratory area to prevent the spread of contamination. Contaminated lab coats should be professionally laundered by an approved service.

Footwear

  • Specification: Fully enclosed, chemical-resistant shoes.[6][9]

  • Rationale: Protects feet from spills. Perforated shoes, sandals, or fabric shoes offer inadequate protection.[9]

Visualized Standard Handling Workflow

This diagram outlines the logical flow for safely handling the compound, from initial setup to cleanup.

G cluster_prep 1. Preparation cluster_handle 2. Handling cluster_cleanup 3. Cleanup & Disposal prep Verify SDS Information Don all required PPE Prepare workspace in fume hood weigh Weigh solid in fume hood Use anti-static weigh boat Handle gently to minimize dust prep->weigh Proceed to handling dissolve Add solvent slowly Ensure proper ventilation during dissolution weigh->dissolve If making solution decon Wipe down surfaces Segregate all waste (solid, liquid, sharps) weigh->decon After weighing dissolve->decon After reaction/use dispose Seal and label waste containers Move to satellite accumulation area decon->dispose remove_ppe Remove PPE in correct order (Gloves last) Wash hands thoroughly dispose->remove_ppe

Caption: Standard workflow for handling this compound.

Operational and Disposal Plans

A safe experiment is one that is planned from start to finish, including disposal.

Spill Management
  • Action: In case of a small spill (<5g) inside a fume hood, decontaminate the area using a cloth or paper towel wetted with a basic solution (e.g., 5% sodium bicarbonate) to convert the boronic ester to a more soluble boronate salt, followed by a water rinse.[6] Collect all cleanup materials as solid hazardous waste. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[4][16]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][16]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][16]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][14]

Waste Disposal and Decontamination

All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.[6] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[6]

Step-by-Step Disposal Procedure:

  • Segregation: Use separate, dedicated, and clearly labeled hazardous waste containers for:

    • Solid Waste: Contaminated gloves, weigh boats, paper towels, etc.

    • Liquid Waste: Unused solutions and reaction mixtures.

    • Sharps: Contaminated needles or glassware.

  • Labeling: All containers must be labeled "Hazardous Waste" and include the full chemical name: "this compound".[6]

  • Glassware Decontamination: For non-disposable glassware, rinse with a small amount of a suitable organic solvent (e.g., acetone, ethanol) and collect the rinsate as liquid hazardous waste. A subsequent rinse with a dilute basic solution can help hydrolyze residual material, followed by a final water rinse.[6] All rinsates must be collected as hazardous waste.

  • Storage: Store sealed and labeled waste containers in a designated satellite accumulation area, away from incompatible materials, awaiting pickup by your institution's EHS department.[6]

Visualized Waste Disposal Workflow

This diagram illustrates the correct procedure for segregating and managing waste streams generated during work with this compound.

G cluster_streams Waste Segregation cluster_containers Containerization start Waste Generation (During Experiment) solid Solid Waste (Gloves, Paper Towels) start->solid liquid Liquid Waste (Solvents, Rinsates) start->liquid sharps Contaminated Sharps (Needles, Pipettes) start->sharps solid_cont Labeled Solid Waste Container solid->solid_cont liquid_cont Labeled Liquid Waste Container liquid->liquid_cont sharps_cont Puncture-Proof Sharps Container sharps->sharps_cont end Store in Satellite Accumulation Area for EHS Pickup solid_cont->end liquid_cont->end sharps_cont->end

Caption: Waste stream management for this compound.

References

  • Proper Disposal of Methylboronic acid pinacol ester-d3: A Safety and Oper
  • Personal protective equipment for handling Vinyldifluoroborane. Benchchem.
  • Safety Data Sheet for 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. Fluorochem Ltd.
  • Chemical label for this compound.
  • Safety Data Sheet for 3-Chloro-2-cyanophenylboronic acid neopentyl glycol ester. AOBChem.
  • 2-(1,3,2-Dioxaborinan-2-yl)
  • SAFETY DATA SHEET for 2-(2-Cyanophenyl)-5,5-dimethyl-1,3,2-dioxaborinane. TCI Chemicals.
  • SAFETY DATA SHEET for Phenylboronic acid neopentyl glycol ester. Fisher Scientific.
  • SAFETY DATA SHEET for Benzonitrile. Sigma-Aldrich.
  • 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile SDS. ECHEMI.
  • 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile Overview. Smolecule.
  • Section 6C: Protective Equipment. Princeton University Environmental Health and Safety.
  • Personal Protective Equipment Requirements for Laboratories. University of California, Berkeley Environmental Health and Safety.
  • Recommended PPE to handle chemicals. Bernardo Ecenarro (BESA).
  • This compound; 2-Cyanophenylboronic acid,neopentyl ester. Chemrio.
  • Boronic acid. Wikipedia.
  • Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity. SiliCycle Inc.
  • neopentyl glycol - Safety D

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.